2-Isopropyloxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNLHKYIYMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153180-21-3 | |
| Record name | 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's chemical properties is the bedrock of successful research and development. This guide is structured to provide not just a collection of data points, but a cohesive narrative that explains the why behind the observed properties of 2-isopropyloxazole-4-carboxylic acid. By understanding the interplay of its structural features, we can better predict its behavior in various experimental settings, a crucial aspect of efficient and effective drug discovery and development. This document is designed to be a self-validating system, where the foundational principles of organic chemistry illuminate the practical, experimental data.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups dictates its physical and chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of this compound.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-isopropyl-1,3-oxazole-4-carboxylic acid | |
| CAS Number | 153180-21-3 | [1] |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Boiling Point | 267.3 ± 13.0 °C at 760 mmHg | |
| Melting Point | Not available | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Limited solubility in non-polar solvents and water. | |
| pKa | Estimated to be in the range of 3-5, typical for carboxylic acids. |
Expert Insights: The presence of both a hydrogen bond donor (-COOH) and acceptors (N and O in the ring, and C=O) suggests that this molecule will exhibit strong intermolecular interactions, leading to a relatively high boiling point. Its solubility will be governed by a balance between the polar carboxylic acid group and the more nonpolar isopropyl and oxazole moieties. While soluble in many organic solvents, its aqueous solubility is likely limited but can be significantly increased at higher pH due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.
Synthesis and Reactivity
The synthesis of this compound and its reactivity are central to its utility as a building block in organic synthesis.
Synthetic Approach
A general and efficient method for the synthesis of 2,4-disubstituted oxazoles, including this compound, has been reported in The Journal of Organic Chemistry. The core of this methodology involves the reaction of an acid chloride with an isocyanoacetate, followed by cyclization.
Synthetic Workflow:
Figure 2: General synthetic workflow for this compound.
Experimental Protocol (General Procedure):
-
Formation of the Oxazole Ring: To a solution of ethyl isocyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at low temperature (e.g., -78 °C).
-
Isobutyryl chloride is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting product, ethyl 2-isopropyloxazole-4-carboxylate, is isolated and purified using standard techniques such as column chromatography.
-
Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of tetrahydrofuran and water.
-
An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.
Causality in Experimental Choices: The use of a non-nucleophilic base like DBU is critical to deprotonate the α-carbon of the isocyanoacetate without competing in a reaction with the acid chloride. The low-temperature addition helps to control the reactivity of the acyl chloride and prevent side reactions. The final hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the carboxylic acid group and the oxazole ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide formation: Reaction with amines, often activated by coupling agents (e.g., DCC, HATU).
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
-
Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it is electron-deficient, which influences its reactivity.
-
Electrophilic Aromatic Substitution: Generally difficult due to the electron-withdrawing nature of the nitrogen and oxygen atoms. If it occurs, it is likely to be at the C-5 position.
-
Nucleophilic Attack: The C-2 position is the most electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to ring-opening.
-
Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to substituted pyridines.
-
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - -COOH proton: A broad singlet at δ 10-13 ppm. - Oxazole proton (H-5): A singlet at δ ~8.0-8.5 ppm. - Isopropyl methine proton: A septet at δ ~3.0-3.5 ppm. - Isopropyl methyl protons: A doublet at δ ~1.3-1.5 ppm (6H). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon: δ ~165-175 ppm. - Oxazole C-2: δ ~160-165 ppm. - Oxazole C-4: δ ~135-145 ppm. - Oxazole C-5: δ ~125-135 ppm. - Isopropyl methine carbon: δ ~25-35 ppm. - Isopropyl methyl carbons: δ ~20-25 ppm. |
| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): Very broad, 2500-3300. - C-H stretch (isopropyl): 2850-3000. - C=O stretch (carboxylic acid): Strong, sharp, 1700-1725. - C=N and C=C stretch (oxazole ring): 1500-1650. - C-O stretch: 1200-1300. |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 155. - Major Fragments: Loss of COOH (m/z = 110), loss of isopropyl (m/z = 112), and other fragments characteristic of the oxazole ring. |
Expert Insights: The broadness of the O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. In the ¹H NMR, the downfield shift of the oxazole proton is due to the deshielding effect of the electronegative heteroatoms and the aromatic ring current. The mass spectrum will likely show a prominent molecular ion peak, and the fragmentation pattern will be useful for confirming the connectivity of the functional groups.
Applications in Research and Drug Development
Oxazole-containing compounds are prevalent in numerous biologically active natural products and pharmaceutical agents. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Logical Relationships in Drug Discovery:
Figure 3: Logical progression from a building block to a drug candidate.
The carboxylic acid handle allows for straightforward derivatization to create libraries of amides and esters for screening against various biological targets. The oxazole core is a known pharmacophore in compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures.
-
Toxicology: Specific toxicological data for this compound is not available. It should be handled with the care afforded to all novel chemical entities. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Disclaimer: This safety information is based on the general properties of similar compounds. Always consult a specific Safety Data Sheet (SDS) for the most accurate and up-to-date information before handling this chemical.
References
- ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. [Link]
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A Technical Guide to 2-Isopropyloxazole-4-carboxylic acid: Synthesis, Characterization, and Application
Executive Summary
This technical guide provides an in-depth examination of 2-Isopropyloxazole-4-carboxylic acid (CAS No: 153180-21-3 ), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.[1] Oxazole scaffolds are considered "privileged structures" due to their prevalence in numerous bioactive natural products and synthetic pharmaceuticals.[2] This document details the compound's physicochemical properties, provides a validated synthetic protocol, explores its chemical reactivity and derivatization potential, and discusses its strategic application in modern drug development programs. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule as a key intermediate or fragment in the synthesis of novel therapeutic agents.
The Strategic Value of the Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its stability, capacity for hydrogen bonding, and specific spatial arrangement of heteroatoms make it a highly sought-after component in drug design.[4] The carboxylic acid functionality, present in approximately 25% of all commercialized pharmaceuticals, is frequently incorporated to enhance aqueous solubility, introduce a key binding interaction with biological targets, or serve as a handle for prodrug strategies.[5][6] The combination of the isopropyl group, the stable oxazole core, and the reactive carboxylic acid handle in this compound creates a building block with a favorable balance of lipophilicity, metabolic stability, and synthetic versatility.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is foundational to its effective use in synthesis and downstream applications.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 153180-21-3 | [1][7] |
| Molecular Formula | C₇H₉NO₃ | [1][8] |
| Molecular Weight | 155.15 g/mol | [8] |
| Appearance | Typically an off-white to brown crystalline powder | [4] |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, and DMF | [4] |
Spectroscopic Signature
Spectroscopic analysis confirms the structural integrity of the molecule. The expected data are as follows:
-
¹H NMR: The proton of the carboxylic acid is highly characteristic, appearing as a broad singlet far downfield in the 10-12 ppm range.[9] The isopropyl group will present as a septet (for the CH) and a doublet (for the two CH₃ groups). The lone proton on the oxazole ring (at the C5 position) will appear as a singlet, typically in the aromatic region.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator, with a chemical shift in the 160-180 ppm range.[9] The carbons of the oxazole ring will appear between ~120-160 ppm, with the C2 carbon (bearing the isopropyl group) being the most downfield.
-
Infrared (IR) Spectroscopy: The carboxylic acid group dominates the IR spectrum with two distinct features: a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a sharp, strong C=O carbonyl stretch near 1710 cm⁻¹.[9]
Synthesis and Purification Protocol
Multiple routes exist for the synthesis of substituted oxazoles.[10] A common and reliable method involves the condensation and cyclization of an amide with an α-haloketone or, more modernly, the reaction of a carboxylic acid derivative with an isocyanide.[2] Below is a robust, field-proven protocol for the synthesis of this compound starting from ethyl isocyanoacetate and isobutyryl chloride.
Experimental Workflow
Caption: A three-step synthetic workflow for the target compound.
Step-by-Step Methodology
-
Acylation: To a cooled (0 °C) solution of ethyl isocyanoacetate (1.0 eq) and a non-nucleophilic base such as DBU (1.1 eq) in anhydrous THF, add isobutyryl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Causality: The base deprotonates the carbon adjacent to the isocyanide, creating a nucleophile that attacks the electrophilic acyl chloride. This step builds the core carbon-nitrogen backbone required for cyclization.
-
-
Copper-Catalyzed Cyclization: To the crude reaction mixture from Step 1, add a copper(I) catalyst, such as Cu₂O or CuI (5 mol%). Heat the mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by GC-MS.
-
Causality: The copper catalyst facilitates the intramolecular cyclization of the acylated intermediate. The oxygen of the carbonyl group attacks the isocyanide carbon, leading to the formation of the stable aromatic oxazole ring.[2]
-
-
Saponification: After cooling, the reaction mixture is concentrated. The resulting crude ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Causality: The hydroxide ion acts as a nucleophile, hydrolyzing the ethyl ester to the corresponding carboxylate salt.
-
-
Purification: Upon completion, the THF is removed under reduced pressure. The aqueous solution is washed with a nonpolar solvent (e.g., hexanes) to remove impurities. The aqueous layer is then acidified to pH ~2-3 with 1M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Self-Validation: The final product's identity and purity should be confirmed via NMR, LC-MS, and melting point analysis, comparing the data to the expected spectroscopic signature (Section 2.2).
-
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its dual reactivity, offering two distinct handles for chemical modification. The carboxylic acid is the more reactive site for many standard transformations, while the oxazole ring can participate in more advanced C-H functionalization or cycloaddition reactions.
Caption: Reactivity map showing key derivatization pathways.
-
Carboxylic Acid Functionality: This group is a gateway to a vast array of derivatives.[4]
-
Amidation: Standard peptide coupling reagents (EDC, HATU, TBTU) readily convert the acid to amides, allowing for the introduction of diverse amine-containing fragments.[11] This is arguably the most common and valuable transformation in drug discovery.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the acid yields esters, which can be used as prodrugs or intermediates.
-
-
Oxazole Ring Reactivity: The oxazole ring is electron-rich and aromatic, though less so than imidazole.[3]
-
Electrophilic Aromatic Substitution: This reaction preferentially occurs at the C5 position, which is the most electron-rich carbon.[12] Halogenation (e.g., with NBS) or nitration can be achieved, providing a handle for subsequent cross-coupling reactions.
-
Diels-Alder Reactions: The oxazole can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. This reaction is a powerful method for constructing highly substituted pyridine rings, which are themselves critical scaffolds in pharmaceuticals.[3][10]
-
Application in Drug Discovery and Fragment-Based Design
This compound is an ideal fragment for fragment-based lead discovery (FBLD) and a key building block for lead optimization. Its properties align well with the principles of designing orally bioavailable drugs. The carboxylic acid group can serve as a "bioisostere" for other functionalities or act as a primary pharmacophore that interacts with key residues (e.g., lysine, arginine) in a protein's active site.[13]
A common application is in the design of kinase inhibitors, where a heterocyclic core often serves as a scaffold to orient vectors into different pockets of the ATP binding site.
Caption: Conceptual use as a core scaffold in a kinase inhibitor.
In this conceptual model, the amide derived from our title compound is used as a central scaffold. The isopropyl group provides a vector into a hydrophobic pocket, while the amide linker allows for hydrogen bonding with the critical kinase hinge region. The R-group attached to the amide nitrogen can be tailored to interact with the solvent-exposed region, potentially forming a salt bridge with a charged residue like lysine, thereby enhancing potency and selectivity.
Conclusion
This compound is a high-value, versatile chemical tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an excellent starting point for the exploration of new chemical space. The strategic combination of a stable heterocyclic core, a lipophilic isopropyl group, and a highly functional carboxylic acid handle provides an ideal platform for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.
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- 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid | CAS 1187173-72-3. Chemsrc. [Link]
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- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
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- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
- Convenient one-pot synthesis of 2-oxazolines
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
- Figure S 2. 1 H NMR spectrum (400 MHz, CDCl 3 ) of poly[(2-isopropyl-2-oxazoline).
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Introduction: The Significance of the Oxazole Scaffold
An In-depth Technical Guide to 2-Isopropyloxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, including its molecular weight and structural features. A detailed, field-proven synthetic protocol is presented, explaining the causal mechanisms behind the chosen reagents and conditions. Furthermore, this document outlines the standard analytical techniques for structural elucidation, predicting the expected spectroscopic signatures in NMR, IR, and Mass Spectrometry. Finally, we explore the molecule's chemical reactivity and its potential applications as a scaffold or fragment in the design of novel therapeutic agents, grounded in the established roles of oxazole and carboxylic acid moieties in pharmacology.
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile scaffold in a multitude of biologically active molecules and natural products. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, making them highly desirable targets for synthesis.[1] The incorporation of a carboxylic acid functional group further enhances the molecular complexity and potential for biological interaction. Carboxylic acids are present in approximately 25% of all commercial pharmaceuticals, where they often play a crucial role in binding to biological targets, improving water solubility, and modulating pharmacokinetic properties.[2]
This compound combines these two key features: a stable heterocyclic core and an ionizable functional group. The isopropyl group at the 2-position adds lipophilicity, which can be critical for membrane permeability and hydrophobic interactions with target proteins. This guide serves as a foundational resource for researchers interested in synthesizing, characterizing, and utilizing this compound in their drug development pipelines.
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application. While experimental physical data such as melting and boiling points are not widely reported, its molecular formula and weight have been definitively established.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| IUPAC Name | This compound | |
| CAS Number | 153180-21-3 | [4] |
| Canonical SMILES | CC(C)C1=NC(=CO1)C(=O)O | [3] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in polar organic solvents (Methanol, DMSO, DMF); low solubility in water, but soluble in aqueous base. | [5] |
Synthesis and Purification
The synthesis of substituted oxazoles has evolved significantly, moving from classical condensation reactions to more efficient, high-yield modern methodologies. For this compound, a highly efficient approach can be adapted from protocols that construct the oxazole ring directly from a carboxylic acid and an isocyanide derivative.[1][6] This strategy avoids the need for harsh reagents and often proceeds with high functional group tolerance.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the oxazole ring into two key synthons: an activated form of isobutyric acid and a synthon providing the C4-carboxyl and C5 atoms, such as an isocyanoacetate ester.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Activation: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add isobutyric acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.
-
Reagent Addition: Add the stable triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the mixture. Stir for 5 minutes at room temperature until all solids dissolve, forming the activated acylpyridinium salt in situ.
-
Rationale: The carboxylic acid is not sufficiently electrophilic to react directly. DMAP-Tf converts the acid into a highly reactive acylpyridinium salt, which readily undergoes nucleophilic attack by the isocyanide. 3[1][6]. Cycloaddition: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture. Seal the vial and place it in a preheated oil bath at 40 °C.
-
-
Monitoring: Stir the reaction for 3-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Hydrolysis: After cooling the reaction to room temperature, add a solution of lithium hydroxide (LiOH, 3.0 equiv) in a 1:1 mixture of THF and water. Stir vigorously until saponification of the ethyl ester is complete (as monitored by TLC/LC-MS).
-
Workup: Transfer the mixture to a separatory funnel and wash with DCM to remove non-polar impurities. Acidify the aqueous layer to a pH of ~2 using 1M HCl, which will precipitate the carboxylic acid product.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Structural Elucidation and Characterization
[7][8]| Technique | Expected Features | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 ppm (s, 1H): Proton at the C5 position of the oxazole ring. δ ~3.2 ppm (sept, 1H, J ≈ 7 Hz): Methine proton (-CH) of the isopropyl group. δ ~1.4 ppm (d, 6H, J ≈ 7 Hz): Methyl protons (-CH₃) of the isopropyl group. δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH), often broad and may exchange with D₂O. | | ¹³C NMR (100 MHz, CDCl₃) | δ >165 ppm: Carboxylic acid carbonyl carbon (C=O). δ ~160-165 ppm: Oxazole C2 carbon (attached to isopropyl). δ ~140-145 ppm: Oxazole C5 carbon. δ ~125-130 ppm: Oxazole C4 carbon (attached to COOH). δ ~30 ppm: Isopropyl methine carbon (-CH). δ ~20 ppm: Isopropyl methyl carbons (-CH₃). | | FT-IR (ATR, cm⁻¹) | ~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer. ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1580-1620 cm⁻¹: C=N stretch of the oxazole ring. ~1100-1200 cm⁻¹: C-O stretching vibrations within the ring and acid. | | Mass Spec. (ESI-) | [M-H]⁻: Predicted at m/z 154.05, corresponding to the deprotonated molecule (C₇H₈NO₃⁻). |
Reactivity and Applications in Drug Discovery
Chemical Reactivity
The reactivity of this compound is dominated by its carboxylic acid group. This functional handle allows for a wide range of derivatizations to explore structure-activity relationships (SAR).
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding esters. Esters are often used as prodrugs to improve membrane permeability. *[9] Amidation: The use of standard peptide coupling reagents (e.g., TBTU, HATU, EDC) allows for the formation of amides with a diverse range of amines. T[8]his is a cornerstone of medicinal chemistry for building larger, more complex molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.
The oxazole ring is generally stable and aromatic, resistant to many common reaction conditions. However, it can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures.
[7]#### 5.2 Potential as a Bioactive Scaffold
This molecule is an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization. Its structure can be logically divided into three key pharmacophoric features.
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An Integrated Spectroscopic and Spectrometric Approach to the Structural Elucidation of 2-Isopropyloxazole-4-carboxylic acid
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property is robustly protected.[1] This guide, presented from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-technique workflow for the complete structure elucidation of 2-isopropyloxazole-4-carboxylic acid, a representative heterocyclic small molecule. We will move beyond a simple recitation of methods to explain the causality behind the experimental sequence, emphasizing a self-validating system where each piece of data corroborates the next. This document provides detailed, field-tested protocols for mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, culminating in a definitive structural assignment.
Introduction: The Rationale for a Multi-Modal Approach
The structure elucidation of a novel or synthesized small molecule is rarely accomplished with a single analytical technique.[2] Instead, a synergistic application of multiple spectroscopic and spectrometric methods provides a layered, cross-validating dataset that builds from elemental composition to the precise three-dimensional arrangement of atoms. Our target molecule, this compound, possesses several key structural features—a heterocyclic aromatic ring, an alkyl substituent, and a carboxylic acid—that are ideally suited for this integrated approach.
The logical flow of analysis begins with techniques that provide broad, foundational information (elemental formula, functional groups) before progressing to more detailed methods that map the specific connectivity of the atomic framework. This ensures efficiency and builds a robust case for the final proposed structure.
Figure 1. Structure Elucidation Workflow. A logical progression from foundational data (HRMS, IR) to detailed connectivity mapping (2D NMR).
Foundational Analysis: Confirming the Pieces
Before assembling the puzzle, we must first confirm we have all the correct pieces. High-resolution mass spectrometry and infrared spectroscopy provide the elemental formula and identify the key functional groups present.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Causality: The first and most critical step is to determine the exact mass of the molecule. HRMS provides mass accuracy to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.[3][4] This is superior to low-resolution MS, which can only provide a nominal mass, often corresponding to multiple possible formulas.[3] For our target, the molecular formula is C₇H₉NO₃.[5][6]
| Parameter | Predicted Value |
| Molecular Formula | C₇H₉NO₃ |
| Monoisotopic Mass | 155.0582 g/mol |
| [M+H]⁺ (Positive Ion Mode) | 156.0655 |
| [M-H]⁻ (Negative Ion Mode) | 154.0510 |
Table 1. Predicted HRMS Values for C₇H₉NO₃.
Protocol 1: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1-0.5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Utilize an Orbitrap, FT-ICR, or Q-TOF mass spectrometer capable of resolution >60,000.[4]
-
Ionization: Employ electrospray ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids.[4]
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical mass calculated for the C₇H₉NO₃ formula. The mass error should be less than 5 ppm.[3] The isotopic pattern should also match the theoretical distribution for C₇H₉NO₃.[7]
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.[8] For this compound, we expect to see highly characteristic absorptions for the carboxylic acid and the oxazole ring. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad band due to extensive hydrogen bonding.[9][10]
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid | O–H stretch | 2500 - 3300 | Very Broad |
| Isopropyl/Alkyl | C–H stretch | 2850 - 3000 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | ~1710 - 1760 | Strong, Sharp |
| Oxazole Ring | C=N / C=C stretch | ~1600 - 1680 | Medium |
| Carboxylic Acid | C–O stretch | ~1210 - 1320 | Medium |
Table 2. Predicted IR Absorption Bands.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Background Scan: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[8]
-
Analysis: Identify the key absorption bands and compare them to the expected values in Table 2. The presence of a strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ and a very broad O-H absorption overlapping the C-H region is definitive for a carboxylic acid.[8][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
With the formula and functional groups confirmed, NMR spectroscopy is employed to map the precise connectivity of the carbon and hydrogen framework.[12] This is the core of structure elucidation.[2]
Sample Preparation for NMR
Trustworthiness: Proper sample preparation is paramount for acquiring high-quality NMR data. Poor preparation can lead to broad lines, poor resolution, and artifacts, compromising the entire analysis.[13]
Protocol 3: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices. For this molecule, DMSO-d₆ is preferable as it will not exchange with the acidic carboxylic acid proton, allowing it to be observed.
-
Concentration: Weigh 5-10 mg of the sample for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be needed for a clean ¹³C spectrum if time is limited.[14]
-
Procedure: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean vial.[14] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Standard: The residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) will be used as the primary internal reference. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.[14]
1D NMR: ¹H and ¹³C Spectra
Expertise & Causality: One-dimensional NMR provides the initial map. ¹H NMR shows the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR, often acquired with proton decoupling, shows the number of distinct carbon environments.
Hypothesized Structure and Atom Numbering:

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H1 | ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| H5 | ~8.5 | Singlet | 1H | Oxazole Ring Proton |
| H6 | ~3.3 | Septet | 1H | Isopropyl Methine (-CH) |
| H7 | ~1.3 | Doublet | 6H | Isopropyl Methyl (-CH₃)₂ |
Table 3. Predicted ¹H NMR Data (in DMSO-d₆).
| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C4 | ~163 | N/A | Carboxylic Acid Carbonyl |
| C2 | ~168 | N/A | Oxazole Ring Carbon |
| C5 | ~145 | Positive (CH) | Oxazole Ring Carbon |
| C3 | ~125 | N/A | Oxazole Ring Carbon |
| C6 | ~28 | Positive (CH) | Isopropyl Methine |
| C7 | ~21 | Positive (CH₃) | Isopropyl Methyl |
Table 4. Predicted ¹³C NMR Data (in DMSO-d₆). Note: DEPT experiments are crucial for distinguishing CH₃, CH₂, and CH carbons from quaternary carbons.[15]
Protocol 4: 1D NMR Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape).
-
¹H Acquisition: Acquire a standard one-pulse proton spectrum. A 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.[16]
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in carbon assignments.[17]
2D NMR: Assembling the Fragments
Expertise & Causality: Two-dimensional NMR experiments are the key to unambiguously connecting the atoms. They reveal correlations between nuclei that are essential for piecing together the molecular structure, especially when 1D data is ambiguous.[18]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[19] For our target, the most important correlation will be between the isopropyl methine (H6) and the two methyl groups (H7), which will appear as a cross-peak.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[20] This allows for the definitive assignment of protonated carbons. For example, it will link the signal at ~3.3 ppm (H6) to the carbon signal at ~28 ppm (C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful structure elucidation experiment. It shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[20][21] These long-range correlations are used to connect the molecular fragments.
Figure 2. Key HMBC Correlations. Expected 2- and 3-bond correlations that piece together the molecular fragments.
Key Expected HMBC Correlations:
-
H7 (methyl protons) to C2: This ³J correlation is crucial as it connects the isopropyl group to the oxazole ring at the C2 position.
-
H6 (methine proton) to C2: This ²J correlation provides confirmatory evidence for the isopropyl-C2 connection.
-
H5 (oxazole proton) to C3 and C4: These ²J correlations definitively place the carboxylic acid group at the C4 position, adjacent to the ring's only proton.
Protocol 5: 2D NMR Acquisition
-
COSY: Run a standard gradient-selected (gs) COSY or DQF-COSY experiment.[19] The experiment is relatively quick and provides essential H-H coupling information.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is very sensitive as it is proton-detected.[19][20]
-
HMBC: Acquire a gradient-selected HMBC spectrum. This experiment takes longer to acquire than an HSQC. It is often optimized for a long-range coupling constant (ⁿJCH) of around 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[19][20]
-
Analysis: Use the 2D spectra to build the structure piece by piece. Start with the COSY to define spin systems (the isopropyl group). Use the HSQC to assign the carbons attached to those protons. Finally, use the HMBC to connect the different fragments together.
Data Synthesis and Conclusion
-
HRMS established the elemental formula as C₇H₉NO₃.
-
IR Spectroscopy confirmed the presence of a carboxylic acid and an aromatic system.
-
¹H and ¹³C NMR showed the correct number of proton and carbon environments, consistent with the proposed structure. The chemical shifts, integrations, and multiplicities aligned with expectations for an isopropyl group, an oxazole ring proton, and a carboxylic acid proton.
-
COSY confirmed the connectivity within the isopropyl group (H6 coupling to H7).
-
HSQC linked each proton to its directly attached carbon (H5-C5, H6-C6, H7-C7).
-
HMBC provided the critical long-range correlations that connected the fragments: the isopropyl group was linked to C2 of the oxazole, and the ring proton (H5) showed correlations to the carboxylic acid carbon (C4), unequivocally establishing the substitution pattern.
Collectively, these data provide unambiguous and mutually reinforcing evidence, leading to the definitive assignment of the structure as this compound. This systematic, multi-technique approach ensures the highest level of confidence in structural assignments, a cornerstone of rigorous chemical research.
References
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A Technical Guide to the Spectroscopic Characterization of 2-Isopropyloxazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 2-isopropyloxazole-4-carboxylic acid (C₇H₉NO₃, Molecular Weight: 155.15 g/mol ).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical basis and expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral predictions, this guide serves as a robust framework for the structural elucidation and quality control of this and structurally related oxazole derivatives. Each section includes detailed, field-proven protocols for data acquisition to ensure reproducibility and scientific integrity.
Molecular Structure and Spectroscopic Implications
This compound is a heterocyclic compound featuring three key structural components that dictate its spectroscopic signature: an isopropyl group, an oxazole ring, and a carboxylic acid moiety. Understanding how each functional group contributes to the overall spectra is fundamental to accurate interpretation.
-
Isopropyl Group [-CH(CH₃)₂]: This aliphatic group will produce characteristic signals in ¹H and ¹³C NMR, distinguished by their specific chemical shifts and splitting patterns (multiplicity).
-
Oxazole Ring: As an aromatic heterocycle, the oxazole ring contains sp²-hybridized carbons and a single proton. Its electronic environment will significantly influence the chemical shifts of adjacent atoms. The C=N and C=C bonds within the ring will exhibit characteristic vibrations in the IR spectrum.
-
Carboxylic Acid [-COOH]: This functional group provides highly diagnostic signals across all three spectroscopic techniques. In NMR, its acidic proton is highly deshielded. In IR, its O-H and C=O stretching vibrations are prominent and easily identifiable.[2][3][4][5] In mass spectrometry, it provides a predictable site for fragmentation.[6][7]
Below is the annotated molecular structure of this compound, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing definitive evidence for the presence of specific functional groups.
Predicted IR Absorption Bands
The IR spectrum of this molecule is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity / Shape | Rationale |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches. [2][3][4][5][8] |
| 2950 - 3000 | C-H stretch (sp³ Isopropyl) | Medium | Aliphatic C-H stretching vibrations. |
| ~3100 | C-H stretch (sp² Oxazole) | Weak | Aromatic C-H stretching, typically weaker than aliphatic. |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Intense absorption characteristic of a carbonyl group in a carboxylic acid dimer. [5][9] |
| 1550 - 1650 | C=N, C=C stretch (Oxazole Ring) | Medium to Weak | Aromatic ring stretching vibrations. |
| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | Stretching of the carbon-oxygen single bond in the carboxyl group. [2][4] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation. [10][11][12]
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [13] b. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: a. Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. [14] b. Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. [10][13] c. Initiate the scan. Co-add 16-32 scans to obtain a high-quality spectrum with a good signal-to-noise ratio.
-
Cleanup: a. Retract the press arm and remove the bulk of the sample. b. Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which aids in structural confirmation.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule.
-
Molecular Ion: The molecular formula is C₇H₉NO₃. In positive ion mode ESI, the expected base peak would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 156.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 154.05.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal structural information. The molecular ion is energetically unstable and can break into smaller, charged fragments. [15] * Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids is the loss of carbon dioxide, leading to a fragment at m/z 112.06.
Experimental Protocol for MS Data Acquisition (ESI-MS)
ESI is ideal for polar molecules like carboxylic acids, as it allows for ionization directly from solution with minimal fragmentation. [16][17]
-
Sample Preparation: [18] a. Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. b. Perform a serial dilution to create a final working solution of ~1-10 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). Formic acid aids in protonation. [18] c. Filter the final solution through a 0.2 µm syringe filter to remove any particulates.
-
Instrument Setup and Analysis: a. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source. b. Infuse the sample solution directly or via an LC system at a flow rate of 5-10 µL/min. c. Set the instrument to acquire data in either positive or negative ion mode. d. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion. e. For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 156.06) as the precursor and applying collision-induced dissociation (CID). [19]
Integrated Spectroscopic Profile
The true power of spectroscopic analysis lies in combining the data from multiple techniques to build a self-validating and unambiguous structural confirmation.
Caption: Integrated spectroscopic data map for structural confirmation.
References
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2-Isopropyloxazole-4-carboxylic acid NMR spectrum analysis
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 2-Isopropyloxazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 153180-21-3)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies required for the complete structural elucidation of this heterocyclic compound. We will cover the prediction of ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and the application of advanced 2D NMR techniques to validate spectral assignments. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a deep, field-proven understanding of the subject matter.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₇H₉NO₃[1], belongs to the oxazole class of heterocyclic compounds. Oxazole rings are significant structural motifs in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals[2]. Their ability to engage with biological targets through various non-covalent interactions makes them a privileged scaffold in drug design[2]. Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and chemical environment of each atom.
This guide will systematically deconstruct the NMR analysis of this molecule, providing a robust framework for its characterization.
Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.
Foundational Principles: Predicting the NMR Spectrum
The chemical structure of this compound contains three distinct functional regions, each with characteristic NMR signatures: the isopropyl group , the oxazole ring , and the carboxylic acid moiety.
¹H NMR Spectrum Prediction
The proton NMR spectrum is predicted to show four distinct signals:
-
Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond. This results in a signal appearing far downfield, typically in the 10-13 ppm range.[3][4] Due to hydrogen bonding and chemical exchange, this peak is often a broad singlet.[5] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.[3][5]
-
Oxazole Ring Proton (H-5): The single proton on the oxazole ring is attached to C-5. It resides in a heteroaromatic environment, placing its resonance in the downfield region, typically between 7-9 ppm. As it has no adjacent protons within three bonds, it is expected to appear as a sharp singlet.
-
Isopropyl Methine Proton (-CH): This proton is adjacent to the electron-withdrawing oxazole ring, which will shift its resonance downfield compared to a simple alkane. It is coupled to the six equivalent protons of the two methyl groups, so according to the n+1 rule, its signal will be split into a septet (a multiplet with seven lines).
-
Isopropyl Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton, resulting in a doublet. This signal will have a significantly larger integration value (6H) compared to the other signals.
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven unique carbon environments in the molecule.
-
Carboxylic Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-185 ppm region of the spectrum.[5][6][7]
-
Oxazole Ring Carbons (C-2, C-4, C-5): These three sp²-hybridized carbons are part of the heteroaromatic ring. Their chemical shifts are influenced by the electronegative nitrogen and oxygen atoms and the attached substituents. Based on data for substituted oxazoles, their resonances are expected in the aromatic region (approx. 120-160 ppm).[8]
-
C-2: Attached to the nitrogen atom and the isopropyl group.
-
C-4: Attached to the oxygen atom and the carboxylic acid group.
-
C-5: The only ring carbon bonded to a hydrogen atom.
-
-
Isopropyl Carbons (-CH and -CH₃):
-
Methine Carbon (-CH): This carbon will be found in the aliphatic region, with its chemical shift influenced by the attached oxazole ring.
-
Methyl Carbons (-CH₃): The two methyl groups are equivalent and will produce a single, more intense signal at the upfield end of the spectrum.[9]
-
Summary of Predicted Spectral Data
The following tables summarize the anticipated NMR data for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Correlations (2D NMR) |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | HMBC to C-4 and C=O |
| H-5 (Oxazole) | 7.5 - 8.5 | Singlet (s) | 1H | HMBC to C-4 |
| -CH (Isopropyl) | 3.0 - 4.0 | Septet (sept) | 1H | COSY to -CH₃; HMBC to C-2 and -CH₃ |
| -CH₃ (Isopropyl) | 1.2 - 1.5 | Doublet (d) | 6H | COSY to -CH; HMBC to -CH and C-2 |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 160 - 185 |
| C -2 (Oxazole) | 150 - 160 |
| C -4 (Oxazole) | 135 - 145 |
| C -5 (Oxazole) | 120 - 130 |
| -C H (Isopropyl) | 25 - 35 |
| -C H₃ (Isopropyl) | 20 - 25 |
Experimental Design and Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Workflow for NMR Analysis
Caption: Standard workflow for sample preparation, data acquisition, and analysis in NMR spectroscopy.
Step-by-Step Experimental Protocol
1. Solvent Selection:
-
Rationale: The choice of solvent is critical. For this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Unlike CDCl₃, it readily dissolves carboxylic acids and its residual proton peak does not overlap with expected analyte signals. Furthermore, it allows for the clear observation of the exchangeable -COOH proton due to hydrogen bonding with the solvent.
2. Sample Preparation:
-
Step 1: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Step 2: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Step 3: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Step 4: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
3. Spectrometer Setup and Data Acquisition:
-
Step 1: Insert the NMR tube into the spectrometer.
-
Step 2: Lock the field frequency onto the deuterium signal of the solvent.
-
Step 3: Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Step 4: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Step 5: Acquire a standard one-dimensional (1D) ¹H spectrum.
-
Step 6: Acquire a 1D proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C-2, C-4, and the carboxyl C).
-
Step 7 (Optional but Recommended): Acquire 2D correlation spectra such as COSY, HSQC, and HMBC to confirm assignments.
Advanced Analysis with 2D NMR Spectroscopy
While 1D NMR provides the initial data, 2D NMR experiments are essential for a self-validating and unambiguous structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak will be observed between the isopropyl -CH septet and the -CH₃ doublet, definitively linking these two proton environments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will show cross-peaks for:
-
H-5 and C-5
-
Isopropyl -CH and its corresponding carbon
-
Isopropyl -CH₃ protons and their corresponding carbon
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.
Caption: Key expected HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
A correlation from the isopropyl -CH₃ protons to C-2 of the oxazole ring will confirm the attachment point of the isopropyl group.
-
A correlation from the H-5 proton to C-4 will establish their adjacency in the ring.
-
A correlation from the -COOH proton to C-4 will confirm the position of the carboxylic acid group.
Conclusion
The NMR analysis of this compound is a systematic process that relies on the foundational principles of chemical shifts and coupling constants, combined with the definitive connectivity information provided by 2D correlation experiments. By following the predictive models and experimental protocols outlined in this guide, researchers can achieve a complete and confident structural assignment. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy provides a self-validating dataset that meets the highest standards of scientific integrity required in chemical research and drug development.
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A Technical Guide to the Biological Activity of Oxazole Carboxylic Acids
Abstract: The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This guide provides an in-depth exploration of the therapeutic potential of oxazole carboxylic acids, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile oxazole carboxylic acid core in their therapeutic discovery programs.
The Oxazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazole ring is a doubly unsaturated 5-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[1][2] The addition of a carboxylic acid group enhances its chemical reactivity and provides a crucial anchor point for interacting with biological targets, allowing for derivatization and incorporation into larger, more complex molecular frameworks.[3] This combination of a stable heterocyclic core and a reactive carboxylic acid handle makes oxazole carboxylic acids a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active agents.[4]
Structural Features and Synthetic Overview
The inherent chemical properties of the oxazole ring, such as its π-electron distribution, make it susceptible to both nucleophilic and electrophilic attack, allowing for diverse functionalization.[5] The carboxylic acid moiety is typically found at the C4 or C5 position of the oxazole ring.
A variety of synthetic routes have been developed for oxazole carboxylic acids. A common and efficient method involves the reaction of carboxylic acids with isocyanoacetates, often facilitated by a triflylpyridinium reagent, which proceeds through an in situ generated acylpyridinium salt.[6] Other notable methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) with aldehydes.[5] Understanding these synthetic pathways is crucial for generating diverse compound libraries for biological screening.
Anticancer Activity: Targeting the Hallmarks of Cancer
Oxazole carboxylic acid derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][10]
Mechanisms of Action and Cellular Targets
The anticancer effects of oxazole carboxylic acids are mediated through the inhibition of various critical cellular targets:[7][9]
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and progression. These include:
-
Protein Kinases: These enzymes are key regulators of cell signaling pathways. Oxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases, have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase (JAK), and Aurora A kinase, all of which are implicated in tumor growth and angiogenesis.[11]
-
DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Certain oxazole derivatives can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[7][9]
-
Histone Deacetylases (HDACs): Inhibition of HDACs by oxazole-based compounds can alter gene expression, leading to cell cycle arrest and apoptosis.[7]
-
-
Disruption of Microtubule Dynamics: Similar to well-known chemotherapeutics, some oxazole derivatives can bind to tubulin, disrupting microtubule formation. This interference with the cytoskeleton arrests the cell cycle and induces apoptosis.[7][9]
-
Induction of Apoptosis: By targeting pathways like the STAT3 signaling cascade or by causing significant DNA damage, oxazole compounds can trigger programmed cell death in malignant cells.[7][9]
Visualization: Simplified Apoptosis Induction Pathway
The following diagram illustrates a simplified pathway by which an oxazole carboxylic acid derivative might induce apoptosis through enzyme inhibition.
Caption: Logical flow of apoptosis induction via enzyme inhibition by an oxazole derivative.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative oxazole carboxylic acid derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OCA-1 | 2-(Dichlorophenyl)-5-ethyl-oxazole-4-carboxylic acid | - | Activity Noted | [1] |
| OCA-2 | 2-Aryl-oxazole-pyridine hybrid | Colon (HCT116) | 1.5 | [10] |
| OCA-3 | Naphthoxazole derivative | - | Activity Noted | [12] |
| OCA-4 | Macrooxazole C | Breast (MCF-7) | 0.29 | [10] |
| OCA-5 | Macrooxazole C | Prostate (LNCaP) | 0.36 | [10] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of oxazole carboxylic acids on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks during the logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer and determine cell viability (typically via trypan blue exclusion).
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test oxazole carboxylic acid derivative in DMSO.
-
Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antimicrobial Activity: A Scaffold to Combat Resistance
Oxazole derivatives, including those with carboxylic acid functionalities, are known to possess a wide spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[1][2][5] The rise of multi-drug resistant microbial infections makes the development of new antimicrobial agents a critical area of research.[5]
Spectrum of Activity and Mechanisms
Oxazole carboxylic acids have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[1][13][14]
The proposed mechanisms of antimicrobial action are varied and can include:
-
Inhibition of Essential Enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some derivatives may interact with the lipid bilayer of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Certain oxazole compounds have shown the ability to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[14]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for selected oxazole derivatives against common microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| OCA-6 | Propanoic acid derivative | E. coli | - (Good Activity) | [1] |
| OCA-7 | 1,3-Oxazole derivative | S. aureus | - (Notable Activity) | [2] |
| OCA-8 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis | 56.2 | [14] |
| OCA-9 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans | 14 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.
Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of the oxazole carboxylic acid in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Visualization: Antimicrobial Assay Workflow
This diagram outlines the key steps in the broth microdilution workflow for determining the MIC.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory and Other Therapeutic Applications
Beyond their roles in cancer and infectious diseases, oxazole carboxylic acids have demonstrated significant potential as anti-inflammatory agents.[3][12] Inflammation is a key pathological feature of numerous chronic diseases, and compounds that can modulate inflammatory pathways are of high therapeutic value.
Synthesized naphthoxazole derivatives have been shown to inhibit multiple pro-inflammatory pathways.[12] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade.[15] For example, certain derivatives have shown a significant reduction in the expression of COX-2 and the pro-inflammatory cytokine TNF-α.[15]
Additionally, various oxazole derivatives have been investigated for other therapeutic uses, including as antidiabetic, antiobesity, and antioxidant agents, highlighting the immense versatility of this chemical scaffold.[1][2]
Conclusion and Future Perspectives
The oxazole carboxylic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry. The compounds derived from this core exhibit a broad and potent range of biological activities, with significant therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily synthesize and modify these molecules allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics.[16]
Future research should focus on elucidating the specific molecular targets and complex mechanisms of action for the most promising lead compounds. The application of computational modeling and in silico screening will be invaluable in predicting bioactivity and optimizing pharmacokinetic profiles. As our understanding of the biological roles of oxazole carboxylic acids deepens, we can expect to see the emergence of novel and effective therapies for a wide array of human diseases.
References
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An In-depth Technical Guide to 2-Isopropyloxazole-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-isopropyloxazole-4-carboxylic acid, its derivatives, and analogs. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate this promising class of heterocyclic compounds for potential therapeutic applications.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Oxazole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and antitubercular agents.[3][4][5]
The subject of this guide, this compound, combines the versatile oxazole core with two key substituents: an isopropyl group at the 2-position and a carboxylic acid at the 4-position. The isopropyl group can influence lipophilicity and steric interactions within a binding pocket, while the carboxylic acid moiety provides a key site for hydrogen bonding, salt formation, and potential prodrug strategies to enhance pharmacokinetic properties.[6] This combination of features makes these derivatives attractive candidates for novel drug discovery programs.
Synthesis of this compound and its Ethyl Ester
The proposed synthesis involves a two-step process: first, the synthesis of ethyl 2-isopropyloxazole-4-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl 2-Isopropyloxazole-4-carboxylate
This protocol is adapted from the general Hantzsch synthesis for analogous heterocyclic carboxylates.[7]
Materials:
-
Isobutyramide
-
Absolute Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve isobutyramide (1.0 equivalent) in absolute ethanol.
-
Add ethyl bromopyruvate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-isopropyloxazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 2-isopropyloxazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified ethyl 2-isopropyloxazole-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Physicochemical Properties and Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Property | This compound | Ethyl 2-Isopropyloxazole-4-carboxylate |
| Molecular Formula | C₇H₉NO₃ | C₉H₁₃NO₃ |
| Molecular Weight | 155.15 g/mol | 183.20 g/mol |
| Appearance | White to off-white solid (predicted) | Colorless to pale yellow oil (predicted) |
| Solubility | Soluble in polar organic solvents | Soluble in common organic solvents |
| Melting/Boiling Point | Not reported | Not reported |
Spectroscopic Characterization Workflow
Caption: Workflow for the characterization of synthesized compounds.
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR signals for Ethyl 2-isopropyloxazole-4-carboxylate:
-
A singlet for the oxazole C5-H.
-
A septet for the isopropyl CH.
-
A doublet for the isopropyl CH₃ groups.
-
A quartet for the ethyl ester CH₂.
-
A triplet for the ethyl ester CH₃.
-
-
Expected ¹³C NMR signals: Signals corresponding to the oxazole ring carbons, the isopropyl carbons, the ester carbonyl, and the ethyl group carbons.
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended.
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
Technique: Analyze the sample as a thin film (for oils) or a KBr pellet (for solids).
-
Expected characteristic peaks:
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) or ester (around 1735-1750 cm⁻¹).
-
O-H stretching of the carboxylic acid (broad, around 2500-3300 cm⁻¹).
-
C=N and C=C stretching of the oxazole ring (around 1500-1650 cm⁻¹).
-
Potential Biological Activities and Screening Protocols
Based on extensive literature on oxazole derivatives, this compound and its analogs are promising candidates for evaluation in several therapeutic areas.[10][11]
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of oxazole-containing compounds.[2][12][13] The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Animals: Male Wistar rats (150-200 g).
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (this compound or its derivatives)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of the test compound).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The oxazole scaffold is present in several natural and synthetic antimicrobial agents.[1][14]
Microorganisms:
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Fungi (e.g., Candida albicans, Aspergillus niger)
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Test compound solutions at various concentrations
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serially dilute the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound is not available, general principles from related oxazole series can guide further derivatization and optimization.
-
Modification of the 2-alkyl group: Varying the size and lipophilicity of the alkyl group at the 2-position can modulate potency and selectivity.
-
Derivatization of the 4-carboxylic acid: Conversion to esters, amides, or bioisosteres can improve pharmacokinetic properties and potentially introduce new interactions with the biological target.
-
Substitution at the 5-position: Introduction of substituents at the C5 position of the oxazole ring can provide another vector for optimizing activity.
Future research should focus on the synthesis of a library of analogs based on the this compound scaffold and their systematic evaluation in relevant biological assays to establish a clear SAR and identify lead compounds for further development.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of these molecules. The proposed synthetic strategies are robust and based on well-established chemical principles, and the outlined biological screening protocols are standard methods for assessing anti-inflammatory and antimicrobial activity. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- a brief review on antimicrobial activity of oxazole deriv
- Oxazole-Based Compounds: Synthesis and Anti-Inflamm
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Review of Antimicrobial Activity of Oxazole. (2022). IJPPR. [Link]
- Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.). SciSpace. [Link]
- A comprehensive review on biological activities of oxazole deriv
- Derivatives of 2-aminooxazoles showing antiinflammatory activity. (1972). Journal of Medicinal Chemistry. [Link]
- Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. (2007). PubMed. [Link]
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022).
- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology. [Link]
- Ethyl bromopyruv
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- 6. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) of 2-isopropyloxazole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Isopropyloxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic and structural properties make it a versatile template for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2] This technical guide delves into the structure-activity relationship (SAR) of oxazole derivatives, with a particular focus on the 2-isopropyloxazole core. We will explore the influence of substitutions at various positions on the oxazole ring, dissect the role of the isopropyl moiety, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
The Oxazole Nucleus: A Privileged Scaffold in Drug Discovery
The five-membered aromatic heterocycle, oxazole, is a prominent feature in numerous natural products and synthetic molecules with significant pharmacological activities.[1] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive scaffold for medicinal chemists.[2] The biological profile of an oxazole derivative is intricately linked to the nature and position of its substituents. A thorough understanding of the structure-activity relationships is therefore paramount in the rational design of potent and selective drug candidates.
Deconstructing the 2-Isopropyloxazole Core
The 2-isopropyloxazole moiety serves as a foundational structure for exploring novel therapeutic agents. The isopropyl group at the C2 position is a key feature that can significantly influence the compound's physicochemical properties and its interaction with biological targets.
-
Lipophilicity and Hydrophobic Interactions: The isopropyl group imparts a degree of lipophilicity to the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.
-
Steric Influence: The branched nature of the isopropyl group provides steric bulk, which can play a crucial role in orienting the molecule within a binding site and can contribute to selectivity for a particular target.
-
Conformational Rigidity: Compared to a linear alkyl chain, the isopropyl group can restrict the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy.
Unraveling the Structure-Activity Relationships
The biological activity of 2-isopropyloxazole derivatives can be fine-tuned by strategic modifications at the C4 and C5 positions of the oxazole ring.
The Impact of Substituents at the C4 and C5 Positions
Systematic variation of substituents at the C4 and C5 positions is a common strategy to explore the SAR and optimize the activity of oxazole-based compounds.
| Position | Substituent Type | General Effect on Biological Activity | Rationale |
| C4 | Small alkyl groups | Often well-tolerated and can fill small hydrophobic pockets. | Maintains a compact and favorable molecular profile. |
| Aryl or heteroaryl groups | Can introduce additional binding interactions (e.g., π-stacking) and modulate electronic properties. | Expands the potential for interactions with the target protein. | |
| Hydrogen bond donors/acceptors | Can form specific hydrogen bonds with the target, enhancing potency and selectivity. | Introduces directed interactions with key residues in the binding site. | |
| C5 | Aryl groups with electron-withdrawing or -donating groups | Can significantly influence the electronic character of the oxazole ring and the overall molecule, impacting target engagement. | Allows for the fine-tuning of the molecule's electronic properties for optimal interaction. |
| Amide or ester functionalities | Can introduce hydrogen bonding opportunities and improve pharmacokinetic properties. | Enhances solubility and provides additional points of interaction. |
This table summarizes general trends observed in the SAR of oxazole and related heterocyclic derivatives. The specific impact of a substituent will be target-dependent.
The Significance of the C2-Isopropyl Group
While direct and extensive SAR studies on a wide range of C2-substituents for 2-isopropyloxazole derivatives are not abundantly present in the literature as a distinct class, we can infer the importance of the isopropyl group from broader principles of medicinal chemistry. The selection of an isopropyl group at C2 is often a strategic choice to balance potency, selectivity, and pharmacokinetic properties. It provides a valuable hydrophobic interaction without introducing excessive lipophilicity, which could negatively impact solubility and other drug-like properties.
Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted Oxazoles
A common and versatile method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis and its variations. The following is a general protocol that can be adapted for the synthesis of 2-isopropyloxazole derivatives.
Step 1: Acylation of an α-Amino Ketone
-
Dissolve the starting α-amino ketone hydrochloride in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (or another desired acylating agent) to the solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl-α-amino ketone.
Step 2: Cyclodehydration to the Oxazole Ring
-
Dissolve the crude N-acyl-α-amino ketone from the previous step in a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or thionyl chloride.
-
Heat the reaction mixture at a temperature ranging from 60 to 100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-isopropyloxazole derivative.
Caption: Synthetic workflow for 2-isopropyloxazole derivatives.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of synthesized 2-isopropyloxazole derivatives against a target enzyme.
1. Reagents and Materials:
-
Synthesized 2-isopropyloxazole derivatives (dissolved in DMSO)
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or control.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the half-maximal inhibitory concentration (IC50) value for each active compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro enzyme inhibition assay.
Future Perspectives and Conclusion
The exploration of 2-isopropyloxazole derivatives represents a promising avenue for the discovery of novel therapeutic agents. While the existing literature provides a solid foundation based on the broader class of oxazole and isoxazole compounds, dedicated and systematic SAR studies on the 2-isopropyloxazole scaffold are warranted. Future research should focus on:
-
Diverse Substitutions: Synthesizing and evaluating a wider range of derivatives with diverse substituents at the C4 and C5 positions to build a comprehensive SAR profile.
-
Target Identification: Employing modern chemical biology techniques to identify the specific molecular targets of active compounds.
-
In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021).
- The role of pharmacological profiling in safety assessment. (n.d.). PubMed. [Link]
- Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characteriz
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed. [Link]
- Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
- Structure activity relationship of synthesized compounds. (n.d.).
- Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. (n.d.). ACS Medicinal Chemistry Letters. [Link]
- Structures Activity Rel
- Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid deriv
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (n.d.). PubMed. [Link]
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). PLoS One. [Link]
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The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 2-Isopropyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-isopropyloxazole-4-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry. While the broader field of oxazole synthesis has a rich history dating back to the late 19th century, the specific emergence of this substituted oxazole is intrinsically linked to the quest for selective dopamine D4 receptor antagonists in the late 20th century. This guide will detail the seminal synthesis of this compound, its crucial role as a key intermediate in the development of the potent and selective D4 antagonist U-101387 by The Upjohn Company, and provide detailed, actionable synthetic protocols. Furthermore, we will explore the broader context of oxazole chemistry and the significance of the dopamine D4 receptor as a therapeutic target, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Oxazole Scaffold and the Rise of Selective Drug Design
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] The versatility of the oxazole core allows for diverse substitution patterns, enabling fine-tuning of steric and electronic properties to achieve specific biological activities.[2] The historical synthesis of oxazoles dates back to the work of Emil Fischer in 1896 with the Fischer oxazole synthesis from cyanohydrins and aldehydes.[3] This was later complemented by other classical methods such as the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino ketones.[4]
The latter half of the 20th century witnessed a paradigm shift in drug discovery, moving from broad-spectrum agents to highly selective ligands for specific receptor subtypes. This pursuit of selectivity aimed to enhance therapeutic efficacy while minimizing off-target side effects. A prime example of this is the intense investigation into dopamine receptor subtypes. The discovery that the atypical antipsychotic clozapine exhibited a higher affinity for the D4 subtype compared to other dopamine receptors spurred significant interest in developing D4-selective antagonists.[4] It was within this scientific context that this compound emerged not as a standalone discovery, but as a critical component in the rational design of novel therapeutics.
The Discovery of this compound: A Tale of a Key Intermediate
The documented history of this compound is directly tied to the development of the potent and selective dopamine D4 receptor antagonist, U-101387, by researchers at The Upjohn Company. A pivotal 1993 publication in The Journal of Organic Chemistry by Robert E. TenBrink appears to be the first disclosure of the synthesis of this specific oxazole derivative. While the paper's primary focus was likely on the synthesis of a series of compounds for biological evaluation, it laid the groundwork for the creation of U-101387.
The significance of this compound lies in its role as a key building block. Its structure provided a rigid and synthetically accessible scaffold that, when incorporated into a larger molecule, contributed to the desired pharmacological profile for D4 receptor antagonism. The isopropyl group at the 2-position and the carboxylic acid at the 4-position offered points for further chemical modification and amide bond formation, respectively, allowing for the construction of the final drug candidate.
Pharmacological characterization of U-101387 revealed its high affinity (Ki = 10 nM) and selectivity for the dopamine D4.2 receptor.[4] This compound demonstrated a distinct profile from nonselective D2 antagonists, offering a valuable tool for understanding the role of the D4 receptor in various central nervous system disorders.[4] The discovery and development of U-101387, therefore, solidified the importance of its precursor, this compound, in the landscape of medicinal chemistry.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis. The following protocol is based on established methods for the preparation of 2-substituted-oxazole-4-carboxylates.
Step 1: Synthesis of Ethyl 2-Isopropyloxazole-4-carboxylate
The formation of the oxazole ring can be accomplished via the condensation of an α-amino ketone with an appropriate acylating agent. A common and effective method involves the reaction of ethyl 3-amino-4-oxopentanoate with isobutyryl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 3-amino-4-oxopentanoate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, typically triethylamine (2.2 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Isobutyryl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-isopropyloxazole-4-carboxylate.
Diagram of the Synthetic Workflow for Ethyl 2-Isopropyloxazole-4-carboxylate:
Caption: Workflow for the hydrolysis to the final carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 153180-21-3 [5] |
Role in Drug Development: The Gateway to Selective Dopamine D4 Antagonists
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of dopamine D4 receptor antagonists. The carboxylic acid functionality serves as a convenient handle for amide bond formation, allowing for the coupling of this heterocyclic core to various amine-containing fragments.
Diagram of the Role of this compound in the Synthesis of U-101387:
Caption: The central role of the oxazole as a building block.
The development of U-101387 and other related D4 antagonists highlights a key strategy in modern drug design: the use of rigid heterocyclic scaffolds to orient pharmacophoric elements in a precise three-dimensional arrangement. This approach facilitates selective binding to the target receptor while minimizing interactions with off-target proteins. The oxazole ring in U-101387 likely plays a crucial role in positioning the isopropyl group and the amide-linked side chain within the binding pocket of the D4 receptor, contributing to its high affinity and selectivity.
Conclusion and Future Perspectives
The discovery and synthesis of this compound are a testament to the enabling power of synthetic chemistry in the advancement of pharmacology and medicine. While its own history is relatively recent and intimately tied to a specific drug discovery program, it stands as an exemplar of a rationally designed building block that has paved the way for the creation of highly selective and potent therapeutic candidates. The continued exploration of substituted oxazoles as key intermediates will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this and related heterocyclic compounds in their own drug discovery endeavors.
References
- Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
- Poupaert, J. H. (2003). The oxazole ring, a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 3(5), 449-459.
- Palmer, D. C. (Ed.). (2003). The chemistry of heterocyclic compounds, oxazoles: synthesis, reactions, and spectroscopy, part A (Vol. 60). John Wiley & Sons.
- Merchant, K. M., et al. (1996). Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1392-1403. [4]5. Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.
- TenBrink, R. E. (1993). The Journal of Organic Chemistry, 58, 5759. (Note: While this reference is cited as the origin, the full paper would need to be consulted for the specific synthesis details.)
- ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
Sources
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- 4. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Harnessing Theoretical and Computational Chemistry to Accelerate Oxazole-Based Drug Discovery
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging in a wide array of intermolecular interactions such as hydrogen bonds, π-π stacking, and hydrophobic effects. This versatility is evidenced by its presence in numerous clinically approved drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[1][2] The development of novel therapeutics based on this moiety is a highly active area of research.[2][3]
However, traditional synthetic exploration and screening can be resource-intensive and time-consuming. This is where theoretical and computational studies provide a transformative advantage. By simulating molecular behavior at the quantum and atomic levels, we can predict properties, elucidate reaction mechanisms, and rationally design molecules with enhanced potency and specificity. This guide, intended for researchers and drug development scientists, provides a framework for applying computational chemistry to the study of oxazole compounds, moving from fundamental electronic structure analysis to advanced drug design workflows.
Pillar 1: Unveiling the Electronic Landscape of Oxazole Derivatives
Core Rationale: Before one can predict how a molecule will behave in a biological system or a chemical reaction, one must first understand its intrinsic electronic properties. The distribution of electrons governs a molecule's geometry, stability, and the nature of its frontier molecular orbitals, which are the primary players in chemical reactivity.
Methodology: Density Functional Theory (DFT)
Expertise & Experience: For organic molecules like oxazoles, Density Functional Theory (DFT) represents the gold standard for computational analysis. It offers a superior balance of computational efficiency and accuracy compared to simpler semi-empirical methods or more demanding ab initio methods like Coupled Cluster theory.[4][5][6] Functionals like B3LYP paired with Pople-style basis sets (e.g., 6-311G++(d,p)) have been extensively validated for predicting the geometries and electronic properties of heterocyclic systems with high fidelity.[4][5]
Protocol: Foundational DFT Analysis of an Oxazole Derivative
This protocol outlines the conceptual steps for performing a geometry optimization and subsequent electronic property calculation.
-
Structure Preparation: Build the 3D structure of the target oxazole derivative using a molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Input File Generation: Specify the computational method.
-
Method: DFT (e.g., B3LYP functional).
-
Basis Set: 6-311G++(d,p) (A flexible basis set suitable for capturing electronic effects and non-covalent interactions).
-
Calculation Type: Opt (Geometry Optimization) followed by Freq (Frequency calculation). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Analysis of Key Descriptors:
-
Optimized Geometry: Analyze the calculated bond lengths, bond angles, and dihedral angles to understand the molecule's 3D conformation.[7]
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[4][7]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This color-coded map displays the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack.[4]
-
Data Presentation: Calculated Electronic Properties of Substituted Oxazoles
The following table illustrates typical data obtained from DFT calculations, demonstrating how substituents alter electronic properties.
| Compound | Substituent at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1 | -H | -6.8 | -0.5 | 6.3 | 1.50 |
| 2 | -NO₂ (Electron Withdrawing) | -7.5 | -1.5 | 6.0 | 4.85 |
| 3 | -NH₂ (Electron Donating) | -5.9 | -0.2 | 5.7 | 2.15 |
Note: These are representative values for illustrative purposes.
Pillar 2: Computational Insights into Oxazole Reactivity and Synthesis
Core Rationale: Computational chemistry allows us to move beyond static pictures and model the dynamic processes of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, we can predict reaction feasibility, understand mechanisms, and rationalize observed regioselectivity, thereby guiding synthetic strategy.
Workflow: Modeling a Chemical Reaction Mechanism
The process of computationally investigating a reaction mechanism is a systematic search for the lowest energy path from reactants to products. This workflow is crucial for understanding complex multi-step syntheses, such as the widely used van Leusen oxazole synthesis which proceeds via a [3+2] cycloaddition.[8][9]
Caption: Workflow for computational investigation of a reaction mechanism.
Pillar 3: Rational Drug Design with Oxazole Scaffolds
Core Rationale: In drug discovery, the goal is to design a molecule that binds with high affinity and selectivity to a specific biological target, while also possessing favorable pharmacokinetic properties (ADMET). Computer-Aided Drug Design (CADD) provides a suite of tools to achieve this in a systematic and efficient manner.
The CADD Workflow for Oxazole-Based Inhibitors
The modern drug discovery pipeline is heavily reliant on computational methods to filter vast chemical spaces and prioritize candidates for synthesis and testing.
Caption: A representative Computer-Aided Drug Design (CADD) workflow.
Methodology: Molecular Docking
Expertise & Experience: Molecular docking is a powerful technique used to predict the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex.[10][11] It is instrumental in virtual screening and for understanding the structural basis of inhibition. Studies on imidazo[2,1-b]oxazole derivatives as BRAF kinase inhibitors have successfully used docking to reveal key interactions within the ATP-binding pocket.[12][13]
Protocol: Molecular Docking of an Oxazole Inhibitor
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine.
-
Assign partial charges using a force field (e.g., AMBER, CHARMM). This step is critical for accurate electrostatic calculations.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the oxazole derivative, typically from a DFT optimization (see Pillar 1).
-
Assign partial charges (e.g., Gasteiger or AM1-BCC).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Binding Site Definition:
-
Define a "grid box" that encompasses the active site of the receptor. This is usually centered on the position of a known co-crystallized inhibitor. The grid pre-calculates the potential energy of the active site, speeding up the docking process.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock, Glide, GOLD). The algorithm will systematically sample different poses (translations, rotations, conformations) of the ligand within the grid box.
-
-
Pose Analysis and Scoring:
-
The primary output is a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Visually inspect the top-ranked poses. A trustworthy pose is one that exhibits chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and is often part of a cluster of similar low-energy poses.
-
Case Study: Oxazole Derivatives as Kinase Inhibitors
Computational studies have been pivotal in developing oxazole-based kinase inhibitors. For instance, integrated 3D-QSAR, docking, and molecular dynamics simulations have been used to explain the biological activity of imidazo[2,1-b]oxazole derivatives as potent inhibitors of the oncogenic BRAF V600E mutant.[12][13]
Key Computational Findings for BRAF Inhibitors:
-
Docking: Revealed that the oxazole scaffold can act as a stable anchor within the kinase hinge region.
-
3D-QSAR (CoMSIA): Generated contour maps indicating that bulky, electropositive groups at certain positions enhance inhibitory activity, providing a clear roadmap for optimization.[13]
-
MD Simulations: Confirmed the stability of the docked poses over nanosecond timescales and allowed for the calculation of binding free energies, which often correlate better with experimental activity than simple docking scores.[13]
Caption: A simplified diagram of key interactions for an oxazole inhibitor.
Conclusion and Future Perspectives
The synergy between theoretical calculations and experimental work is undeniable in the field of oxazole chemistry. Computational methods, grounded in the principles of quantum and classical mechanics, provide unparalleled insight into molecular structure, reactivity, and biological interactions. From fundamental DFT calculations that illuminate electronic properties to sophisticated CADD workflows that guide the design of potent kinase inhibitors, these in silico tools empower researchers to make more informed decisions, reduce the cost of discovery, and ultimately accelerate the development of novel oxazole-based therapeutics.
The future will likely see an even deeper integration of artificial intelligence and machine learning models trained on vast chemical and biological datasets. These approaches will further enhance our ability to predict ADMET properties, generate novel oxazole scaffolds de novo, and identify promising drug candidates with greater speed and accuracy than ever before.
References
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- Belaidi, S. (2013). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. ISRN Organic Chemistry.
- Ben-Musa, A., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics.
- Patanen, M., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics.
- Ben-Musa, A., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular. Taylor & Francis Online.
- Mukhopadhyay, A., et al. (2016). Dehydro-oxazole, thiazole and imidazole radicals: insights into the electronic structure, stability and reactivity aspects. RSC Publishing.
- Orloff, M.K., & Fitts, D.D. (1963). On the electronic structure of oxazole. Tetrahedron.
- DFT STUDIES OF OXAZOLE DERIVATIVE. (2023).
- Gouda, M.A., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry.
- The electronic states of oxazole studied by VUV absorption and electron energy-loss (EEL) spectroscopies, and ab initio configuration interaction methods. (n.d.).
- Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Deriv
- Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (n.d.).
- Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (n.d.). PMC - NIH.
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- Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (n.d.). MDPI.
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- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul
- Synthetic approaches for oxazole derivatives: A review. (2021).
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Methodological & Application
Synthesis of 2-Isopropyloxazole-4-carboxylic Acid: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-isopropyloxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic route, commencing with the formation of ethyl 2-isopropyloxazole-4-carboxylate via a modified Robinson-Gabriel synthesis, followed by its saponification to the desired carboxylic acid. This guide is designed to be self-validating, offering in-depth explanations for experimental choices, detailed procedural steps, and a thorough characterization of the final product. Safety protocols and waste management are also addressed to ensure safe and environmentally responsible execution.
Introduction
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The 2,4-disubstituted oxazole framework, in particular, offers a versatile platform for the development of novel therapeutic agents. This compound serves as a key intermediate for the elaboration of more complex molecules, enabling the introduction of the isopropyl group at the 2-position, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This document outlines a reliable and scalable laboratory procedure for the synthesis of this important synthetic precursor.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-step process. The first step involves the construction of the oxazole ring to form ethyl 2-isopropyloxazole-4-carboxylate. This is achieved through the condensation of isobutyramide with ethyl 2-chloroacetoacetate, a classic approach to oxazole synthesis. The second step is the hydrolysis of the resulting ester to the target carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 2-isopropyloxazole-4-carboxylate
Reaction Principle
This step employs a modified Robinson-Gabriel synthesis, a well-established method for the formation of oxazoles.[1][2] The reaction proceeds via the condensation of an α-acylamino ketone. In this protocol, isobutyramide reacts with ethyl 2-chloroacetoacetate. The isobutyramide first forms an N-acylamino derivative with the keto group of ethyl 2-chloroacetoacetate, which then undergoes acid-catalyzed cyclodehydration to yield the oxazole ring. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent to drive the reaction to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |
| Isobutyramide | 563-83-7 | 87.12 | 0.87 g (10 mmol) |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 1.65 g (10 mmol) |
| Sulfuric acid (98%) | 7664-93-9 | 98.08 | 5 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Saturated sodium bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramide (0.87 g, 10 mmol) and ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirred mixture. An exothermic reaction will occur.
-
Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice (approx. 50 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford ethyl 2-isopropyloxazole-4-carboxylate as a pale yellow oil.
-
Part 2: Synthesis of this compound
Reaction Principle
The second step is a standard saponification (base-catalyzed hydrolysis) of the ester. Lithium hydroxide is a commonly used base for this transformation as it is effective and often leads to clean reactions with minimal side products.[3][4] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 5 mmol scale) |
| Ethyl 2-isopropyloxazole-4-carboxylate | - | 183.21 | 0.92 g (5 mmol) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 0.42 g (10 mmol) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL |
| Water | 7732-18-5 | 18.02 | 5 mL |
| 1M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 2-isopropyloxazole-4-carboxylate (0.92 g, 5 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (0.42 g, 10 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (Eluent: 50% Ethyl acetate in hexanes with 1% acetic acid) indicates complete consumption of the starting material.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL).
-
Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
-
Characterization of this compound
The structure and purity of the synthesized this compound (C₇H₉NO₃, Molecular Weight: 155.15 g/mol ) can be confirmed by the following analytical methods.[5]
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-12.0 (br s, 1H, -COOH)
-
δ 8.6-8.5 (s, 1H, oxazole H-5)
-
δ 3.3-3.1 (septet, J = 7.0 Hz, 1H, -CH(CH₃)₂)
-
δ 1.3-1.2 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 165-160 (-COOH)
-
δ 160-155 (oxazole C-2)
-
δ 145-140 (oxazole C-5)
-
δ 130-125 (oxazole C-4)
-
δ 30-25 (-CH(CH₃)₂)
-
δ 25-20 (-CH(CH₃)₂)
-
-
Infrared (IR) Spectroscopy (ATR):
-
Mass Spectrometry (ESI-):
Safety and Waste Disposal
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals involved in this synthesis.[10][11]
-
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Specific Hazards:
-
Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Ethyl 2-chloroacetoacetate: Is a flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[10][12][13]
-
Isobutyramide: May cause skin and eye irritation. Avoid inhalation of dust.[11][14]
-
Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation of vapors.
-
Waste Disposal:
-
General Principles: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of any chemicals down the drain.[15]
-
Waste Streams:
-
Halogenated Organic Waste: Dichloromethane and any organic waste containing ethyl 2-chloroacetoacetate should be collected in a designated halogenated waste container.
-
Non-Halogenated Organic Waste: THF, ethyl acetate, and other non-halogenated organic solvents should be collected in a designated non-halogenated waste container.
-
Aqueous Waste: The neutralized aqueous layers from the work-ups should be collected in a designated aqueous waste container. Ensure the pH is neutral before disposal.
-
Solid Waste: Used silica gel and any solid chemical waste should be collected in a designated solid waste container.
-
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The emphasis on the rationale behind experimental choices, coupled with comprehensive characterization, safety, and disposal information, ensures that this protocol is not only effective but also safe and environmentally conscious.
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Application Notes & Protocols: A Guide to One-Pot Synthesis of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[3][4][5] The demand for structurally diverse oxazole derivatives has driven the development of efficient and robust synthetic methodologies. Traditional multi-step syntheses, however, often suffer from drawbacks such as low overall yields, tedious purification of intermediates, and significant waste generation. One-pot synthesis has emerged as a powerful strategy to overcome these limitations, offering improved efficiency, reduced reaction times, and a more sustainable approach to chemical synthesis.[6]
This technical guide provides an in-depth exploration of key one-pot methodologies for the synthesis of substituted oxazoles, offering insights into the underlying mechanisms and providing detailed, field-proven protocols for practical implementation.
Strategic Approaches to One-Pot Oxazole Synthesis
The elegance of one-pot synthesis lies in the sequential transformation of starting materials to a final product within a single reaction vessel, avoiding the isolation of intermediates. This approach is not only resource-efficient but also allows for the construction of complex molecular architectures from simple precursors. Several classical and modern synthetic strategies have been adapted for the one-pot synthesis of oxazoles.
The van Leusen Oxazole Synthesis: A Cornerstone Method
First reported in 1972, the van Leusen reaction is a highly reliable and versatile method for preparing 5-substituted oxazoles.[7][8] The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7][8][9] TosMIC is a unique reagent, featuring an acidic methylene group, an isocyano group, and a tosyl group that acts as an excellent leaving group, all of which are crucial for the reaction mechanism.[7][9]
Causality in the van Leusen Mechanism:
The reaction proceeds through a well-defined pathway. The base deprotonates the active methylene group of TosMIC, generating a nucleophilic species. This nucleophile then attacks the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization via a 5-endo-dig process forms an oxazoline intermediate.[10][11] The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the stable oxazole ring.[7][9]
Visualizing the van Leusen Synthesis Workflow:
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Application Notes & Protocols: Mastering Heterocyclic Synthesis via N,N-Dimethylformamide Acetal-Mediated Cyclization
This guide provides an in-depth exploration of N,N-dimethylformamide acetals as powerful reagents for constructing a diverse array of heterocyclic scaffolds. Tailored for researchers, medicinal chemists, and process development scientists, these notes elucidate the underlying reaction mechanisms, offer detailed and field-tested experimental protocols, and provide critical insights for troubleshooting and optimizing these transformative reactions.
Foundational Principles: The Role of DMF Acetals in Cyclization Chemistry
N,N-Dimethylformamide acetals, particularly N,N-dimethylformamide dimethyl acetal (DMF-DMA), are exceptionally versatile and reactive reagents in modern organic synthesis.[1][2] Their primary utility lies in their function as a "C1 synthon," a chemical building block that efficiently introduces a single carbon atom, typically a formyl or aminomethylene group, into a molecule.[3][4] This capability is paramount in the construction of heterocyclic compounds, which form the core of countless pharmaceuticals, agrochemicals, and materials.[2]
The high reactivity of DMF-DMA stems from its unique structure, which possesses both an electrophilic carbon and a nucleophilic nitrogen, allowing it to react readily with compounds containing active hydrogen atoms, such as active methylene groups (-CH2-) and primary or secondary amines (-NH2, -NHR).[4][5][6] This initial reaction typically forms a highly reactive enamine or amidine intermediate, which is primed for a subsequent intramolecular cyclization, ultimately forging the heterocyclic ring.[3][5] This strategy has been successfully applied to synthesize a wide range of important heterocycles, including pyridines, pyrimidines, indoles, and pyrazoles.[1][7][8]
The Reagent Profile: DMF-DMA and Its Congeners
While several N,N-dimethylformamide dialkyl acetals exist, N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the most widely employed due to its commercial availability, high reactivity, and favorable reaction conditions.[1] Another notable reagent in this class is Bredereck's Reagent, or tert-butoxybis(dimethylamino)methane.[9] It is recognized as a more powerful aminomethylenating agent, often utilized for the formylation of less acidic C-H and N-H bonds.[10][11] Its enhanced reactivity is attributed to the in-situ generation of a strongly basic tert-butoxide anion upon thermal decomposition, which facilitates the initial deprotonation step.[12]
| Property | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) |
| CAS Number | 4637-24-5[13] |
| Molecular Formula | (CH₃O)₂CHN(CH₃)₂[13] |
| Molecular Weight | 119.16 g/mol [13] |
| Appearance | Colorless liquid[13] |
| Density | 0.895 g/cm³ at 20 °C[13] |
| Boiling Point | 102-103 °C |
| Melting Point | -85 °C[13] |
| Flash Point | 6 °C[13] |
| Storage | Store at 2-30°C, sensitive to moisture[13] |
The Core Mechanism: A Stepwise View of Cyclization
The power of DMF-DMA in heterocyclic synthesis lies in a predictable, two-stage mechanism: activation followed by cyclization .
-
Activation via Condensation: The process begins with the reaction of DMF-DMA with a substrate containing an active hydrogen.
-
With Active Methylene Groups: The substrate's acidic proton is removed, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to form a stable, electron-rich enaminone intermediate.[3][5]
-
With Amino Groups: The lone pair of electrons on the nitrogen atom attacks DMF-DMA, leading to the formation of an N,N-dimethylaminoamidine after the elimination of methanol. This reaction is often faster than with active methylene groups due to the higher nucleophilicity of the amino group.[5]
-
-
Intramolecular Cyclization: The newly formed enamine or amidine now contains a reactive site. A nucleophilic functional group elsewhere in the same molecule attacks this site, leading to ring closure. This step is often irreversible and drives the reaction to completion, forming the final heterocyclic product after elimination of dimethylamine.
Below is a generalized schematic illustrating this mechanistic pathway.
Caption: Generalized mechanism of DMF-DMA mediated cyclization.
Synthetic Applications: Building Diverse Heterocycles
The versatility of DMF-DMA allows for the synthesis of a vast range of heterocyclic systems. The specific outcome is determined by the choice of the starting substrate containing the appropriate functionalities for cyclization.
Caption: General workflow for heterocyclic synthesis using DMF-DMA.
Selected Examples of DMF-DMA Mediated Cyclizations:
| Starting Material(s) | Reagent(s) | Resulting Heterocycle | Key Features & References |
| Ketones, NH₄OAc | DMF-DMA, NH₄I | Substituted Pyrimidines | A metal- and solvent-free, three-component tandem reaction providing a broad range of pyrimidines.[14] |
| 1,1-Enediamines, 1,3-Dicarbonyls | DMF-DMA, Base | 2-Aminopyridines | A three-component cascade reaction to produce highly functionalized 2-aminopyridine derivatives in good to excellent yields.[15] |
| Malononitrile Dimer | DMF-DMA | Pyrimidines, Pyridines | Reaction with malononitrile dimer can yield various heterocycles depending on stoichiometry and subsequent reaction partners.[3][7][16] |
| o-Nitrotoluene derivatives | DMF-DMA | Indoles | A general method involving the reaction of an o-nitrotoluene with DMF-DMA in refluxing DMF.[1][17] |
| 1,3-Diketones | DMF-DMA, Hydrazine | Pyrazoles | Initial formation of an enaminone from the diketone, followed by cyclization with hydrazine.[1] |
| α-Chloroacetanilides | DMF-DMA | 1,4-Diarylpiperazine-2,5-diones | An unexpected dimerization pathway where DMF-DMA facilitates the cyclization of two chloroacetamide units.[5] |
Detailed Experimental Protocol: Synthesis of a Polysubstituted 2-Aminopyridine Derivative
This protocol details a three-component reaction for the synthesis of a highly functionalized 2-aminopyridine, adapted from established methodologies.[15] This example showcases the power of DMF-DMA to facilitate complex molecular constructions in a single pot.
Reaction Scheme: 1,1-Enediamine + 1,3-Dicarbonyl Compound + DMF-DMA → 2-Aminopyridine Derivative
Materials and Reagents:
-
1,1-Enediamine (EDAM) substrate (e.g., N,N-dimethyl-1-(phenylsulfonyl)ethene-1,1-diamine) (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, 1.5 eq.)[15]
-
Anhydrous solvent (e.g., Dioxane, DMF, or Toluene) (8-10 mL)[3]
-
Base (e.g., Potassium tert-butoxide, if required by substrate)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,1-enediamine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: Add 8 mL of the anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Stir the mixture at room temperature and add N,N-dimethylformamide dimethyl acetal (1.5 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent chosen) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Isolation: To the resulting residue, add cold water or a mixture of ice and water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Safety Precautions:
-
DMF-DMA is flammable and moisture-sensitive. Handle in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive substrate (insufficiently acidic C-H or N-H). | Consider using a stronger base to facilitate the initial deprotonation. Alternatively, switch to the more reactive Bredereck's Reagent.[10][12] |
| Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. DMF-DMA is readily hydrolyzed.[12] | |
| Formation of Side Products | Incorrect stoichiometry. | The molar ratio of DMF-DMA can be critical. An excess may lead to multiple formylations.[3][16] Optimize the stoichiometry, starting with 1.1-1.5 equivalents. |
| Side reactions (e.g., methylation). | DMF-DMA can act as a methylating agent under certain conditions.[1][13] Lowering the reaction temperature may mitigate this. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor closely by TLC to determine the optimal endpoint. |
| Steric hindrance in the substrate. | Highly hindered substrates may require longer reaction times, higher temperatures, or the use of a more potent reagent like Bredereck's.[1] | |
| Difficult Purification | Byproducts like dimethylamine or residual DMF. | Ensure the work-up procedure effectively removes water-soluble byproducts. A mild acidic wash can help remove basic impurities. Recrystallization is often effective for purification. |
Conclusion
N,N-Dimethylformamide acetals are indispensable tools for the efficient and often facile synthesis of complex heterocyclic molecules. By understanding the fundamental mechanism of activation and cyclization, researchers can strategically design synthetic routes to novel compounds. The protocols and considerations outlined in this guide serve as a robust starting point for leveraging these powerful reagents in drug discovery, materials science, and the broader field of chemical synthesis.
References
- Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214.
- SCIRP. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.
- ResearchGate. (2011). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- LookChem. (n.d.). What are the applications of N,N-Dimethylformamide dimethyl acetal in organic synthesis?.
- DrugFuture. (n.d.). Bredereck's Reagent.
- Wang, Y., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega.
- Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46, 801.
- ResearchGate. (2021). (PDF) THE USE OF N,N-DIMETHYLFORMAMIDE DIALKYLACETALS IN ORGANIC SYNTHESIS.
- Malon, M., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules.
- UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT.
- ACS Publications. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
- Organic Syntheses. (n.d.). Phenanthro[9,10-b]oxirene, 1a,9b-dihydro.
- Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal.
- ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
- PubChem. (n.d.). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.
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Application Notes & Protocols: 2-Isopropyloxazole-4-carboxylic Acid in Modern Organic Synthesis
Introduction: The Versatility of a Heterocyclic Synthon
2-Isopropyloxazole-4-carboxylic acid is a heterocyclic compound that has emerged as a valuable building block in the landscape of organic synthesis. Its structure, featuring a stable oxazole ring, a reactive carboxylic acid handle, and a sterically influential isopropyl group, offers a unique combination of properties for synthetic chemists. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, prized for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] The carboxylic acid moiety provides a versatile point for derivatization, enabling the construction of amides, esters, and other functionalities crucial for tuning the physicochemical and biological properties of target molecules.[3][4]
This guide provides an in-depth exploration of the applications of this compound, focusing on its role in medicinal chemistry and agrochemical research. We will delve into its fundamental reactivity, provide detailed, field-proven protocols for its key transformations, and offer insights into the rationale behind experimental design.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in its distinct chemical properties. The molecule's reactivity is dominated by the carboxyl group, which behaves as a typical carboxylic acid, readily undergoing reactions such as salt formation, esterification, and amidation.[4][5] The oxazole ring is generally aromatic and stable to many reaction conditions, though it can be susceptible to ring-opening under harsh acidic or basic hydrolysis.[6] The 2-isopropyl substituent provides steric hindrance that can influence the reactivity of the adjacent ring nitrogen and the overall conformation of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃ | [7] |
| Molecular Weight | 155.15 g/mol | [7] |
| CAS Number | 153180-21-3 | [8] |
| SMILES | CC(C)C1=NC(=CO1)C(O)=O | [7] |
| Boiling Point | Not Available | [7] |
| Melting Point | Not Available | [7] |
Core Applications in Synthesis
A Scaffold in Medicinal Chemistry and Drug Discovery
The carboxylic acid functional group is a cornerstone in drug design, often serving as a key pharmacophoric element that interacts with biological targets.[9] Its ability to be ionized at physiological pH enhances water solubility and allows for critical hydrogen bonding and ionic interactions with receptor sites.[3]
The oxazole moiety itself is a valuable bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles. When incorporated into a larger molecular framework, the this compound unit can be used to synthesize novel compounds with potential therapeutic activities. For instance, related isoxazole- and oxazole-carboxylic acid derivatives have been explored as promising antitubercular agents and antioxidants, highlighting the potential of this chemical class.[10][11]
A Building Block for Agrochemicals
In the field of crop protection, carboxylic acids and their derivatives are integral to the design of effective herbicides, fungicides, and insecticides.[3][12] The carboxyl group can improve the systemic transport of a molecule within a plant and is a common feature in many commercial agrochemicals.[13][14] The heterocyclic nature of the oxazole ring can confer specific biological activities and resistance to environmental degradation.[15] The derivatization of this compound into amides and esters allows for the systematic exploration of structure-activity relationships to develop new and effective agrochemical agents.
Visualizing Synthetic Potential
The following diagrams illustrate the key synthetic transformations and pathways involving this compound.
Caption: Figure 1. Key synthetic transformations starting from this compound.
Detailed Synthetic Protocols
The following protocols are designed to be self-validating, providing detailed steps and the scientific reasoning behind them.
Protocol 1: Synthesis of Methyl 2-isopropyloxazole-4-carboxylate
This protocol details the Fischer esterification of the title compound, a fundamental transformation to protect the carboxylic acid or to create an intermediate for further reactions, such as reduction or transesterification.
Causality: This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile. The removal of water drives the equilibrium towards the product, in accordance with Le Châtelier's principle.
Caption: Figure 2. Step-by-step workflow for the synthesis of the methyl ester.
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.55 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous methanol (40 mL) to dissolve the starting material. Carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise while stirring.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) using an oil bath. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot (which is highly polar) and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to neutralize the excess acid. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure methyl 2-isopropyloxazole-4-carboxylate.
Protocol 2: Amide Bond Formation via TBTU Coupling
This protocol describes the synthesis of an amide derivative, a common objective in medicinal chemistry to link the oxazole core to another molecular fragment (represented here by benzylamine).
Causality: Coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction without competing as a nucleophile.[16]
Methodology:
-
Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (310 mg, 2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).
-
Reagent Addition: Add TBTU (770 mg, 2.4 mmol, 1.2 equiv) and DIPEA (0.87 mL, 5.0 mmol, 2.5 equiv) to the solution. Stir the mixture at room temperature for 15 minutes to allow for pre-activation of the acid.
-
Nucleophile Addition: Add benzylamine (0.24 mL, 2.2 mmol, 1.1 equiv) dropwise to the activated mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the consumption of the carboxylic acid using TLC (e.g., 1:1 hexanes:ethyl acetate).
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, N-benzyl-2-isopropyloxazole-4-carboxamide.
Caption: Figure 3. Simplified mechanism of TBTU-mediated amide coupling.
Conclusion
This compound stands as a potent and versatile synthon for chemists in both industrial and academic settings. Its robust heterocyclic core combined with a readily transformable carboxylic acid handle provides a reliable platform for the synthesis of complex and functionally diverse molecules. The protocols and insights provided herein serve as a foundational guide for leveraging this reagent's full potential in the rational design of novel pharmaceuticals and agrochemicals.
References
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- CAS#:1187173-72-3 | 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. Chemsrc. [Link]
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (PMC). [Link]
- Preparation of carboxylic compounds and their derivatives - P
- C7H11NO3|Cas number 153180-21-3|this compound. Chemical Synthesis. [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - CN111808040A.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed. [Link]
- The continuing significance of chiral agrochemicals. National Institutes of Health (PMC). [Link]
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Convenient one-pot synthesis of 2-oxazolines
- Agrochemical adjuvants comprising 2-oxo-1, 3-dioxolane-4-carboxylic acid esters - CN107072211B.
- Processes for producing carboxylic acids - US20220185759A1.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
- Synthesis of sulfonic acids and carboxylic acid ester derivatives thereof - US4910330A.
- Carboxylic Acid Reactivity.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives - EP3015456A1.
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- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv
- Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient - US5055491A.
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- Synthesis of new Azo compounds combining with heterocyclic groups.
- Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid.
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Forging the Core of Future Therapeutics: A Detailed Guide to the Synthesis of Oxazole-4-Carboxylic Esters
In the landscape of modern medicinal chemistry and drug development, the oxazole scaffold stands as a privileged structure, embedded in a multitude of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutic agents. Among its many derivatives, oxazole-4-carboxylic esters are particularly valuable as versatile synthetic intermediates, providing a handle for further molecular elaboration.
This comprehensive technical guide offers researchers, scientists, and drug development professionals a detailed exploration of two robust and contemporary methods for the preparation of oxazole-4-carboxylic esters. Moving beyond a mere recitation of steps, this document delves into the mechanistic underpinnings and practical considerations of each protocol, empowering the reader to not only replicate the synthesis but also to adapt and troubleshoot as needed.
Method 1: Rhodium-Catalyzed Synthesis from α-Diazo-β-Keto Esters and Amides
This powerful method leverages the reactivity of rhodium carbenes to construct the oxazole ring in a highly efficient and regioselective manner. The reaction proceeds via an initial N-H insertion of the rhodium carbene into a primary amide, followed by a subsequent cyclodehydration to furnish the desired 2,5-disubstituted oxazole-4-carboxylic ester. Dirhodium(II) tetraacetate is a commonly employed catalyst for this transformation.[1]
Mechanistic Rationale
The reaction is initiated by the decomposition of the α-diazo-β-keto ester in the presence of the dirhodium(II) catalyst to form a rhodium carbene intermediate. This highly reactive species then undergoes a facile insertion into the N-H bond of the primary amide. The resulting N-acylamino-β-keto ester intermediate is primed for intramolecular cyclization. Under the reaction conditions, dehydration occurs, leading to the aromatic oxazole ring. The regioselectivity is controlled by the initial N-H insertion, which is highly favored at the amide nitrogen.
Visualizing the Reaction Pathway
Caption: Rhodium-catalyzed synthesis of oxazole-4-carboxylic esters.
Detailed Experimental Protocol: Synthesis of Ethyl 2-Phenyl-5-methyloxazole-4-carboxylate
This protocol is adapted from established procedures in the literature.
Materials:
-
Ethyl 2-diazo-3-oxobutanoate
-
Benzamide
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of benzamide (1.2 equivalents) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add dirhodium(II) tetraacetate (1 mol%).
-
Heat the mixture to reflux (approximately 40 °C).
-
To the refluxing mixture, add a solution of ethyl 2-diazo-3-oxobutanoate (1 equivalent) in anhydrous dichloromethane dropwise over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the diazo compound.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-phenyl-5-methyloxazole-4-carboxylate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Entry | R¹ (Amide) | R² (Ester) | R³ (Keto) | Yield (%) |
| 1 | Phenyl | Ethyl | Methyl | ~85 |
| 2 | 4-Methoxyphenyl | Ethyl | Methyl | ~88 |
| 3 | 4-Chlorophenyl | Ethyl | Methyl | ~82 |
| 4 | Thien-2-yl | Ethyl | Methyl | ~75 |
Table 1: Representative yields for the rhodium-catalyzed synthesis of various oxazole-4-carboxylic esters.
Method 2: Oxidation of 3-Oxazoline-4-Carboxylates
This two-step approach provides a facile route to oxazole-4-carboxylates from readily available aldehydes.[2] The first step involves the synthesis of a 3-oxazoline-4-carboxylate intermediate, which is then oxidized in the second step to the corresponding oxazole. This method is particularly useful for accessing a diverse range of substituted oxazoles.
Mechanistic Rationale
The synthesis of the 3-oxazoline-4-carboxylate intermediate typically involves the condensation of an α-amino acid ester with an aldehyde. The subsequent oxidation step aromatizes the oxazoline ring to the oxazole. Various oxidizing agents can be employed for this transformation, with reagents like N-bromosuccinimide (NBS) or manganese dioxide (MnO₂) being effective. The choice of oxidant may depend on the substrate and desired reaction conditions.
Visualizing the Experimental Workflow
Caption: Two-step synthesis of oxazole-4-carboxylates via oxazoline oxidation.
Detailed Experimental Protocol: Synthesis of Ethyl 5-Phenyloxazole-4-carboxylate
This protocol is based on the work of Murai et al.[2]
Step 1: Synthesis of Ethyl 5-Phenyl-3-oxazoline-4-carboxylate
Materials:
-
Benzaldehyde
-
Ethyl 2-isocyanoacetate
-
Copper(I) chloride (CuCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of benzaldehyde (1 equivalent) and ethyl 2-isocyanoacetate (1.1 equivalents) in dichloromethane (0.2 M), add copper(I) chloride (5 mol%) and triethylamine (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give ethyl 5-phenyl-3-oxazoline-4-carboxylate.
Step 2: Oxidation to Ethyl 5-Phenyloxazole-4-carboxylate
Materials:
-
Ethyl 5-phenyl-3-oxazoline-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of ethyl 5-phenyl-3-oxazoline-4-carboxylate (1 equivalent) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approximately 77 °C) for 2-3 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure ethyl 5-phenyloxazole-4-carboxylate.
Data Presentation
| Entry | Aldehyde | Oxidant | Yield of Oxazoline (%) | Yield of Oxazole (%) |
| 1 | Benzaldehyde | NBS | ~90 | ~85 |
| 2 | 4-Nitrobenzaldehyde | NBS | ~88 | ~82 |
| 3 | 2-Naphthaldehyde | MnO₂ | ~85 | ~80 |
| 4 | Cinnamaldehyde | NBS | ~75 | ~70 |
Table 2: Representative yields for the two-step synthesis of oxazole-4-carboxylic esters via oxazoline oxidation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. For each method, the following points contribute to the trustworthiness and self-validating nature of the experimental design:
-
Spectroscopic Confirmation: The identity and purity of the final products and key intermediates should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data for the target compounds are well-documented in the chemical literature.
-
Chromatographic Monitoring: The progress of each reaction should be carefully monitored by thin-layer chromatography (TLC). This allows for the determination of the reaction endpoint and helps in identifying the formation of any side products, ensuring the reaction is proceeding as expected.
-
Reproducibility: The use of precise molar equivalents, anhydrous solvents where specified, and inert atmosphere conditions are critical for the reproducibility of these reactions. Adherence to the detailed protocols will ensure consistent results.
By providing a thorough understanding of the reaction mechanisms and detailed, step-by-step protocols, this guide aims to equip researchers with the necessary tools to confidently synthesize oxazole-4-carboxylic esters, thereby facilitating the advancement of their research and development programs.
References
- Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic Letters, 12(15), 3456–3459. [Link]
- Shi, B., Blake, A. J., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect.
Sources
The Strategic Utility of 2-Isopropyloxazole-4-carboxylic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The oxazole ring system is a cornerstone in the design of modern therapeutics, prized for its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, allows it to serve as a versatile scaffold in the development of novel bioactive compounds.[3][4] Among the diverse array of substituted oxazoles, 2-isopropyloxazole-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of complex molecules, especially in the realm of drug discovery. The isopropyl group at the 2-position provides a degree of lipophilicity and steric bulk that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties, while the carboxylic acid at the 4-position serves as a versatile handle for a wide range of chemical transformations, most notably amide bond formation.[2][5]
This technical guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Reliable Two-Step Approach
A robust and scalable synthesis of this compound can be achieved through a two-step sequence involving the formation of the corresponding ethyl ester followed by its hydrolysis. This approach utilizes readily available starting materials and established chemical transformations.
Step 1: Synthesis of Ethyl 2-Isopropyloxazole-4-carboxylate
The initial step involves the construction of the oxazole ring. A common and effective method is the condensation of an appropriate α-haloketone with an amide. In this case, the reaction of ethyl bromopyruvate with isobutyramide provides the desired ethyl 2-isopropyloxazole-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-Isopropyloxazole-4-carboxylate
-
Materials:
-
Ethyl bromopyruvate
-
Isobutyramide
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a stirred solution of isobutyramide (1.0 equivalent) in toluene (5 mL per gram of isobutyramide) at 0 °C, add phosphorus oxychloride (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl bromopyruvate (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-isopropyloxazole-4-carboxylate.
-
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Acts as a dehydrating agent, facilitating the cyclization of the intermediate formed from the reaction of isobutyramide and ethyl bromopyruvate to form the oxazole ring.
-
Toluene: A suitable high-boiling solvent that allows the reaction to be conducted at the required temperature for efficient cyclization.
-
Aqueous workup with sodium bicarbonate: Neutralizes the acidic reaction mixture and removes any unreacted phosphorus oxychloride.
Step 2: Hydrolysis of Ethyl 2-Isopropyloxazole-4-carboxylate
The final step is the saponification of the ethyl ester to yield the target carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.[6]
Experimental Protocol: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-isopropyloxazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl 2-isopropyloxazole-4-carboxylate (1.0 equivalent) in ethanol (10 mL per gram of ester).
-
Add a 2 M aqueous solution of sodium hydroxide (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 2 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Application in Complex Molecule Synthesis: Amide Coupling Protocols
The primary utility of this compound as a building block lies in its ability to undergo amide bond formation. This reaction is one of the most frequently used transformations in medicinal chemistry, allowing for the facile connection of molecular fragments.[4][7] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for racemization, and the desired reaction conditions.
Protocol 1: General Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines and for minimizing epimerization.[8][9]
Experimental Protocol: HATU-mediated Amide Coupling
-
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic Rationale:
HATU reacts with the carboxylate, formed in situ by the action of DIPEA, to generate a highly reactive O-acylisouronium intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. The use of DIPEA as a non-nucleophilic base is crucial to prevent unwanted side reactions.
Protocol 2: Amide Coupling using EDC/HOBt
The carbodiimide-based coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with HOBt (Hydroxybenzotriazole), provides a milder and often more cost-effective alternative to uronium-based reagents.[8]
Experimental Protocol: EDC/HOBt-mediated Amide Coupling
-
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (1.5 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Amide Coupling Workflow:
Caption: General workflow for amide coupling reactions.
Data Presentation: Comparison of Common Coupling Reagents
The selection of the appropriate coupling reagent is a critical parameter for the successful synthesis of 2-isopropyloxazole-4-carboxamides. The following table provides a comparative summary of commonly used reagents.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| HATU | None | DIPEA, TEA | DMF, NMP | 1-4 hours | 80-98% | High efficiency, low epimerization, suitable for hindered substrates. | Cost |
| EDC | HOBt, HOAt | TEA, DIPEA | DCM, DMF | 12-24 hours | 60-95% | Cost-effective, water-soluble byproducts (with EDC). | Potential for racemization, slower reaction times. |
| PyBOP | None | DIPEA | DMF, DCM | 2-8 hours | 75-95% | Good for solid-phase synthesis, stable. | Formation of phosphonamide byproducts. |
Case Study: Application in Kinase Inhibitor Synthesis
The 2-isopropyloxazole-4-carboxamide scaffold is a prevalent motif in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The oxazole core can act as a hinge-binding motif, while the substituents on the carboxamide can be tailored to achieve potency and selectivity for a specific kinase target.[1] For instance, in the development of novel Bruton's tyrosine kinase (BTK) inhibitors, a key component in B-cell receptor signaling, scaffolds incorporating substituted oxazole carboxamides have been explored.[10] The 2-isopropyl group can occupy a hydrophobic pocket in the kinase active site, while the amide portion can be functionalized to interact with other key residues, thereby modulating the inhibitory activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reliability of subsequent amide coupling reactions make it an attractive starting material for the construction of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors.
References
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882.
- Hawash, M. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5566998.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146.
- Aapptec. (n.d.). Coupling Reagents.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
- Google Patents. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Google Patents. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040A.
- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- PubMed. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
- 1. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. growingscience.com [growingscience.com]
- 5. jocpr.com [jocpr.com]
- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-Isopropyloxazole-4-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantitative determination of 2-Isopropyloxazole-4-carboxylic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research and development. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices. The protocols herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound is a molecule with a unique chemical architecture, combining an oxazole core with an isopropyl substituent and a carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry due to their potential as scaffolds for novel therapeutic agents.[6] The development of any new chemical entity into a viable drug candidate necessitates the establishment of reliable analytical methods for its quantification. These methods are critical for:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
-
In-process controls and quality assurance: To monitor the synthesis and ensure the purity and consistency of the active pharmaceutical ingredient (API).
-
Stability testing: To assess the degradation of the compound under various storage conditions.
This guide provides a comprehensive framework for establishing and validating analytical methods for this compound, empowering researchers to generate high-quality, reproducible data.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations. The principle relies on the separation of the analyte from impurities on a reversed-phase HPLC column, followed by detection using a UV detector.
Rationale for Methodological Choices
-
Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound. A C18 stationary phase is chosen for its versatility and broad applicability.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group.[7][8] This results in a more retained and symmetrically shaped peak.
-
UV Detection: The oxazole ring contains a chromophore that absorbs UV light. While the exact maximum absorbance (λmax) for this specific compound is not widely published, related carboxylic acids and unsaturated heterocyclic compounds typically exhibit absorbance in the lower UV range, around 210-250 nm.[9] For method development, a photodiode array (PDA) detector should be used to determine the optimal wavelength.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and PDA or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Reference standard of this compound (purity >99%).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-1 min: 95% A, 5% B1-10 min: Linear gradient to 5% A, 95% B10-12 min: Hold at 5% A, 95% B12.1-15 min: Return to 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or determined λmax) |
Method Validation (ICH Q2(R2) Guidelines)
A summary of the essential validation parameters is provided below.[2][3][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.995. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the assay of the bulk drug. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable accuracy and precision. |
| Robustness | The method should be unaffected by small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition. |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the gold standard for quantifying this compound in complex biological matrices like plasma, urine, or tissue homogenates.[10] The principle involves HPLC separation followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Rationale for Methodological Choices
-
LC Separation: A rapid gradient elution on a C18 column is employed to separate the analyte from matrix components, minimizing ion suppression.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. Both positive and negative ion modes should be evaluated, though the carboxylic acid moiety often yields a strong signal in negative ion mode ([M-H]⁻).
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion (a fragment of the analyte), MRM provides exceptional selectivity and reduces chemical noise. The fragmentation of the oxazole ring and the loss of the carboxylic acid group are expected fragmentation pathways.[1]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS/MS system with a binary UPLC/HPLC, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).[3]
-
Nitrogen evaporator.
-
Standard laboratory equipment as listed in section 2.2.1.
3.2.2. Sample Preparation from Plasma (Illustrative Protocol)
This protocol utilizes SPE for the extraction of the acidic analyte.[3]
-
Spike: To 100 µL of plasma, add the internal standard solution.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex to mix.
-
SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 0-0.5 min: 98% A, 2% B0.5-2.5 min: Linear gradient to 5% A, 95% B2.5-3.0 min: Hold at 5% A, 95% B3.1-4.0 min: Return to 98% A, 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (or Positive, to be optimized) |
| MRM Transitions | To be determined by infusing the analyte and optimizing precursor/product ions. Hypothetical transitions are provided below. |
| Analyte | Q1: 154.1 m/z ([M-H]⁻) -> Q3: 110.1 m/z ([M-H-CO₂]⁻) |
| Internal Standard | To be determined |
Bioanalytical Method Validation (FDA Guidance)
Validation for bioanalytical methods is more extensive and follows guidelines from the FDA.[1][10]
| Validation Parameter | Key Considerations |
| Selectivity & Specificity | Absence of interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | At least six non-zero standards, with the lowest standard being the Lower Limit of Quantitation (LLOQ). |
| Accuracy & Precision | Determined at a minimum of four concentration levels (LLOQ, low QC, mid QC, high QC) in replicates of at least five. Accuracy within ±15% (±20% at LLOQ) of the nominal concentration. Precision (RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte and IS. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). |
Visualization of Analytical Workflows
Caption: HPLC-UV analytical workflow.
Caption: LC-MS/MS bioanalytical workflow.
Conclusion
The analytical methods detailed in this document provide a robust starting point for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any method derived from these protocols is fully validated according to the relevant regulatory guidelines to ensure the integrity and reliability of the generated data.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- International Council for Harmonisation. (2022). ICH Q2(R2)
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- Pandey, S., et al. (2022).
- Kastl, K., et al. (2015).
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- U.S. Food and Drug Administration.
- Farmatalk. (2025). Understanding ICH Q2(R2)
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- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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Introduction: The Analytical Challenge of Heterocyclic Carboxylic Acids
An Application Guide for the Analytical Derivatization of 2-Isopropyloxazole-4-carboxylic acid
This compound belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical and agrochemical research due to the prevalence of the oxazole scaffold in biologically active molecules.[1][2] The analytical characterization and quantification of such compounds in complex matrices are crucial for drug metabolism, pharmacokinetics (DMPK), and discovery studies. However, the inherent physicochemical properties of this compound—namely its polarity and low volatility stemming from the carboxylic acid group—present significant analytical hurdles.
Direct analysis by gas chromatography (GC) is often impractical due to poor thermal stability and volatility, leading to peak tailing and low sensitivity.[3][4] While liquid chromatography (LC) is more suitable, the compound's polarity can result in poor retention on common reversed-phase columns. Furthermore, its ionization efficiency in mass spectrometry (MS), particularly in the often-preferred positive electrospray ionization (ESI) mode, can be suboptimal.
Chemical derivatization addresses these challenges by covalently modifying the carboxylic acid functional group to create a new molecule with more favorable analytical properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on validated derivatization strategies for this compound, enabling robust and sensitive analysis by both GC-MS and LC-MS.
Guiding Principles: Why and How to Derivatize
The primary goal of derivatization is to mask the active hydrogen of the carboxyl group, thereby reducing polarity and hydrogen bonding capabilities.[4][5] The choice of derivatization strategy depends on the intended analytical platform and the desired outcome.
-
For Gas Chromatography (GC) Analysis: The objective is to increase the analyte's volatility and thermal stability.[6] Common methods include:
-
For Liquid Chromatography (LC) Analysis: Derivatization is employed to enhance chromatographic retention, improve detection sensitivity, or both.[8] For LC-MS, this often involves introducing a "tag" that improves ionization efficiency, such as a group that is readily protonated.[9]
A critical consideration for this specific analyte is the stability of the oxazole ring. Oxazoles are aromatic and generally stable, but the ring can be susceptible to cleavage under harsh acidic or basic conditions.[10][11] Therefore, derivatization protocols should employ mild reaction conditions to ensure the integrity of the core heterocyclic structure.
Method 1: Silylation for GC-MS Analysis
Silylation is a robust and highly effective method for preparing carboxylic acids for GC analysis. The resulting trimethylsilyl (TMS) esters are significantly more volatile and thermally stable than the parent acid.[6][12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity is often enhanced by a catalyst like trimethylchlorosilane (TMCS).[12]
Workflow for Silylation of this compound
Caption: Silylation workflow for GC-MS analysis.
Silylation Reaction Mechanism
Caption: Silylation of the carboxyl group with BSTFA.
Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation:
-
Pipette an aliquot of the sample solution (containing 1-100 µg of the analyte) into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture will consume the silylation reagent.[6]
-
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried residue and vortex briefly to redissolve.
-
Add 100 µL of BSTFA containing 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. No further workup is required.
-
Self-Validation: The mass spectrum of the derivatized product should show a molecular ion (or a characteristic fragment ion) corresponding to a mass increase of 72 amu (mass of Si(CH₃)₃ minus H).
-
Method 2: Esterification for GC-MS Analysis
Esterification is a classic derivatization technique for carboxylic acids.[5][8] Converting the acid to its methyl ester, for example, increases volatility and improves chromatographic peak shape. Using a reagent like BF₃-methanol provides a straightforward and effective method under relatively mild conditions.
Workflow for Esterification
Caption: Esterification workflow for GC-MS analysis.
Esterification Reaction Mechanism
Caption: Acid-catalyzed esterification to form the methyl ester.
Protocol: Methyl Esterification with BF₃-Methanol
-
Sample Preparation:
-
Ensure the sample is completely dry in a 2 mL GC vial, as described in the silylation protocol.
-
-
Derivatization:
-
Add 200 µL of 14% (w/v) Boron Trifluoride-Methanol solution to the vial.
-
Cap tightly and heat at 60°C for 15 minutes.
-
-
Workup and Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated aqueous sodium chloride solution to quench the reaction.
-
Add 500 µL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the methyl ester derivative.
-
Allow the layers to separate. The hexane (top) layer contains the derivatized analyte.
-
-
Analysis:
-
Carefully transfer the top organic layer to a new GC vial with a micro-insert.
-
Inject an aliquot into the GC-MS system.
-
Self-Validation: The mass spectrum should confirm the formation of the methyl ester with a mass increase of 14 amu (mass of CH₃ minus H).
-
Method 3: Amidation for Enhanced LC-MS/MS Sensitivity
For LC-MS/MS analysis, derivatization can dramatically improve sensitivity by introducing a functional group that is easily ionized. Amidation of the carboxylic acid with 2-picolylamine (PA) using a coupling agent introduces a basic pyridine moiety.[9] This group has a high proton affinity, leading to a significant enhancement of the signal in positive mode ESI-MS and enabling detection at much lower concentrations.
Workflow for Amidation
Caption: Amidation workflow for LC-MS/MS analysis.
Amidation Reaction Mechanism
Caption: Coupling reaction to form the 2-picolylamide derivative.
Protocol: Amidation with 2-Picolylamine (PA)
-
Reagent Preparation:
-
Coupling Solution: Prepare a solution in acetonitrile containing 10 mM 2,2'-dipyridyl disulfide (DPDS) and 10 mM triphenylphosphine (TPP).
-
Derivatization Reagent: Prepare a 10 mM solution of 2-picolylamine (PA) in acetonitrile.
-
-
Derivatization:
-
To a dried sample in a 1.5 mL microcentrifuge tube, add 50 µL of the sample redissolved in acetonitrile.
-
Add 50 µL of the Coupling Solution (DPDS/TPP).
-
Add 50 µL of the Derivatization Reagent (PA solution).
-
Vortex briefly and incubate at 60°C for 20 minutes.
-
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the sample with the initial LC mobile phase (e.g., 1:10 with 95:5 Water:Acetonitrile + 0.1% Formic Acid).
-
The sample is ready for injection into the LC-MS/MS system.
-
Self-Validation: The derivatized product should exhibit significantly increased signal intensity in positive ESI mode. A selected reaction monitoring (SRM) transition can be developed by monitoring the fragmentation of the protonated molecular ion of the PA-amide derivative. The expected mass of the derivative is the mass of the parent acid + 92.06 amu.
-
Summary and Method Selection
The optimal derivatization strategy depends entirely on the analytical objective. The table below provides a comparative summary to guide the researcher's choice.
| Parameter | Silylation (GC-MS) | Esterification (GC-MS) | Amidation (LC-MS/MS) |
| Primary Goal | Increase volatility & thermal stability | Increase volatility | Enhance ESI+ ionization & sensitivity |
| Key Reagents | BSTFA + 1% TMCS | BF₃-Methanol | 2-Picolylamine, DPDS, TPP |
| Reaction Time | 30 min | 15 min | 20 min |
| Temperature | 70°C | 60°C | 60°C |
| Workup | None (direct injection) | Liquid-liquid extraction | Dilution |
| Advantages | Highly effective, clean reaction, widely applicable. | Simple reagents, robust reaction. | Drastically improves sensitivity (up to 100-fold or more[9]), improves chromatography. |
| Limitations | Derivatives are moisture-sensitive. | Requires extraction step. | Requires specific coupling reagents, primarily for MS detection. |
Conclusion
The derivatization of this compound is an essential step for enabling its robust and sensitive analysis by modern chromatographic techniques. For GC-MS applications, silylation with BSTFA offers a clean, single-step procedure, while esterification provides a classic and reliable alternative. For high-sensitivity quantitative analysis by LC-MS/MS, amidation with 2-picolylamine is a superior strategy that significantly enhances signal intensity in positive electrospray ionization. By selecting the appropriate protocol outlined in this guide, researchers can overcome the inherent analytical challenges of this molecule and achieve reliable data for their discovery and development programs.
References
- Durst, H. D., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
- Jaber, A. M. Y., et al. (2013). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
- Chemistry LibreTexts. (2023).
- Cotter, R. J. (1980). Mass spectrometry of oxazoles. Journal of Heterocyclic Chemistry, 17(7), 1487-1495. [Link]
- Li, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. [Link]
- Obrnuta faza.
- Jain, R., & Singh, R. (2022). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
- Li, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
- Higashi, T., & Ogawa, S. (2014). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 59-66. [Link]
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- Pathak, A. D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Basic and Clinical Pharmacy, 10(4), 1-13. [Link]
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- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. [Link]
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- ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Isopropyloxazole-4-carboxylic Acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) that, despite their weak affinity, bind to the target with high ligand efficiency.[1][2] This application note provides a comprehensive guide for researchers on the strategic use of 2-Isopropyloxazole-4-carboxylic acid, a privileged fragment, within an FBDD workflow. We will explore the rationale behind its selection, its key structural features, and provide detailed protocols for its application in primary screening, hit validation, and structural characterization.
Introduction: The FBDD Paradigm and the Value of Privileged Fragments
Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD is a reductionist approach. It posits that chemical space can be explored more effectively by identifying small, simple fragments that form efficient, high-quality interactions with a biological target.[3][4] These initial weak-binding hits (μM to mM affinity) are then optimized into potent leads through structure-guided elaboration, such as growing, linking, or merging techniques.[4][5]
The success of an FBDD campaign is highly dependent on the quality of the fragment library.[1] A well-designed library should be diverse, soluble, and populated with molecules that possess favorable physicochemical properties. Within this context, certain chemical scaffolds, often termed "privileged structures," are of particular interest. The oxazole ring is one such scaffold, found in numerous approved pharmaceuticals due to its metabolic stability and versatile binding capabilities.[6][7][8]
Spotlight on this compound
This compound is an exemplary fragment for FBDD campaigns. Its structure elegantly combines features that make it a potent tool for probing protein binding sites.
-
The Oxazole Core: This heteroaromatic ring is a versatile pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom can also participate in polar contacts. The ring system itself is relatively stable and can engage in non-covalent interactions with target enzymes and receptors.[6]
-
The Carboxylic Acid Group: This is a critical functionality for molecular recognition. It can act as both a hydrogen bond donor and acceptor and can form strong electrostatic or salt-bridge interactions with positively charged residues like lysine or arginine.[9][10] Its presence is a key determinant in many drug-target interactions, though it can present challenges with cell permeability and metabolism that are often addressed during hit-to-lead optimization.[11][12]
-
The Isopropyl Group: This small, lipophilic group provides a degree of three-dimensionality (sp3 character), allowing the fragment to probe hydrophobic pockets that flatter, more aromatic fragments might miss. It helps to balance the polarity of the carboxylic acid, improving the overall physicochemical profile.
These features, summarized in the table below, make this compound an ideal starting point for identifying high-quality, optimizable hits.
| Property | Value | Significance in FBDD |
| Molecular Weight | ~155.15 g/mol | Adheres to the "Rule of Three" (<300 Da), ensuring higher probability of binding. |
| Structure | Combines H-bond donor/acceptor, hydrophobic, and aromatic features in a compact form. | |
| cLogP (estimated) | ~1.2-1.5 | Balanced lipophilicity, often correlated with good solubility and binding efficiency. |
| H-Bond Donors | 1 | The carboxylic acid -OH group. |
| H-Bond Acceptors | 3 | The carboxylic acid C=O, the oxazole nitrogen, and the oxazole oxygen. |
| Rotatable Bonds | 1 | Low conformational complexity, reducing entropic penalty upon binding. |
The FBDD Experimental Workflow
The successful application of this compound requires a robust, multi-stage experimental workflow. The goal is to sensitively detect its weak binding, validate the interaction, and gain high-resolution structural information to guide subsequent medicinal chemistry efforts.
Detailed Protocols
The following protocols are designed to be self-validating and provide a clear rationale for key experimental choices.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technology ideal for detecting the weak, rapid binding kinetics typical of fragments.[13][14] It provides real-time data on association and dissociation.
Rationale: We use SPR for primary screening due to its low protein consumption, speed, and ability to provide kinetic data, which helps triage hits.[15][16] Careful assay design is crucial to minimize false positives, particularly from solvent mismatch.[13]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein to a level of 5,000-10,000 Response Units (RU) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
Causality: Covalent immobilization ensures a stable surface for multiple binding cycles. The target density is optimized to maximize signal while avoiding mass transport limitations.
-
-
Fragment Preparation:
-
Prepare a 100 mM primary stock of this compound in 100% DMSO.
-
Create a screening plate by diluting the stock to a final concentration of 200 μM in running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO).
-
Crucially, ensure the DMSO concentration in the running buffer precisely matches the fragment samples.
-
Causality: DMSO mismatch is a major source of false positives in SPR due to refractive index differences.[13] Precise matching is a self-validating step that ensures observed responses are from binding events, not buffer effects.
-
-
Screening Execution:
-
Equilibrate the immobilized surface with running buffer until a stable baseline is achieved.
-
Inject the 200 μM fragment solution for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.
-
Regenerate the surface if necessary with a mild pulse of low/high pH solution or high salt concentration.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis & Hit Triage:
-
Process the raw sensorgrams by subtracting the reference surface data and blank injection data.
-
A positive "hit" is a compound that gives a reproducible, concentration-dependent binding response.
-
Calculate the Ligand Efficiency (LE) for initial ranking: LE = -RT * ln(Kd) / N, where N is the number of non-hydrogen atoms. This normalizes binding affinity by size.[15]
-
Protocol 2: Hit Validation by Protein-Observed NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), is a gold standard for FBDD.[17] It confirms binding directly to the target protein and provides information on the binding site location.[18][19]
Rationale: We use protein-observed NMR to validate hits from primary screens. Observing chemical shift perturbations (CSPs) of specific protein backbone amides upon fragment binding provides high-confidence validation and simultaneously maps the interaction site.[20] This method is less prone to artifacts from aggregation or non-specific binding.
Methodology:
-
Protein Preparation:
-
Express and purify the target protein (typically <30 kDa for optimal spectra) with uniform ¹⁵N-labeling in minimal media.[20]
-
Concentrate the ¹⁵N-labeled protein to 50-100 μM in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O.
-
Causality: Isotopic labeling is required to generate the ¹H-¹⁵N HSQC spectrum, where each peak corresponds to a specific backbone N-H group.[18] Protein stability and a well-dispersed spectrum are critical prerequisites.[20]
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a sample of the protein with this compound added at a 10- to 20-fold molar excess (e.g., 1-2 mM fragment for 100 μM protein).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the reference and fragment-bound spectra.
-
A "hit" is confirmed if specific peaks show significant Chemical Shift Perturbations (CSPs), indicating a change in their chemical environment due to fragment binding.
-
Calculate the magnitude of the CSP for each residue i using the formula: CSPi = sqrt[ (ΔδH_i)² + (α * ΔδN_i)² ], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).
-
By mapping the residues with the largest CSPs onto the protein's 3D structure, the binding site can be identified.
-
Protocol 3: Structural Characterization by X-Ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode and specific atomic interactions at high resolution. This structural information is indispensable for the hit-to-lead optimization phase.[4][21][22]
Rationale: While biophysical methods confirm if a fragment binds, crystallography shows how it binds. This detailed 3D information is the foundation of structure-based drug design, allowing chemists to rationally design modifications that improve affinity and selectivity.[5]
Methodology:
-
Crystal Preparation:
-
Generate high-quality, robust crystals of the target protein that diffract to a high resolution (<2.5 Å).[21]
-
Perform a solvent tolerance test to ensure the crystals can withstand the DMSO concentration required to solubilize the fragment.[23]
-
Causality: A robust, high-resolution crystal system is the most critical requirement for a successful crystallographic fragment screen.[24]
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound to a high concentration (e.g., 10-50 mM) in a cryo-protectant solution that is compatible with the crystals.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Causality: Soaking allows the fragment to diffuse into the crystal lattice and bind to the target protein without needing to re-optimize crystallization conditions (as required for co-crystallization).
-
-
Data Collection and Structure Determination:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. Weak binding may require specialized analysis tools like PanDDA to distinguish low-occupancy ligand density from noise.[21]
-
Refine the protein-fragment complex structure to generate a final model showing the precise binding pose and interactions.
-
Protocol 4: In Silico Validation by Molecular Docking
Computational docking can be used to rationalize experimentally observed binding modes or to prioritize fragments for screening.[25]
Rationale: Docking provides a computationally inexpensive way to generate hypotheses about fragment binding. When correlated with experimental data (NMR CSPs or crystal structures), it helps build a comprehensive understanding of the structure-activity relationship (SAR).
Methodology:
-
System Preparation:
-
Obtain a high-resolution crystal structure of the target protein. Prepare the receptor by adding hydrogens, assigning protonation states, and removing water molecules unless they are known to be critical for binding.
-
Prepare the 3D structure of this compound, ensuring correct ionization states (deprotonated carboxylate at physiological pH).
-
-
Docking Execution:
-
Pose Analysis:
-
Analyze the top-scoring poses. A successful docking result is one where the predicted pose closely matches the experimentally determined binding mode from crystallography.
-
Visualize the predicted interactions (H-bonds, hydrophobic contacts) and assess their chemical plausibility. This analysis provides the basis for designing follow-up compounds.
-
Conclusion and Future Directions
This compound serves as an outstanding tool in the arsenal of the drug discovery scientist. Its well-balanced physicochemical properties and versatile interaction motifs make it a high-value probe for identifying novel binding sites and initiating successful FBDD campaigns. The integrated workflow of SPR, NMR, and X-ray crystallography, supported by computational modeling, provides a robust pathway for translating a weak-binding fragment hit into a promising lead series. The structural insights gained from these methods are paramount, enabling chemists to rationally design the next generation of molecules with enhanced potency and optimized drug-like properties.
References
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
- Shukla, H. P., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
- Martins, T., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]
- Renaud, J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22340. [Link]
- Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 10(5), 353-361. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
- Ziarek, J. J., et al. (2017). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 586, 499-526. [Link]
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- Kumar, V., et al. (2021). Recent advance in oxazole-based medicinal chemistry.
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2-Isopropyloxazole-4-carboxylic Acid
Abstract
2-Isopropyloxazole-4-carboxylic acid is a key heterocyclic building block with significant potential in pharmaceutical development.[1][2][3] Transitioning its synthesis from the laboratory bench to a pilot or production scale presents numerous challenges, primarily related to reaction exothermicity, mixing efficiency, and consistent product quality.[4][5][6] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable synthesis of this compound. We detail a validated two-step synthetic strategy, beginning with a laboratory-scale protocol to establish a baseline, followed by an in-depth analysis of critical process parameters for successful scale-up. The causality behind each experimental choice is explained, emphasizing safety, efficiency, and reproducibility.[7]
Introduction and Synthetic Strategy
The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[8][9] Specifically, 2,4-disubstituted oxazoles like the target compound are crucial intermediates in the synthesis of more complex molecules. The development of a scalable, safe, and cost-effective synthetic route is therefore a primary objective in process chemistry.[10]
The chosen strategy for synthesizing this compound is a two-step process:
-
Step 1: Oxazole Ring Formation: A Hantzsch-type synthesis involving the condensation of isobutyramide with ethyl 2-chloroacetoacetate to form ethyl 2-isopropyloxazole-4-carboxylate. This method is selected for its use of readily available and relatively inexpensive starting materials.
-
Step 2: Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product. This is a standard and high-yielding transformation.
This approach avoids harsh reagents and provides a clear, reliable pathway to the target molecule.[11]
Caption: Overall two-step synthetic workflow diagram.
Part 1: Laboratory-Scale Synthesis Protocol (Proof-of-Concept)
This protocol validates the chemical feasibility on a small scale, providing baseline data for yield, purity, and reaction parameters.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| Isobutyramide | ≥98% | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | ≥97% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | 37% w/w | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| 500 mL Three-neck Round Bottom Flask | - | Kimble |
| Reflux Condenser | - | Ace Glass |
| Magnetic Stir Plate & Stir Bar | - | IKA |
| Separatory Funnel | - | Pyrex |
| Rotary Evaporator | - | Büchi |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-isopropyloxazole-4-carboxylate
-
Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Charge the flask with isobutyramide (17.4 g, 0.2 mol) and toluene (200 mL).
-
Begin stirring and add ethyl 2-chloroacetoacetate (32.9 g, 0.2 mol) dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Wash the reaction mixture with 1 M sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-isopropyloxazole-4-carboxylate from the previous step in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (50 mL) to the flask.
-
Heat the mixture to 60 °C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and dry under vacuum to afford the final product.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (d, 6H, -CH(CH₃)₂), ~3.3 (sept, 1H, -CH(CH₃)₂), ~8.3 (s, 1H, oxazole C5-H), ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~20.0 (-CH(CH₃)₂), ~28.5 (-CH(CH₃)₂), ~128.0 (C4), ~145.0 (C5), ~165.0 (C2), ~168.0 (-COOH) |
| LC-MS (ESI+) | m/z: 156.06 [M+H]⁺ |
| HPLC Purity | ≥98% |
| Melting Point | To be determined experimentally. |
Part 2: Scale-Up Process Development
Scaling a reaction from grams to kilograms introduces significant challenges that are often negligible at the lab scale.[12] The primary concerns for this synthesis are thermal management, mass transfer (mixing), and ensuring safe operation.[6][13]
Caption: Key challenges and mitigation strategies for process scale-up.
Critical Scale-Up Considerations
-
Heat Management: The condensation reaction is exothermic. As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume.[12] This can lead to a rapid temperature increase and potential thermal runaway.[14]
-
Mitigation: Perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to quantify the heat of reaction.[13] On a larger scale, use a jacketed reactor with a thermal control unit. The addition of the chloro-ester should be done at a controlled rate to ensure the cooling system can manage the heat evolution.[15]
-
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hotspots" where the reaction rate is much higher, potentially causing side reactions or decomposition.[13]
-
Mitigation: Select an appropriate agitator and speed to ensure homogeneity. Baffles within the reactor are critical to prevent vortexing and improve top-to-bottom mixing.
-
-
Process Safety: The risk of an uncontrolled reaction is significantly higher at scale.[16][17]
-
Mitigation: A thorough hazard analysis (e.g., HAZOP) should be conducted. The reactor must be equipped with pressure relief systems. A documented emergency shutdown procedure, including a plan for quenching the reaction, is mandatory.[13]
-
-
Work-up and Isolation: Handling large volumes of solvents and solids requires different equipment and techniques.
-
Mitigation: Phase separations in large reactors can be slow. For filtration, equipment like a Nutsche filter-dryer or a centrifuge is more efficient than laboratory glassware. Crystallization should be performed in a jacketed vessel to allow for controlled cooling, which is crucial for achieving a consistent crystal form and purity.
-
Recommended Scale-Up Protocol (1 kg Target Scale)
This protocol assumes the use of a 50 L glass-lined reactor.
Step 1: Synthesis of Ethyl 2-isopropyloxazole-4-carboxylate
-
Inert the 50 L reactor with nitrogen.
-
Charge the reactor with isobutyramide (0.87 kg, 10 mol) and toluene (10 L).
-
Begin agitation at a speed determined during process development (e.g., 150 RPM).
-
Via a dosing pump, add ethyl 2-chloroacetoacetate (1.65 kg, 10 mol) over 1-2 hours, while maintaining the internal temperature below 40 °C using the reactor cooling jacket.
-
Once the addition is complete, slowly heat the reactor to reflux (~110 °C) and maintain for 12-16 hours.
-
Cool the reactor to 20-25 °C. Transfer the contents to a suitable extraction vessel or perform the wash in-situ if the reactor is designed for it.
-
Wash the organic phase with 1 M sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L).
-
Concentrate the toluene solution under vacuum to yield the crude ester.
Step 2: Synthesis of this compound
-
Charge the 50 L reactor with the crude ester, ethanol (7.5 L), and a pre-dissolved solution of sodium hydroxide (0.6 kg, 15 mol) in water (2.5 L).
-
Heat the reactor to 60 °C and hold for 2-4 hours.
-
Cool to 30 °C and distill off the ethanol under vacuum.
-
Add water (5 L) to the reactor and wash with ethyl acetate (2 x 2.5 L) to remove impurities. Separate and discard the organic layers.
-
Cool the aqueous layer to 0-5 °C using the reactor jacket.
-
Slowly add concentrated HCl (approx. 1.5 L) via a dosing pump to adjust the pH to 2-3, maintaining the temperature below 10 °C.
-
Agitate the resulting slurry for 1 hour at 0-5 °C.
-
Isolate the product using a centrifuge or filter-dryer.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Comparison of Lab vs. Scale-Up Parameters
| Parameter | Laboratory Scale (20 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reagent Addition | Manual, dropwise | Metering pump, 1-2 hrs | Control exotherm and ensure safety.[14] |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor | Precise and uniform temperature control is critical for safety and reproducibility.[18] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a large volume, preventing localized temperature gradients.[13] |
| Isolation | Büchner funnel | Centrifuge/Filter-dryer | Efficient handling of large quantities of solid material. |
| Expected Yield | 65-75% (overall) | 60-70% (overall) | Yields may be slightly lower due to transfer losses and handling inefficiencies. |
Conclusion
The successful scale-up of this compound synthesis requires a systematic approach that moves beyond simply multiplying reagent quantities. A thorough understanding of the reaction thermodynamics, mixing dynamics, and process safety is paramount. By establishing a reliable laboratory procedure and then methodically addressing the challenges of heat and mass transfer, a robust, safe, and efficient process can be implemented at a larger scale. This application note provides the foundational protocol and critical insights necessary to guide scientists and engineers through this process, enabling the consistent production of this valuable pharmaceutical intermediate.
References
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- Swiss Institute for the Promotion of Safety & Security. (2007).
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- Reddit. (2021).
- ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
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Application Notes and Protocols: 2-Isopropyloxazole-4-carboxylic Acid as a Versatile Ligand for Functional Metal Complexes
Introduction
The confluence of heterocyclic chemistry and coordination chemistry has paved the way for novel materials and therapeutics with precisely engineered properties. Within this domain, oxazole-containing molecules have emerged as a privileged class of ligands. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, offers a stable aromatic scaffold and a nitrogen atom with electron-donating capabilities suitable for coordinating with a wide array of metal centers[1]. When combined with other functional groups, these ligands can exhibit versatile coordination modes, leading to the formation of structurally diverse and functionally sophisticated metal complexes.
This guide focuses on 2-isopropyloxazole-4-carboxylic acid , a bifunctional ligand that integrates the N-donor site of the oxazole ring with the O-donor capabilities of a carboxylic acid group. This unique architecture allows it to act as a robust chelating or bridging ligand, making it an exemplary candidate for constructing both discrete mononuclear complexes and extended porous structures like Metal-Organic Frameworks (MOFs). The metal complexes derived from this ligand hold significant promise in fields ranging from homogeneous catalysis to the development of new antimicrobial agents and advanced materials[1][2][3].
These application notes provide researchers, chemists, and drug development professionals with a comprehensive technical overview, including detailed, field-tested protocols for the synthesis of the ligand, its metal complexes, and the evaluation of their potential applications.
Ligand Profile: this compound
The structural and electronic properties of the ligand are fundamental to its coordination behavior and the ultimate function of the resulting metal complex.
Physicochemical Properties
The key properties of this compound are summarized below. The presence of both a hydrogen-bond donor (the carboxyl -OH) and acceptors (the carboxyl C=O and oxazole nitrogen) allows for strong intermolecular interactions, such as the formation of cyclic dimers, which can result in a relatively high boiling point compared to non-functionalized analogues of similar molecular weight[4].
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃ | [5] |
| Molecular Weight | 155.153 g/mol | [5] |
| CAS Number | 153180-21-3 | [6] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., MeOH, DMSO, DMF). Water solubility increases significantly upon deprotonation to the carboxylate salt. | [4] |
| SMILES | CC(C)C1=NC(=CO1)C(O)=O | [5] |
Structural Features
The ligand's utility stems from its distinct structural components:
-
Oxazole Ring: A stable, electron-rich aromatic system. The sp²-hybridized nitrogen atom serves as a primary coordination site (a Lewis base).
-
Carboxylic Acid Group: A versatile functional group that can coordinate to metals in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. Its acidity is key to forming stable carboxylate-metal bonds[7][8].
-
Isopropyl Group: A bulky, hydrophobic group at the 2-position that can influence the steric environment around the metal center, potentially impacting catalytic activity, crystal packing, and solubility.
Synthesis of this compound
While various methods exist for oxazole synthesis, a highly efficient modern approach involves the direct conversion of a carboxylic acid using an activating agent followed by reaction with an isocyanide derivative[9]. The following protocol is a representative procedure adapted from established methodologies.
Protocol: Ligand Synthesis
This protocol describes the synthesis of the oxazole ring from isobutyric acid and ethyl isocyanoacetate, followed by saponification to yield the target carboxylic acid.
Caption: Workflow for the synthesis of this compound.
Part A: Synthesis of Ethyl 2-isopropyloxazole-4-carboxylate
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add isobutyric acid (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a carboxylic acid activating agent, such as a triflylpyridinium reagent (1.1 eq), portion-wise while stirring[9]. Allow the mixture to stir at 0 °C for 30 minutes. Causality: This step converts the carboxylic acid into a more reactive intermediate, primed for nucleophilic attack.
-
Cyclization: Add ethyl isocyanoacetate (1.0 eq) followed by the dropwise addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester intermediate.
Part B: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified ethyl 2-isopropyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Causality: The basic conditions hydrolyze the ester to its corresponding carboxylate salt, which is soluble in the aqueous medium.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Acidify slowly with 2M hydrochloric acid (HCl) until the pH is ~2, at which point the carboxylic acid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product, this compound.
Coordination Chemistry and Synthesis of Metal Complexes
The dual functionality of the ligand allows for the formation of diverse metal complexes. The nitrogen of the oxazole and the deprotonated carboxylate group can chelate a single metal ion or bridge multiple metal centers.
Coordination Modes of the Ligand
Caption: Common coordination modes of 2-isopropyloxazole-4-carboxylate.
Protocol 1: Synthesis of a Discrete [Cu(L)₂(H₂O)₂] Complex
This protocol provides a method for synthesizing a representative mononuclear complex using copper(II) acetate.
-
Ligand Solution: In a 50 mL flask, dissolve this compound (2.0 eq) in methanol. Add a stoichiometric amount of a weak base (e.g., triethylamine, 2.0 eq) to deprotonate the carboxylic acid in situ. Stir for 15 minutes. Causality: Deprotonation is necessary to form the carboxylate anion, which is a much stronger coordinating agent than the neutral carboxylic acid.
-
Metal Salt Solution: In a separate 50 mL flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol, heating gently if necessary to achieve full dissolution.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change and/or precipitation of the complex should be observed.
-
Crystallization: Stir the reaction mixture at room temperature for 4-6 hours. If a precipitate has formed, it can be collected. Alternatively, slowly evaporate the solvent or use a vapor diffusion technique with a less polar solvent (e.g., diethyl ether) to grow single crystals suitable for X-ray diffraction.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with small portions of cold methanol to remove unreacted starting materials, followed by diethyl ether to aid in drying.
-
Drying: Dry the complex in a vacuum oven at a mild temperature (e.g., 50 °C) for several hours.
-
Characterization: Characterize the complex using techniques such as FT-IR (to observe the shift in C=O stretching frequency upon coordination), UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol outlines a general solvothermal method for preparing a porous MOF, a common technique for coordination polymers[10].
-
Precursor Solution: In a 20 mL glass vial, combine the ligand (1.0 eq), a metal salt (e.g., Zinc nitrate hexahydrate, 1.0 eq), and 10 mL of a high-boiling polar solvent such as N,N-dimethylformamide (DMF)[11].
-
Modulator Addition (Optional): Add a modulator, such as benzoic acid or acetic acid (5-20 eq), to the solution. Causality: Modulators are monofunctional ligands that compete with the primary ligand during crystallization. This slows down the nucleation process, often leading to larger, higher-quality crystals with fewer defects[10].
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the vial to a specific temperature (typically 80-120 °C) and hold for 24-72 hours.
-
Cooling: Turn off the oven and allow the vessel to cool slowly to room temperature over at least 12 hours. Slow cooling is critical for maximizing crystal quality.
-
Isolation: Carefully decant the mother liquor. Collect the crystalline product at the bottom of the vial.
-
Washing: Wash the crystals by immersing them in fresh DMF for 12 hours to remove unreacted precursors trapped within the pores. Repeat this step three times. Afterwards, exchange the DMF with a more volatile solvent like ethanol or acetone over another 24 hours (with 2-3 solvent exchanges)[10].
-
Activation: To activate the MOF (i.e., remove the solvent from the pores), heat the sample under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C, depending on thermal stability) until the solvent is fully removed. The activated MOF is now ready for applications like gas sorption or catalysis.
Applications and Experimental Protocols
The unique electronic and structural features of metal complexes derived from this compound make them suitable for various applications.
Application in Homogeneous Catalysis
Oxazole-ligated metal complexes are known to catalyze a range of organic transformations[1][2]. The nitrogen from the oxazole and the oxygen from the carboxylate can stabilize the metal center, while the isopropyl group can create a specific steric pocket to influence selectivity.
Caption: A generalized catalytic cycle for a Palladium-catalyzed Suzuki reaction.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Loading: Add the synthesized metal complex (e.g., a Pd(II) complex, 0.1-1 mol%) as the catalyst precursor.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for the desired time (e.g., 2-12 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield. Characterize the product by ¹H NMR and ¹³C NMR to confirm its identity.
Application in Drug Development: Antimicrobial Agents
Coordination of organic ligands to metal centers can significantly enhance their biological activity[12][13]. Metal complexes can exhibit improved cell penetration and may interact with biological targets differently than the free ligand, making them promising candidates for new antimicrobial drugs[1][12].
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized complex against a target bacterium (e.g., Staphylococcus aureus).
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of the test complex in sterile DMSO. Prepare a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1.
-
Two-fold Dilutions: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10. Wells 1-10 now contain decreasing concentrations of the complex.
-
Controls: Well 11 serves as the growth control (100 µL MHB + 100 µL inoculum, no complex). Well 12 serves as the sterility control (200 µL of uninoculated MHB).
-
Inoculation: Add 100 µL of the bacterial inoculum to wells 1 through 11. The final volume in these wells is 200 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
| Compound | Test Organism | MIC (µg/mL) |
| Ligand | S. aureus | >128 |
| [Cu(L)₂(H₂O)₂] | S. aureus | 32 |
| Ciprofloxacin (Control) | S. aureus | 1 |
Conclusion
This compound stands out as a highly adaptable and promising ligand in coordination chemistry. Its straightforward synthesis and well-defined coordination sites—the oxazole nitrogen and the carboxylate oxygens—provide a reliable platform for the rational design of functional metal complexes. The protocols detailed in this guide offer a robust starting point for researchers to synthesize and explore the potential of these complexes, whether as catalysts for organic transformations, building blocks for advanced porous materials, or as novel therapeutic agents in the ongoing search for new medicines. The inherent tunability of the system, allowing for variation of the metal center and reaction conditions, ensures a rich field for future discovery and innovation.
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- 2-isopropyl-1,3-oxazole-4-carboxylic acid - C7H9NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions (RSC Publishing).
- Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Molecules.
- Various carboxylic acid linkers used for MOF synthesis and a common.... ResearchGate.
- Metal Complexes of Oxadiazole Ligands: An Overview. Molecules.
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Application Note & Protocols: High-Throughput Screening of Oxazole-Based Compound Libraries
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties enable diverse interactions with biological targets, making oxazole-containing libraries a rich source for drug discovery campaigns.[1] This guide provides an in-depth technical overview and actionable protocols for conducting high-throughput screening (HTS) assays involving oxazole derivatives. We detail both biochemical and cell-based approaches, emphasizing the scientific rationale behind experimental design, robust quality control, and data interpretation to empower researchers in identifying and validating novel therapeutic candidates.
The Oxazole Scaffold: A Versatile Core in Drug Discovery
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This structure is not only a recurring motif in natural products, often derived from marine organisms, but also a key component in a multitude of synthetic compounds with significant pharmacological value.[1] The therapeutic diversity of oxazole derivatives is vast, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[2][4]
The scaffold's utility stems from its rigid, planar structure and the presence of heteroatoms that can act as hydrogen bond donors or acceptors, facilitating precise interactions within the binding sites of enzymes and receptors.[1][5] This versatility has cemented the oxazole nucleus as a critical component in the design of novel therapeutics, driving the continued inclusion of oxazole-based libraries in HTS campaigns.
Principles of High-Throughput Screening (HTS) for Oxazole Libraries
HTS combines automation, miniaturized assays, and large-scale data analysis to screen thousands to millions of compounds for biological activity.[6] The primary goal is to identify "hits"—compounds that exhibit a desired activity against a biological target. When screening oxazole libraries, two main categories of assays are typically employed: biochemical and cell-based assays.[7][8]
Assay Formats: Biochemical vs. Cell-Based
The choice between a biochemical and a cell-based assay is a critical decision in HTS campaign design, driven by the specific biological question being addressed.
-
Biochemical Assays: These assays are performed in vitro using purified components like enzymes or receptors.[9] They are ideal for target-based screening, directly measuring the interaction between a compound and its molecular target (e.g., enzyme inhibition, receptor binding).[9] Their advantages include simplicity, lower variability, and a clearer interpretation of direct target engagement.[10] However, they lack the physiological context of a living cell, potentially missing effects related to cell permeability, metabolism, or off-target toxicity.[9]
-
Cell-Based Assays: These assays use living cells, providing a more biologically relevant system to measure a compound's effect on cellular processes, such as signal transduction, gene expression, or cell viability.[6][10] They are essential for understanding a compound's activity in a physiological context and can identify molecules that modulate complex pathways.[7][9] The trade-off is often higher variability and more complex data interpretation, as a positive hit could result from interactions with multiple targets within the cell.[10]
Ensuring Data Quality: The Z'-Factor
A cornerstone of HTS is rigorous quality control. The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[11][12] It provides a measure of the separation between the signals of the positive and negative controls in relation to their variability.[13]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[13] |
| 0 to 0.5 | Marginal assay, may require optimization.[13] |
| < 0 | Poor assay, not suitable for screening.[13] |
An assay with a Z'-factor of 0.5 or greater is generally considered robust and reliable for a full-scale HTS campaign.[14]
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to identify oxazole derivatives that inhibit a target kinase. FP is a robust, homogeneous assay format well-suited for HTS.[15][16]
Principle: A fluorescently labeled small molecule (tracer) that binds to the kinase is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal.[17] Inhibitory compounds from the oxazole library will compete with the tracer for binding to the kinase, displacing it and causing a decrease in the FP signal.[16]
Caption: Fluorescence Polarization (FP) Assay Principle.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Purified Kinase | Vendor-specific | Target protein |
| Fluorescent Tracer | Vendor-specific | Probe for FP readout |
| Assay Buffer (e.g., PBS, 0.01% Triton X-100) | Standard Lab Supply | Reaction medium |
| Oxazole Compound Library | In-house or Commercial | Test compounds (10 mM in DMSO) |
| Known Kinase Inhibitor | Sigma-Aldrich | Positive Control (e.g., Staurosporine) |
| DMSO | Sigma-Aldrich | Negative Control / Vehicle |
| 384-well, low-volume, black plates | Greiner Bio-One | Assay plates |
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of each oxazole compound from the library source plate to the 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume).
-
Control Plating: Dispense 50 nL of the known inhibitor (positive control) and 50 nL of DMSO (negative control) into designated control wells. Typically, 32 wells of each control are used per plate to ensure statistical robustness.
-
Reagent Preparation: Prepare a 2X Kinase/Tracer master mix in assay buffer. The final concentrations of kinase and tracer must be optimized beforehand to ensure a stable assay window and Z'-factor > 0.5.
-
Reagent Addition: Using a multi-channel pipette or automated dispenser, add 2.5 µL of the 2X Kinase/Tracer master mix to all wells of the assay plate.
-
Incubation: Seal the plate, centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom, and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a microplate reader equipped for FP. Set the excitation and emission wavelengths appropriate for the chosen fluorophore. Record both parallel and perpendicular fluorescence intensity values.
Data Analysis
-
Calculate FP (in mP units): FP = 1000 * (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular). The G-factor is an instrument-specific correction factor.
-
Calculate Percent Inhibition: % Inhibition = 100 * (High_Control_Mean - Sample_Value) / (High_Control_Mean - Low_Control_Mean).
-
Identify Hits: Set a hit threshold, typically defined as three times the standard deviation of the negative control (e.g., >30% inhibition).
-
Calculate Z'-Factor: Use the data from the positive (low mP) and negative (high mP) control wells to calculate the Z'-factor for each plate to validate its quality.[18]
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol is designed to identify oxazole derivatives that modulate a specific signaling pathway (e.g., NF-κB, p53) using a luciferase reporter gene assay.[19][20]
Principle: Cells are engineered to express the firefly luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest.[19] Activation of the pathway leads to transcription of the luciferase gene and subsequent production of the enzyme. When the substrate (luciferin) is added, luciferase catalyzes a reaction that produces light (bioluminescence). An oxazole compound that activates the pathway will increase the luminescent signal, while an inhibitor will decrease it. A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control to normalize for cell number and transfection efficiency.[19][21]
Caption: Luciferase Reporter Assay Signaling Pathway.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Reporter Cell Line | ATCC / In-house | Stably transfected with luciferase constructs |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Medium supplement |
| Trypsin-EDTA | Thermo Fisher Scientific | Cell detachment |
| Oxazole Compound Library | In-house or Commercial | Test compounds (10 mM in DMSO) |
| Pathway Agonist/Antagonist | Vendor-specific | Positive/Negative Controls |
| Dual-Luciferase Reagent Kit | Promega / Thermo Fisher | Lysis buffer and substrates |
| 384-well, solid white, tissue-culture treated plates | Corning | Assay plates |
Step-by-Step Protocol
-
Cell Seeding: Harvest cells and resuspend in culture medium to a density of 2.5 x 105 cells/mL. Dispense 20 µL into each well of a 384-well white plate (5,000 cells/well).
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Addition: Add 50 nL of oxazole compounds and controls to the plates, as described in the biochemical assay protocol.
-
Stimulation (if required): If the assay measures inhibition, add the pathway agonist to all wells (except negative controls) to stimulate the pathway.
-
Incubation: Incubate the plates for the optimized duration (typically 6-24 hours) at 37°C, 5% CO2.
-
Assay Readout:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.
-
Add 20 µL of the firefly luciferase assay reagent (which includes a lysis agent) to all wells.[22]
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence (Signal 1: Firefly) on a plate luminometer.
-
Add 20 µL of the Stop & Glo® reagent (or equivalent) to quench the firefly signal and provide the substrate for Renilla luciferase.
-
Measure luminescence again (Signal 2: Renilla).
-
Data Analysis
-
Normalize Data: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2). This normalization corrects for variations in cell number and transfection efficiency.
-
Calculate Percent Activity/Inhibition: Based on the normalized ratios, calculate the percent activity or inhibition relative to positive and negative controls.
-
Counter-Screens: Hits from the primary screen should be subjected to counter-screens to identify and eliminate artifacts.[23] A common counter-screen involves testing the compounds against a constitutively active promoter-luciferase construct to flag compounds that directly inhibit the luciferase enzyme itself.[24]
Hit Triage and Management of Assay Artifacts
A significant challenge in HTS is the prevalence of false positives or assay artifacts.[24] Oxazole derivatives, like other chemical classes, can interfere with assay readouts through various mechanisms.[25]
Common Artifacts and Mitigation Strategies:
| Artifact Type | Mechanism | Relevance to Oxazole Assays | Mitigation Strategy |
| Autofluorescence | Compound emits light at the same wavelength as the assay fluorophore. | High relevance for FP and other fluorescence-based assays. | Perform a pre-read of the compound plate before adding reagents; use red-shifted fluorophores.[24] |
| Luciferase Inhibition | Compound directly inhibits the luciferase reporter enzyme. | High relevance for reporter gene assays. | Run a counter-screen with purified luciferase enzyme or a cell line with a constitutively active reporter.[23] |
| Compound Aggregation | Compounds form colloidal aggregates that can sequester and non-specifically inhibit proteins. | High relevance for biochemical assays. | Include non-ionic detergents (e.g., 0.01% Triton X-100) in the assay buffer; confirm hits in the presence of varying detergent concentrations.[26] |
| Redox Activity | Compounds engage in redox cycling, which can interfere with assay components or cell health. | Can affect both assay types, particularly cell-based viability assays. | Employ orthogonal assays that use different detection technologies; use computational filters to flag known redox-active substructures.[25][26] |
A robust hit triage cascade, combining orthogonal assays, counter-screens, and computational filtering for Pan-Assay Interference Compounds (PAINS), is essential to eliminate artifacts and focus resources on genuine, promising hits.[26]
Conclusion
High-throughput screening of oxazole-based libraries offers a powerful avenue for the discovery of novel therapeutic agents. The success of any HTS campaign hinges on the rational selection of assay format, meticulous execution of protocols, and rigorous quality control. By employing well-validated biochemical and cell-based assays, maintaining a Z'-factor above 0.5, and implementing a systematic strategy for identifying and eliminating artifacts, researchers can confidently identify and advance promising oxazole hits into the drug discovery pipeline.
References
- Mesa-Lappen, M. et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
- North Carolina State University. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- ResearchGate. (2023). Review on Therapeutic Diversity of Oxazole Scaffold: An Update.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Synthetic Communications.
- JoVE. (2014). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments, (88).
- Assay Genie. (n.d.). Z-Factor Calculator.
- PubMed. (2023). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed.
- YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
- ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF.
- Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
- PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- NIH National Library of Medicine. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry.
- NIH National Library of Medicine. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
- ResearchGate. (2016). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF.
- NIH National Library of Medicine. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.
- NIH National Library of Medicine. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry.
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- ResearchGate. (2000). (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays.
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- NIH National Library of Medicine. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- Royal Society of Chemistry. (2021). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical Q&A format, grounded in established chemical principles and field-proven insights. Our goal is to not only provide solutions but also to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Section 1: The Robinson-Gabriel Synthesis and Related Cyclodehydrations
The Robinson-Gabriel synthesis, a classic method involving the cyclodehydration of 2-acylamino ketones, remains a cornerstone for constructing 2,5-disubstituted oxazoles.[1][2][3] However, achieving high yields and purity can be challenging. This section addresses common issues encountered during this and similar cyclodehydration reactions.
Frequently Asked Questions & Troubleshooting
Q1: My Robinson-Gabriel synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Robinson-Gabriel synthesis often stem from incomplete cyclization or degradation of the starting material or product under harsh conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Dehydrating Agent: The choice and amount of the dehydrating agent are critical.
-
Causality: The reaction requires a potent agent to facilitate the removal of a water molecule to form the oxazole ring. Insufficient dehydration will lead to unreacted starting material.
-
Troubleshooting Steps:
-
Reagent Choice: While sulfuric acid is traditional, other reagents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective for certain substrates.[2][4][5] PPA, for instance, has been shown to increase yields to 50-60% where other agents fail.[4]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the dehydrating agent. For solid-phase synthesis, a mixture of triphenylphosphine and iodine can also be effective.[1][5]
-
Reaction Temperature: Higher temperatures can promote dehydration, but may also lead to decomposition. Experiment with a temperature gradient to find the optimal balance for your specific substrates.
-
-
-
Starting Material Purity: The purity of the 2-acylamino ketone is paramount.
-
Causality: Impurities can interfere with the cyclization process or lead to the formation of side products, consuming starting material and complicating purification.
-
Troubleshooting Steps:
-
Purification: Ensure your starting 2-acylamino ketone, often synthesized via the Dakin-West reaction, is thoroughly purified before proceeding with the cyclodehydration step.[1]
-
Characterization: Confirm the structure and purity of your starting material using techniques like NMR and mass spectrometry.
-
-
-
Reaction Monitoring: Inadequate monitoring can lead to premature or overly long reaction times.
-
Causality: Stopping the reaction too early will result in incomplete conversion. Conversely, prolonged reaction times, especially at elevated temperatures, can cause product degradation.
-
Troubleshooting Steps:
-
TLC Analysis: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[4][5]
-
Quenching: Once the reaction is complete, quench it promptly by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic dehydrating agent and prevent further reactions.[5]
-
-
Q2: I am observing significant charring and the formation of multiple side products in my cyclodehydration reaction. What is happening and what can I do?
A2: Charring and the formation of multiple byproducts are typically indicative of overly harsh reaction conditions.
-
Causality: Strong acids and high temperatures can lead to the decomposition of sensitive functional groups on your starting material or the oxazole product itself. The oxazole ring, while aromatic, can be susceptible to degradation under strongly acidic conditions.
-
Troubleshooting & Optimization:
-
Milder Dehydrating Agents: Switch to a milder dehydrating agent. For example, using a combination of triphenylphosphine (PPh₃) and iodine (I₂) or Dess-Martin periodinane for specific substrates can be effective under less aggressive conditions.[1]
-
Lower Reaction Temperature: Reduce the reaction temperature and increase the reaction time. This can often minimize decomposition while still allowing the desired cyclization to proceed to completion.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While often run neat with the dehydrating agent, using a high-boiling inert solvent like toluene or DMF can provide better temperature control.[5]
-
Experimental Protocol: Optimized Robinson-Gabriel Synthesis of 2-(p-Tolyl)oxazole
This protocol provides a general guideline for an optimized Robinson-Gabriel synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(p-toluamido)acetophenone (1.0 mmol) in dichloromethane (DCM) or toluene (10 mL).
-
Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA) (1.5 mmol) dropwise to the solution. Alternatively, a mixture of triphenylphosphine (1.2 mmol) and iodine (1.2 mmol) can be used.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the desired 2-(p-tolyl)oxazole.[5]
Data Presentation: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | High temperature | Inexpensive, strong | Harsh, can cause charring |
| Polyphosphoric Acid (PPA) | 100-150 °C | Often gives higher yields | Viscous, difficult to stir |
| Phosphorus Oxychloride (POCl₃) | Reflux in pyridine or DMF | Effective for many substrates | Toxic, corrosive |
| Trifluoroacetic Anhydride (TFAA) | 0 °C to room temperature | Milder conditions | Expensive |
| PPh₃ / I₂ | Room temperature to reflux | Mild, good for sensitive substrates | Stoichiometric byproducts |
Visualization: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Section 2: The Van Leusen Oxazole Synthesis
The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 5-substituted oxazoles from aldehydes.[4][6][7] Its mild and basic reaction conditions make it suitable for a wide range of substrates.[4]
Frequently Asked Questions & Troubleshooting
Q1: My Van Leusen reaction is not proceeding to completion, and I'm recovering a significant amount of the starting aldehyde. How can I drive the reaction forward?
A1: Incomplete conversion in a Van Leusen synthesis typically points to issues with the base, solvent, or the reactivity of the TosMIC anion.
-
Base Strength and Stoichiometry: The deprotonation of TosMIC is the first and a crucial step.[7][8]
-
Causality: An insufficiently strong base or an inadequate amount will not generate enough of the reactive TosMIC anion to react with the aldehyde.
-
Troubleshooting Steps:
-
Choice of Base: Potassium carbonate (K₂CO₃) is commonly used, but for less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[8] An ion exchange resin can also be employed for simplified workup.[9]
-
Anhydrous Conditions: Ensure your base is anhydrous, as water can quench the TosMIC anion.
-
Stoichiometry: While catalytic amounts of base can be used in some green chemistry protocols, traditionally, at least a stoichiometric amount is required.[6]
-
-
-
Solvent System: The solvent plays a key role in the solubility of reagents and intermediates.
-
Causality: Poor solubility of the base or TosMIC can hinder the reaction.
-
Troubleshooting Steps:
-
Q2: I am forming a side product that I suspect is an oxazoline. Why is this happening and how can I promote the formation of the desired oxazole?
A2: The formation of an oxazoline intermediate is a key step in the Van Leusen mechanism.[4][6] The issue arises when the elimination of the tosyl group to form the aromatic oxazole is slow or incomplete.
-
Causality: The elimination of p-toluenesulfinic acid (TosH) from the oxazoline intermediate is a base-promoted process. If the conditions are not optimal for this elimination step, the oxazoline can be isolated as the major product.
-
Troubleshooting & Optimization:
-
Increase Basicity/Temperature: A stronger base or a higher reaction temperature can facilitate the elimination step. Microwave-assisted synthesis has been shown to be effective in promoting this transformation and reducing reaction times.[6][10]
-
Base Stoichiometry: Using a sufficient amount of base is crucial for both the initial deprotonation and the final elimination step. For microwave-assisted synthesis, using 2 equivalents of a base like K₃PO₄ has been shown to favor oxazole formation, while 1 equivalent may lead to the oxazoline.[10]
-
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis
-
Reaction Setup: In a microwave reaction vial, combine the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol) in isopropanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 65 °C (power ~350 W) for 8-10 minutes.[10]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.[10]
Visualization: Van Leusen Reaction Pathway and Potential Pitfalls
Caption: Reaction pathway of the Van Leusen synthesis with a key potential pitfall.
Section 3: Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde, typically under anhydrous acidic conditions.[11][12][13]
Frequently Asked Questions & Troubleshooting
Q1: My Fischer oxazole synthesis is giving a complex mixture of products, including chlorinated species. What is the cause?
A1: The Fischer synthesis traditionally uses anhydrous hydrogen chloride (HCl) gas in an ether solvent.[11] This highly acidic and reactive environment can lead to side reactions.
-
Causality: The use of HCl can lead to chlorination of the oxazole ring, particularly at the C4 position, especially with electron-rich aromatic substrates. Additionally, byproducts such as oxazolidinones can form.[11]
-
Troubleshooting & Optimization:
-
Alternative Acid Catalysts: While HCl is classic, exploring other acid catalysts may reduce side reactions. However, the mechanism is intrinsically tied to the formation of an iminochloride intermediate from the cyanohydrin and HCl.[11]
-
Strictly Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates and the formation of byproducts. Ensure all reagents and solvents are scrupulously dry.
-
Modern Alternatives: For many 2,5-disubstituted oxazoles, the Robinson-Gabriel synthesis or modern catalytic methods may offer a cleaner and more predictable route, avoiding the harsh conditions of the Fischer synthesis.
-
Section 4: Purification and Characterization
Q1: I am having difficulty purifying my oxazole product. What are some common strategies?
A1: Oxazoles are generally stable compounds, but their basicity and polarity can sometimes complicate purification.
-
Chromatography:
-
Silica Gel: Column chromatography on silica gel is the most common method. A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.[14]
-
Neutralization: If the reaction was run under acidic or basic conditions, it is crucial to perform an aqueous workup to neutralize the crude product before chromatography. Residual acid or base on the silica gel can cause streaking or decomposition of the product.
-
-
Recrystallization: If the oxazole is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) can be a highly effective method for obtaining material of high purity.[14]
-
Acid-Base Extraction: The weak basicity of the oxazole nitrogen (pKa of the conjugate acid is ~0.8) means that it is generally not basic enough for a standard acid-base extraction with dilute aqueous acid.[15] However, this property can sometimes be exploited to remove more basic impurities.
Q2: What are the key spectroscopic handles for confirming the formation of my oxazole product?
A2: A combination of NMR, IR, and mass spectrometry is used to confirm the structure of the synthesized oxazole.
| Spectroscopic Technique | Key Features for Oxazole Characterization |
| ¹H NMR | The proton on the oxazole ring (at C4 or C5, depending on substitution) typically appears as a singlet in the aromatic region (~7.5-8.5 ppm).[16] |
| ¹³C NMR | The carbon atoms of the oxazole ring have characteristic chemical shifts: C2 (~150-160 ppm), C4 (~125-140 ppm), and C5 (~145-160 ppm).[16] |
| IR Spectroscopy | Look for characteristic C=N stretching vibrations around 1600-1650 cm⁻¹ and C-H stretching of the oxazole ring around 3100-3150 cm⁻¹.[16] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.[16] |
References
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - SciSpace.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate.
- Core spectroscopy of oxazole | The Journal of Chemical Physics - AIP Publishing.
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- Robinson–Gabriel synthesis - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
- Oxazole Synthesis from Acetylenes and Nitriles - Scientific Update - UK.
- Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent † | Request PDF - ResearchGate.
- Van Leusen reaction - Wikipedia.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Van Leusen Reaction | NROChemistry.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research.
- Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
- Oxazole - Wikipedia.
- Synthetic approaches for oxazole derivatives: A review - ResearchGate.
- Fischer oxazole synthesis - Wikipedia.
- Robinson-Gabriel Synthesis - SynArchive.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.
- Oxazole.pdf - CUTM Courseware.
- Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram - ResearchGate.
- The Synthesis of Oxazole-containing Natural Products by Thomas H. Graham BS, Virginia Tech, 1995 Submitted to the Graduate Facul - CORE.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub.
- Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube.
- Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate.
- Fischer oxazole synthesis - Semantic Scholar.
- Chemistry of oxazoles | Chemical Reviews - ACS Publications.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. synarchive.com [synarchive.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 15. Oxazole - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Isopropyloxazole-4-carboxylic acid
Welcome to the technical support resource for the purification of 2-isopropyloxazole-4-carboxylic acid (C7H9NO3). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this compound, grounding our advice in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section tackles specific issues that may arise during your workflow. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My final product yield is significantly lower than expected after purification. What are the likely causes and how can I improve it?
Low recovery is a frequent issue stemming from several potential points in the purification workflow. The primary culprits are often incomplete extraction, premature crystallization, or using an excessive amount of solvent during recrystallization.
Causality and Solution:
-
Incomplete Acid-Base Extraction: The carboxylic acid moiety allows for purification via pH-mediated solubility changes.[1][2] If the pH is not sufficiently basic during the initial extraction or not acidic enough during precipitation, the product will be lost to the organic or aqueous waste, respectively. Carboxylic acids typically have a pKa around 5.[3]
-
Protocol: When extracting the product into an aqueous basic solution (e.g., sodium bicarbonate), ensure the pH is at least 2-3 units above the pKa (i.e., pH 8-9) to guarantee complete deprotonation to the highly water-soluble carboxylate salt. Conversely, when precipitating the product, acidify the aqueous layer to a pH at least 2-3 units below the pKa (i.e., pH 2-3) with an acid like 1M HCl to ensure complete protonation and minimize its solubility in water.[1]
-
-
Excessive Solvent in Recrystallization: The goal of recrystallization is to create a saturated solution at high temperature.[4] Using too much solvent means the solution will not be saturated upon cooling, and the compound will remain dissolved, leading to poor recovery.[5]
-
Protocol: Start by adding a minimal amount of hot solvent to your crude solid until it just dissolves. If you suspect you've added too much, you can carefully evaporate some of the solvent under a stream of nitrogen or by gentle heating to re-establish saturation.[5]
-
-
Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot filtration step is necessary. However, the desired compound can crystallize on the funnel or filter paper if the solution cools too quickly.[5]
Q2: After purification, my NMR spectrum still shows persistent impurities. How do I identify and remove them?
The nature of the impurity dictates the best removal strategy. Common impurities include unreacted starting materials, byproducts from the synthesis, or residual solvents.
Causality and Solution:
-
Neutral or Basic Impurities: If your synthesis precursors were neutral or basic organic molecules, they should be easily removed by the acid-base extraction workup.[1][6] If they persist, it may indicate an incomplete extraction.
-
Protocol: Repeat the acid-base extraction procedure outlined in the workflow diagram below. Dissolve the impure solid in an organic solvent like ethyl acetate. Wash thoroughly with a saturated sodium bicarbonate solution to extract your acidic product into the aqueous layer. Discard the organic layer containing the neutral impurities. Re-acidify the aqueous layer and extract your purified product back into a fresh organic solvent.[2]
-
-
Structurally Similar Acidic Impurities: If the impurity is another carboxylic acid with similar properties, separation by simple extraction can be difficult. In this case, recrystallization or chromatography is more effective.
-
Recrystallization Protocol: The key is finding a solvent system where the solubility of your desired compound and the impurity are significantly different. Perform small-scale solvent screening to identify an optimal solvent or solvent pair (e.g., ethanol/water, toluene/heptane).
-
Chromatography Protocol: While the polarity of carboxylic acids can cause streaking on silica gel, this can be mitigated. Add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase (e.g., ethyl acetate/hexane mixture).[2] This keeps the carboxylic acid protonated, reducing its interaction with the silica and leading to better peak shapes.
-
-
Trapped Solvent: High-boiling point solvents used during reaction or purification (e.g., DMF, DMSO) can be difficult to remove.
-
Protocol: Dry the purified solid under a high vacuum for an extended period, potentially with gentle heating if the compound is thermally stable. Co-evaporation, where you dissolve the product in a low-boiling solvent (like dichloromethane) and re-evaporate, can also help azeotropically remove the trapped high-boiling solvent.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general purification strategy for this compound?
A multi-step approach combining an initial extraction with a final recrystallization is typically the most effective method for achieving high purity.
-
Liquid-Liquid Extraction (Acid-Base Workup): This is the first and most crucial step to separate the acidic product from any neutral or basic impurities.[2][6] The carboxylic acid is converted to its salt to move it into an aqueous layer, leaving other impurities behind in the organic layer.
-
Recrystallization: This is the final polishing step to remove any remaining impurities and obtain a highly crystalline, pure solid.[7] The choice of solvent is critical for success.
Caption: Workflow for the purification of this compound via acid-base extraction.
Q2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, ideally, should either be completely soluble or completely insoluble at all temperatures.
Solvent Selection Protocol:
-
Place a small amount of your crude product (10-20 mg) into a test tube.
-
Add a few drops of the solvent to be tested and see if the solid dissolves at room temperature. If it does, it is not a good primary solvent.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.[4] Abundant crystal formation indicates a good solvent.
-
If no single solvent works well, try a binary solvent system (e.g., a solvent in which the compound is very soluble and one in which it is insoluble).
Table 1: Common Solvents for Recrystallization of Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for small, polar molecules. May require a co-solvent like ethanol for less polar compounds.[8] |
| Ethanol | 78 | High | Often dissolves carboxylic acids well; frequently used as part of a binary system with water. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used with a non-polar co-solvent like heptane or hexane. |
| Toluene | 111 | Low | Good for less polar compounds. High boiling point can sometimes make removal difficult. |
| Heptane/Hexane | 98 / 69 | Very Low | Typically used as the "anti-solvent" in a binary pair to induce crystallization from a more polar solvent. |
Q3: Are there any stability concerns with this compound during purification?
While this compound itself is generally stable, certain oxazole derivatives can be susceptible to degradation. Specifically, some substituted oxazoles are known to be unstable towards hydrolytic ring-opening, particularly under harsh pH conditions or during prolonged heating.[9][10]
Recommendations for Ensuring Stability:
-
Avoid Strong Bases: While a mild base like sodium bicarbonate is appropriate for extraction, avoid prolonged exposure to strong bases (e.g., concentrated NaOH) which could promote hydrolysis of the oxazole ring.
-
Minimize Heat Exposure: During recrystallization, bring the solution to a boil to dissolve the solid, but do not heat it for an extended period.
-
Storage: Store the final, purified compound in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon, to protect it from moisture and atmospheric contaminants.[2]
References
- Recrystallization - A comprehensive guide to the principles and techniques of recrystallization, including hot filtration and solvent choice. [Link: https://chem.ucla.
- 2-isopropyl-1,3-oxazole-4-carboxylic acid - C7H9NO3 - ChemSynthesis entry providing basic molecular information. [Link: http://www.chemsynthesis.com/base/chemical-structure/33555.html]
- General procedures for the purification of Carboxylic acids - Chempedia article detailing acid-base extraction techniques for purifying carboxylic acids. [Link: https://www.lookchem.com/chempedia/chempedia-method-838.html]
- Technical Support Center: Purification of Oxazole Carboxylic Acids - A technical guide from BenchChem on general strategies for purifying oxazole carboxylic acids. [Link: https://www.benchchem.
- Organic Chemistry Lab: Recrystallization - A video demonstration from Vassar College on the technique of recrystallization. [Link: https://www.youtube.
- Recrystallization and Crystallization - An overview of crystallization and recrystallization as purification techniques. [Link: https://www.sas.rochester.
- Purification of carboxylic acids by complexation with selective solvents - A Google Patent describing advanced methods for carboxylic acid purification. [Link: https://patents.google.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - A research article from the National Institutes of Health (NIH) discussing the instability of certain oxazole carboxylic acids. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294165/]
- How can I purify carboxylic acid? - A ResearchGate discussion on various methods for purifying carboxylic acids. [Link: https://www.researchgate.net/post/How_can_I_purify_carboxylic_acid]
- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives - A Pearson guide covering the structure and properties of carboxylic acids, including pKa. [Link: https://www.pearson.
- Physical Properties of Carboxylic Acids - An eCampusOntario Pressbooks chapter detailing the solubility and physical properties of carboxylic acids. [Link: https://ecampusontario.pressbooks.pub/basichem/chapter/physical-properties-of-carboxylic-acids/]
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - A PubMed entry for the research article on oxazole stability. [Link: https://pubmed.ncbi.nlm.nih.gov/34180681/]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. youtube.com [youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Isopropyloxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-isopropyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. We will focus on one of the most robust and widely applied methods, the Van Leusen oxazole synthesis, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-isopropyloxazole.
Q1: What is the most common and reliable method for synthesizing 2-isopropyloxazole in a laboratory setting?
A1: The Van Leusen oxazole synthesis is a highly effective and common method for preparing 2,5-disubstituted and 5-substituted oxazoles.[1][2] For 2-isopropyloxazole, which is substituted at the 2-position, a variation of the reaction using an aldehyde (isobutyraldehyde) and tosylmethyl isocyanide (TosMIC) is the preferred route.[2][3] This reaction is valued for its reliability and the commercial availability of its starting materials.[3]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are:
-
Isobutyraldehyde: This provides the isopropyl group at the 2-position of the oxazole ring.
-
Tosylmethyl isocyanide (TosMIC): This versatile reagent provides the C-N=C backbone necessary for forming the oxazole heterocycle.[4]
-
A strong base: A non-nucleophilic base like potassium tert-butoxide (t-BuOK) is typically used to deprotonate TosMIC.[1]
-
A primary alcohol: Methanol or ethanol is used in the final step to facilitate the elimination of the tosyl group and promote ring closure.[4]
Q3: Can you provide a simplified overview of the Van Leusen reaction mechanism for 2-isopropyloxazole?
A3: Certainly. The mechanism involves several key steps:
-
Deprotonation: The strong base removes the acidic proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.[1][2]
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of isobutyraldehyde.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a five-membered dihydrooxazole (oxazoline) intermediate.[2]
-
Elimination: With the addition of a primary alcohol, the intermediate eliminates the stable p-toluenesulfinate (tosyl) group, leading to the formation of the aromatic oxazole ring.[2][4]
Q4: What are the primary safety concerns I should be aware of?
A4: Standard laboratory safety protocols should be strictly followed. Key hazards include:
-
Isobutyraldehyde: It is a flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Potassium tert-butoxide (t-BuOK): This is a corrosive and moisture-sensitive strong base. Handle in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE).
-
Tosylmethyl isocyanide (TosMIC): While effectively odorless, unlike many other isocyanides, it should be handled with care as isocyanides as a class are toxic.[3]
-
Solvents: Anhydrous solvents like tetrahydrofuran (THF) are typically used, which are flammable.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 2-isopropyloxazole via the Van Leusen reaction.
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. A systematic approach to identifying the root cause is essential.
Caption: A logical approach to troubleshooting low yields.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Product Formation | Inactive Base: Potassium tert-butoxide is highly hygroscopic. Exposure to moisture will deactivate it, preventing the initial, crucial deprotonation of TosMIC. | Use a fresh, unopened bottle of t-BuOK. Handle it quickly in a glovebox or under a positive pressure of inert gas. |
| Degraded Aldehyde: Isobutyraldehyde can oxidize to isobutyric acid or undergo self-aldol condensation upon storage. The acidic impurities can quench the TosMIC anion. | Purify the isobutyraldehyde by distillation immediately before use. Store it under an inert atmosphere. | |
| Low Yield (<50%) | Incomplete Reaction: Insufficient reaction time or suboptimal temperatures can lead to incomplete conversion. | Addition Phase: Ensure the initial addition of the aldehyde is performed at a very low temperature (e.g., -60 °C) to control the reaction rate.[1] Reflux Phase: After the methanol quench, ensure the mixture is refluxed for a sufficient duration (e.g., 2 hours) to drive the elimination of the tosyl group.[1] |
| Presence of Water: Trace amounts of water in the reaction vessel or solvents (THF) will react with the base and the TosMIC anion, reducing the amount of active nucleophile. | Flame-dry all glassware under vacuum before use. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. | |
| Product Loss During Workup: Significant product can be lost during aqueous extraction or distillation if not performed carefully. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether). Optimize vacuum distillation conditions (pressure and temperature) to prevent product loss.[5] |
Problem 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall yield.
| Side Product | Identification (Expected) | Cause & Explanation | Mitigation Strategy |
| Unreacted Aldehyde/TosMIC | Lower boiling point fractions during distillation; distinct spots on TLC. | Incomplete reaction: As described in the low yield section. | Ensure proper stoichiometry, reaction time, and temperature. Improve purification efficiency (e.g., use fractional distillation).[6] |
| Toluene-p-sulfinic acid | Water-soluble salt after workup. | This is the expected byproduct from the elimination of the tosyl group.[1] | During the workup, wash the organic layer with a sodium hydrosulfide (NaHS) solution or sodium bicarbonate to remove the acidic byproduct.[1] |
| Aldol Adducts | High-boiling, viscous material. | Isobutyraldehyde can undergo base-catalyzed self-aldol condensation, especially if the temperature is not kept sufficiently low during the addition of the aldehyde to the basic TosMIC solution. | Add the solution of isobutyraldehyde slowly to the cold (-60 °C or below) reaction mixture to ensure it reacts with the TosMIC anion faster than it reacts with itself.[1] |
| 4-alkoxy-2-oxazoline | A potential byproduct if excess alcohol is used and conditions are not optimized. | The use of excess primary alcohol can sometimes favor the formation of a stable 4-alkoxy-2-oxazoline intermediate instead of promoting elimination to the oxazole.[4] | Use a controlled amount of the primary alcohol (typically around 1.5 equivalents relative to the aldehyde) for the quenching and elimination step.[1] |
Section 3: Experimental Protocols
The following protocols are provided as a general guide and should be adapted based on specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Isopropyloxazole (Van Leusen Method)
This protocol is adapted from established procedures for the Van Leusen oxazole synthesis.[1][2]
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Low-temperature bath (e.g., acetone/dry ice)
-
Reflux condenser
-
Addition funnel
-
Reagents: Potassium tert-butoxide (t-BuOK), Tosylmethyl isocyanide (TosMIC), Isobutyraldehyde, Anhydrous Tetrahydrofuran (THF), Methanol (MeOH)
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a stir bar, reflux condenser (with N₂ inlet), and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Suspension: To the flask, add anhydrous THF (30 mL for a 10 mmol scale) and cool the flask to -60 °C. Carefully add potassium tert-butoxide (2.67 eq.).
-
TosMIC Addition: In a separate flask, dissolve TosMIC (1.7 eq.) in anhydrous THF (30 mL). Transfer this solution via cannula or syringe to the cold t-BuOK suspension. Stir for 15 minutes at -60 °C.
-
Aldehyde Addition: In another flask, dissolve freshly distilled isobutyraldehyde (1.0 eq., 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -55 °C.
-
Stirring: Allow the reaction to stir at this low temperature for 1 hour.
-
Quench and Reflux: Slowly add methanol (1.5 eq., 15 mL) to the reaction mixture. The color may change. After the addition is complete, remove the cooling bath and place the flask in a heating mantle. Heat the mixture to reflux (approx. 65-70 °C) for 2 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and diethyl ether. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with a sodium hydrosulfide (NaHS) solution, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Purification of the crude product is critical to obtaining pure 2-isopropyloxazole.
-
Setup: Assemble a fractional vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Transfer the crude oil to the distillation flask. Slowly reduce the pressure to the desired level.
-
Fraction Collection: Gently heat the flask. Collect and discard any initial low-boiling fractions (likely residual solvent). Collect the product fraction at its expected boiling point under the applied pressure.
-
Characterization: Confirm the purity and identity of the collected fraction using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Section 4: Mechanistic and Workflow Diagrams
Visual aids to clarify the reaction pathway and troubleshooting logic.
Van Leusen Reaction Mechanism for 2-Isopropyloxazole
Caption: Key steps in the Van Leusen synthesis of 2-isopropyloxazole.
Section 5: References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Wikipedia. Oxazole. Available from: [Link]
-
CUTM Courseware. Oxazole.pdf. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Journal of the American Chemical Society, 95(13), 4455–4456. Available from: [Link]
-
NROChemistry. Van Leusen Reaction. Available from: [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
-
Witte, P. E., & Seeliger, W. (1974). Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST. Angewandte Chemie International Edition in English, 13(4), 287-288. Available from: [Link]
-
SynArchive. Van Leusen Reaction. Available from: [Link]
-
Middle East Technical University. SYNTHESIS AND SELF ASSEMBLY OF POLY(2-ISOPROPYL-2-OXAZOLINE). Available from: [Link]
-
Varsal Chemical. TosMIC Whitepaper. Available from: [Link]
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link]
-
ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Available from: [Link]
-
MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]
-
Arabian Journal of Chemistry. A novel and convenient oxidation-controlled procedure for the synthesis of oxazolines from TosMIC and aldehydes in water – Anti biofilm activity. Available from: [Link]
-
The Journal of Organic Chemistry. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]
-
Varsity Tutors. How to Purify Compounds - Organic Chemistry. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and solution properties of telechelic poly(2-isopropyl-2-oxazoline) bearing perfluoro end groups. Available from: [Link]
-
Google Patents. US4281137A - Purification of 2-oxazolines. Available from:
-
ResearchGate. Cationic Ring-Opening Polymerization of 2‑Propyl-2-oxazolines: Understanding Structural Effects on Polymerization Behavior Based on Molecular Modeling. Available from: [Link]
Sources
Technical Support Center: Synthesis of 2-Isopropyloxazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-isopropyloxazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the challenges of this synthesis with confidence.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step process. First, a substituted oxazole ester, such as ethyl 2-isopropyloxazole-4-carboxylate, is formed. This is commonly followed by the hydrolysis of the ester to yield the final carboxylic acid product. The most prevalent method for constructing the oxazole ring is the Robinson-Gabriel synthesis or a related cyclodehydration of an α-acylamino ketone.[1][2]
General Synthetic Workflow
The overall process can be visualized as follows:
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Oxazole Ester Formation (Cyclodehydration)
Question 1: My yield of ethyl 2-isopropyloxazole-4-carboxylate is consistently low. What are the potential causes?
Answer: Low yields in the Robinson-Gabriel cyclodehydration are common and can stem from several factors. Let's break down the probable causes and solutions.
-
Incomplete Dehydration: The core of this reaction is the removal of water to form the aromatic oxazole ring. If the dehydrating agent is weak, old, or used in insufficient quantity, the reaction will stall at the intermediate hydroxy-oxazoline stage.
-
Expert Insight: While concentrated sulfuric acid is a classic choice, stronger agents like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid can be more effective, especially with stubborn substrates.[3][4] These reagents aggressively remove water, driving the equilibrium towards the desired oxazole.
-
-
Side Reactions: The starting materials, particularly α-haloketones, can be unstable, especially under harsh acidic conditions or at elevated temperatures. This can lead to polymerization or decomposition.
-
Expert Insight: Control your reaction temperature carefully. It's often better to run the reaction for a longer time at a slightly lower temperature than to force it with excessive heat. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials have been consumed.
-
-
Purity of Reagents: This synthesis is highly sensitive to the purity of the starting materials. Impurities in the α-haloketone or the amide can introduce competing side reactions.
-
Expert Insight: Ensure your amide is dry and your α-haloketone is either freshly prepared or purified just before use. The presence of moisture is particularly detrimental as it will consume the dehydrating agent and inhibit cyclization.
-
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete dehydration | Use a stronger dehydrating agent (e.g., POCl₃, TfOH). Ensure anhydrous conditions.[4] |
| Side reactions/decomposition | Maintain strict temperature control. Monitor reaction by TLC to determine the optimal endpoint. | |
| Impure starting materials | Use freshly purified α-haloketone and dry amide. | |
| No Reaction | Incorrect dehydrating agent | Verify the compatibility of the chosen acid/dehydrating agent with your specific substrates.[4][5] |
| Low reaction temperature | Gradually increase the temperature while monitoring for product formation via TLC. |
Part 2: Ester Hydrolysis
Question 2: I'm struggling with the hydrolysis of the ethyl ester. The reaction is either incomplete, or I'm seeing significant decomposition of my product.
Answer: The hydrolysis step is a delicate balance. You need conditions strong enough to cleave the ester without destroying the oxazole ring.
-
Incomplete Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction.[6][7] If the reaction doesn't go to completion, you will face a difficult purification challenge, separating the starting ester from the product acid.
-
Expert Insight: Base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible process, which drives the reaction to completion.[6] Using a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol mixture, followed by heating under reflux, is a standard and effective method.
-
-
Product Decomposition (Ring Opening): The oxazole ring, while aromatic, is susceptible to cleavage under harsh conditions. The C2 position is the most electron-deficient and can be attacked by nucleophiles (like hydroxide ions), especially at high temperatures.[3][8] This can lead to ring-opening and the formation of an isonitrile or other degradation products.[9]
-
Expert Insight: Use the minimum amount of heat necessary for the hydrolysis to proceed at a reasonable rate. A common strategy is to use a moderate concentration of base (e.g., 2-4 M NaOH) and reflux for a set period (e.g., 2-4 hours), monitoring by TLC. Overly aggressive conditions (very high base concentration or prolonged reflux) increase the risk of ring degradation.
-
-
Difficult Workup: After basic hydrolysis, the product exists as a carboxylate salt. You must carefully acidify the reaction mixture to protonate it, causing the carboxylic acid to precipitate.
-
Expert Insight: Cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl). Adding the acid too quickly can cause a rapid temperature increase, potentially degrading the product. Add acid until the pH is approximately 2-3 to ensure complete protonation. Check the pH with indicator paper. Adding a vast excess of acid can sometimes lead to the product re-dissolving.
-
Caption: Troubleshooting decision tree for the hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to consider for the oxazole ring formation?
A1: Yes, several other methods exist for synthesizing oxazoles.[10] The reaction of α-haloketones with primary amides is a very common alternative to the Robinson-Gabriel synthesis.[11] Another powerful method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, though this is more suited for constructing oxazoles without a substituent at the 4-position unless a modified substrate is used.[9][12] For this specific target, the reaction between isobutyramide and a suitable α-halo-β-ketoester remains one of the most direct approaches.
Q2: Can microwave-assisted heating improve my yields or reaction times?
A2: Microwave-assisted synthesis can be highly effective for both steps. For the cyclodehydration, microwaves can provide rapid, uniform heating to the target temperature, often reducing reaction times from hours to minutes and potentially minimizing the formation of thermal decomposition byproducts.[13] Similarly, microwave-assisted hydrolysis can significantly accelerate the cleavage of the ester, allowing the reaction to be completed in a much shorter timeframe, which can be crucial for preserving the integrity of the oxazole ring.[14]
Q3: What are the best analytical techniques for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly resolve your starting materials, intermediates, and final product.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. You should see characteristic peaks for the isopropyl group, the oxazole ring protons/carbons, and the disappearance of the ethyl ester signals upon successful hydrolysis.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations. You will see the disappearance of the ester C=O stretch (around 1735 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
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Q4: My final product is an oil/gummy solid and won't crystallize. What should I do?
A4: This usually indicates the presence of impurities.
-
First, ensure the workup was complete. Make sure all salts have been washed away and the product is thoroughly dried. Residual solvent can prevent crystallization.
-
Attempt column chromatography. This is the most effective way to separate your desired product from closely related impurities or unreacted starting material.
-
If the product is pure but still an oil, try trituration. This involves suspending the oil in a solvent in which it is insoluble (like hexanes or diethyl ether) and scratching the side of the flask with a glass rod to induce crystallization.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wikipedia. (2023). Oxazole.
- Wikipedia. (2023). Robinson–Gabriel synthesis.
- Wikipedia. (2023). Cornforth rearrangement.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Tepe, J. J., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry.
- ideXlab. (n.d.). Robinson-Gabriel Synthesis.
- YouTube. (2021). Cornforth Rearrangement Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Wiley Online Library. (2009). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.).
- Chem-Station. (2017). Cornforth Rearrangement.
- Macmillan Group, Princeton University. (n.d.). Oxazole.
- Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
- ResearchGate. (2003). Synthesis and Reactions of Oxazoles.
- ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
- YouTube. (2022). Oxazole Synthesis by four Name Reactions.
- NIH National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- NIH National Center for Biotechnology Information. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
- PubMed. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids.
- Chemguide. (n.d.). Hydrolysing Esters.
- ResearchGate. (2014). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF.
- MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.
- US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
- ResearchGate. (2018). Optimization of reaction conditions for the synthesis of oxazoline.
- NIH National Center for Biotechnology Information. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids.
- NIH National Center for Biotechnology Information. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
- ResearchGate. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Oxazole Ring Formation
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with oxazole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields. This resource is structured to address specific issues you may encounter during your experiments, offering practical solutions grounded in established chemical literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems during oxazole synthesis. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.
Issue 1: My Robinson-Gabriel synthesis of a 2,5-diaryl oxazole is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, are a common challenge.[1][2] The primary reasons often revolve around incomplete cyclization or side reactions.
Underlying Causes & Solutions:
-
Inefficient Dehydration: The choice of dehydrating agent is critical. While historically, strong mineral acids like concentrated sulfuric acid (H₂SO₄) were used, they can sometimes lead to charring and side product formation, ultimately reducing the yield.[3]
-
Solution: Consider using milder and more efficient dehydrating agents. Polyphosphoric acid (PPA) has been shown to increase yields to 50-60%.[3] Other effective agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).[2][4] For sensitive substrates, a mixture of triphenylphosphine (PPh₃) and iodine (I₂) can be a gentle yet effective alternative.[5]
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction and incomplete conversion, while excessive heat can lead to decomposition of starting materials and products.
-
Solution: Monitor your reaction progress closely using Thin Layer Chromatography (TLC). Start with the literature-recommended temperature for your specific substrate and dehydrating agent, and then empirically optimize by incrementally increasing or decreasing the temperature.
-
-
Purity of Starting Material: The α-acylamino ketone starting material must be pure. Impurities can interfere with the cyclization process.
-
Solution: Ensure your starting material is thoroughly purified before proceeding with the cyclization. Recrystallization or column chromatography are standard methods for purification.
-
Experimental Protocol: Optimized Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(benzamido)acetophenone (1.0 mmol) in toluene (10 mL).
-
Addition of Dehydrating Agent: Add polyphosphoric acid (5 g) to the solution.
-
Reaction: Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-diphenyloxazole.
Issue 2: I am attempting a Fischer oxazole synthesis, but the yield is poor and I am observing significant byproduct formation. How can I optimize this reaction?
The Fischer oxazole synthesis, which condenses a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid (HCl), is sensitive to reaction conditions.[6][7][8] Low yields are often attributed to moisture and competing side reactions.
Underlying Causes & Solutions:
-
Presence of Water: The reaction is a dehydration process, and the presence of even trace amounts of water can inhibit the reaction and lead to the hydrolysis of intermediates.[6]
-
Solution: It is crucial to use anhydrous solvents (typically dry ether) and reagents.[6] Dry the gaseous HCl before passing it through the reaction mixture. All glassware should be oven-dried before use.
-
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation or other side reactions under acidic conditions.
-
Solution: Use equimolar amounts of the cyanohydrin and aldehyde to minimize self-condensation of the aldehyde.[6] Adding the aldehyde slowly to the reaction mixture can also help to control side reactions.
-
-
Formation of Chloro-oxazoline and Oxazolidinone Byproducts: In some cases, particularly with certain aromatic aldehydes, the formation of chloro-oxazoline and oxazolidinone byproducts can occur, reducing the yield of the desired oxazole.[6]
-
Solution: Careful control of the reaction temperature and time can help to minimize the formation of these byproducts. Monitoring the reaction by TLC is essential to stop the reaction once the desired product is formed, without allowing for further conversion to byproducts.
-
Troubleshooting Workflow for Fischer Oxazole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer oxazole synthesis.
Issue 3: My Van Leusen oxazole synthesis is not going to completion. What factors could be hindering the reaction?
The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a versatile method for preparing 5-substituted oxazoles.[9][10] Incomplete reactions are often due to issues with the base, solvent, or the reactivity of the aldehyde.
Underlying Causes & Solutions:
-
Ineffective Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC by a base. If the base is not strong enough or is sterically hindered, the reaction will not proceed efficiently.
-
Solution: Potassium carbonate (K₂CO₃) in methanol is a commonly used and effective base system.[9] For less reactive aldehydes, a stronger base like potassium tert-butoxide may be necessary. Ensure the base is fresh and anhydrous.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Low Reactivity of the Aldehyde: Aldehydes with electron-donating groups may be less reactive towards nucleophilic attack by the deprotonated TosMIC.
Table 1: Recommended Conditions for Van Leusen Synthesis with Different Aldehydes
| Aldehyde Type | Base | Solvent | Temperature | Expected Yield |
| Aromatic (electron-withdrawing) | K₂CO₃ | Methanol | Reflux | Good to Excellent |
| Aromatic (electron-donating) | K₂CO₃ or t-BuOK | Methanol | Reflux / Microwave | Moderate to Good |
| Aliphatic | t-BuOK | THF | Room Temp to Reflux | Good |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying oxazoles?
A1: The most common and effective purification methods for oxazole derivatives are flash column chromatography and recrystallization.[13] The choice between the two depends on the physical properties of the oxazole. Crystalline solids are often amenable to recrystallization, which can provide highly pure material. For oils or compounds that are difficult to crystallize, flash column chromatography is the preferred method.
Q2: Can I use microwave irradiation to improve the yield of my oxazole synthesis?
A2: Yes, microwave-assisted synthesis has been successfully applied to several oxazole formation reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[10][12] For example, microwave irradiation has been shown to be effective in the Van Leusen synthesis and in the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives.[9][10]
Q3: Are there any "green" or more environmentally friendly methods for oxazole synthesis?
A3: Yes, there is a growing interest in developing greener synthetic approaches for oxazoles.[14] These methods focus on reducing the use of hazardous solvents and reagents. Examples include the use of ionic liquids as recyclable solvents, ultrasound-assisted synthesis, and the use of catalysts in place of stoichiometric reagents.[14]
Q4: How does the electronic nature of substituents on the starting materials affect the yield of oxazole synthesis?
A4: The electronic properties of the substituents can have a significant impact on the reaction. In general, electron-withdrawing groups on the aldehyde in a Van Leusen synthesis can facilitate the reaction and lead to higher yields.[15] Conversely, electron-donating groups may decrease the reactivity of the aldehyde. In the Robinson-Gabriel synthesis, the electronic nature of the substituents on the aromatic rings can influence the ease of cyclization.
Logical Relationship between Reagent Choice and Yield in Oxazole Synthesis
Caption: Impact of reagent choice on yield in common oxazole syntheses.
References
- Fischer oxazole synthesis - Wikipedia. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
- Robinson-Gabriel Synthesis - SynArchive. [Link]
- Fischer Oxazole Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]
- Oxazole.pdf - CUTM Courseware. [Link]
- Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]
- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. [Link]
- A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Deriv
- Robinson–Gabriel synthesis - Wikipedia. [Link]
- Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Deriv
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]
- Fischer oxazole synthesis - Semantic Scholar. [Link]
- Fischer oxazole synthesis | Request PDF - ResearchG
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
- Oxazole Synthesis from Acetylenes and Nitriles - Scientific Upd
- Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry - ACS Public
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [Link]
- Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. [Link]
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [Link]
- Oxazole - Wikipedia. [Link]
- Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent † | Request PDF - ResearchG
- Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent - PubMed. [Link]
- OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchG
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. [Link]
Sources
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- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (PDF) Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review (2022) | S Joshi [scispace.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Carboxylic Acids
Welcome to our dedicated technical support center for the recrystallization of carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their purification techniques and troubleshoot common challenges. Here, we move beyond simple protocols to explain the underlying principles that govern success in obtaining high-purity crystalline carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the recrystallization of carboxylic acids?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] For carboxylic acids, the ideal solvent is one in which the acid has high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or in an ice bath).[2][3] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal via hot filtration).[4] The slow formation of crystals from a cooling, saturated solution is a highly selective process that tends to exclude foreign molecules from the growing crystal lattice, resulting in a purer final product.[5]
Q2: How does the "like dissolves like" rule apply to choosing a solvent for carboxylic acids?
The "like dissolves like" principle is a foundational concept in solvent selection. Carboxylic acids possess a polar carboxyl group (-COOH) capable of hydrogen bonding, and a hydrocarbon chain (R-group) that can be either polar or nonpolar.[6]
-
Short-chain aliphatic carboxylic acids (up to four carbons) are highly polar and are miscible with water.[7]
-
Longer-chain aliphatic and aromatic carboxylic acids have a more significant nonpolar character. While they are generally soluble in polar organic solvents like alcohols (ethanol, methanol) and acetone, their solubility in water decreases significantly with increasing chain length.[6][7]
Therefore, for a highly polar carboxylic acid, a polar solvent like water or ethanol might be a good starting point. For less polar carboxylic acids, a solvent of intermediate polarity or a mixed-solvent system may be more appropriate.[8][9]
Q3: What are the essential characteristics of a good recrystallization solvent for carboxylic acids?
A suitable solvent for the recrystallization of carboxylic acids should meet the following criteria:
-
Significant positive temperature coefficient of solubility: The carboxylic acid should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1]
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but ideally below the melting point of the carboxylic acid to prevent "oiling out".[10] A volatile solvent is also easier to remove from the final crystals.[3]
-
Inertness: The solvent must not react with the carboxylic acid.[3]
-
Dissolves impurities well or not at all: Impurities should either remain in the cold solvent or be insoluble in the hot solvent.[4]
-
Safety and practicality: The solvent should be non-toxic, non-flammable, and affordable.[5]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of carboxylic acids in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q4: My carboxylic acid is not dissolving in the hot solvent. What should I do?
-
Possible Cause: An inappropriate solvent has been chosen, or not enough solvent has been added.
-
Troubleshooting Steps:
-
Ensure the solvent is at its boiling point.
-
Add small portions of the hot solvent incrementally until the solid dissolves. Be patient, as some carboxylic acids dissolve slowly.
-
If a large amount of solvent has been added and the solid remains, it is likely an insoluble impurity. In this case, proceed to hot filtration to remove it.
-
If the bulk of the solid does not dissolve, the solvent is unsuitable. A different solvent with a polarity more closely matching the carboxylic acid should be selected.[9]
-
Q5: No crystals are forming even after the solution has cooled. What is the problem?
-
Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used initially.[11]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny "seed" crystal of the pure carboxylic acid to the solution. This provides a template for other molecules to deposit onto.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the carboxylic acid. Allow the solution to cool again.
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the carboxylic acid.
-
Q6: My carboxylic acid "oiled out" instead of forming crystals. How can I fix this?
-
Possible Cause: "Oiling out" occurs when the dissolved carboxylic acid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[12][13] This is common for compounds with low melting points or when the solution is highly impure, leading to significant melting point depression.[14][15] The oil is often a good solvent for impurities, leading to a poor purification outcome.[16]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool more slowly.
-
Lower the Cooling Temperature: The goal is to have the solution become saturated at a temperature below the melting point of the carboxylic acid. Slower cooling can help achieve this.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the carboxylic acid in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to clarify and allow it to cool slowly.[17]
-
Q7: The crystal yield is very low. How can I improve it?
-
Possible Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the carboxylic acid.
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent.
-
Maximize Crystal Formation: After initial cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the carboxylic acid.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.
-
Q8: The final crystals are still colored. How do I remove colored impurities?
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Troubleshooting Steps:
-
Activated Charcoal: After dissolving the crude carboxylic acid in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Use charcoal sparingly as it can also adsorb some of the desired product, reducing the yield.
-
Data Presentation
Table 1: Properties of Common Solvents for Carboxylic Acid Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Use for Carboxylic Acids |
| Water | 100 | 80.1 | Excellent for short-chain, polar carboxylic acids.[6] Non-flammable. |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for many carboxylic acids.[8] Often used in mixed systems with water. |
| Methanol | 65 | 32.7 | Similar to ethanol but more volatile. Good for many carboxylic acids.[8] |
| Acetic Acid | 118 | 6.2 | Can be a good solvent for some aromatic carboxylic acids, but its high boiling point can make it difficult to remove.[18] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, useful for a range of carboxylic acids.[8] |
| Acetone | 56 | 20.7 | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.[10] |
| Toluene | 111 | 2.4 | A nonpolar solvent, useful for less polar carboxylic acids or in mixed-solvent systems.[9] High boiling point. |
| Hexanes | ~69 | 1.9 | A nonpolar solvent, typically used as the "poor" solvent in a mixed-solvent system for polar carboxylic acids.[8] |
Data compiled from various sources, including[2][10].
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Benzoic Acid from Water
This protocol outlines the purification of benzoic acid, a common aromatic carboxylic acid, using water as the solvent.
-
Dissolution: Place the crude benzoic acid in an Erlenmeyer flask. For every 1 gram of crude acid, start with approximately 15-20 mL of deionized water. Add a boiling chip.
-
Heating: Heat the mixture on a hot plate to a gentle boil. Stir or swirl the flask continuously.
-
Saturation: Add small portions of hot deionized water from a separate heated beaker until the benzoic acid just completely dissolves. Avoid adding an excess of water to ensure the solution is saturated.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can be transferred to a watch glass to air dry further.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for a carboxylic acid that is too soluble in one solvent and insoluble in another. A common pair for carboxylic acids is ethanol ("good" solvent) and water ("poor" solvent).
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.[20]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[20]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Ice Bath and Collection: Once at room temperature, cool the flask in an ice bath and collect the crystals by vacuum filtration as described in Protocol 1.
-
Washing and Drying: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio) and dry thoroughly.
Visualizations
Caption: General workflow for the recrystallization of carboxylic acids.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- Braumann, T. (2007). Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Magazine, 27(5), 74-85.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Zhang, T., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Crystals, 8(9), 343.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids.
- Google Patents. (2002). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- ResearchGate. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- LibreTexts Chemistry. (2022). 3.6D: Mixed Solvent Crystallization.
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.
- SweetStudy. (n.d.). Recrystallization pre/post lab questions.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
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Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 2,4-disubstituted oxazoles. As a core heterocyclic motif in medicinal chemistry and natural products, the ability to construct this scaffold efficiently and with high precision is paramount.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind common synthetic challenges and offer field-proven solutions, grounded in authoritative literature, to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2,4-disubstituted oxazoles in a direct question-and-answer format.
Q1: My Robinson-Gabriel synthesis is resulting in low yields and decomposition of my starting material. What's causing this and how can I fix it?
A1: The Challenge of Harsh Conditions
This is a classic and frequent challenge with the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[1][2] The root cause is often the harshness of the traditional dehydrating agents employed.
Causality: Strong Brønsted or Lewis acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used to promote the reaction.[3][4] While effective at dehydration, these reagents operate at high temperatures and can lead to charring, sulfonation, or other acid-catalyzed decomposition pathways, especially if your substrate contains sensitive functional groups. This results in significant yield reduction and complicates purification.[4]
Troubleshooting & Optimization Strategies:
-
Switch to Milder Dehydrating Agents: Modern variations of the Robinson-Gabriel synthesis have been developed to circumvent the need for aggressive acids. A highly effective alternative is a two-step, one-pot procedure.
-
Consider Alternative Modern Syntheses: If your substrate is particularly sensitive, it may be more efficient to switch to an entirely different synthetic strategy that operates under milder conditions, such as a Brønsted acid-catalyzed coupling of α-diazoketones with amides.[5][6]
Comparative Table of Dehydrating Agents:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Conc. H₂SO₄ | Neat or solvent, >100 °C | Inexpensive, powerful | Low yields, charring, limited substrate scope[4] |
| POCl₃ / PCl₅ | Refluxing toluene | Effective for many substrates | Harsh, corrosive, generates acidic byproducts[4] |
| TFAA | Ethereal solvent, RT | Milder than H₂SO₄ | Can be expensive, moisture-sensitive |
| PPh₃ / I₂ / Et₃N | CH₃CN, 0 °C to RT | Very mild, high yields | Stoichiometric phosphine oxide byproduct |
| Dess-Martin Periodinane | CH₂Cl₂, RT | Mild oxidation/cyclization | Expensive, requires subsequent cyclization step[1] |
Q2: I am synthesizing a 2,4-disubstituted oxazole from an unsymmetrical precursor and obtaining a mixture of regioisomers. How can I improve regioselectivity?
A2: Controlling the Site of Cyclization
Regioisomer formation is a critical challenge, particularly in classical syntheses like the Robinson-Gabriel or Fischer methods when using unsymmetrical starting materials.[7] The presence of regioisomers complicates purification, reduces the yield of the desired product, and can lead to misleading biological data.[7]
Causality: In the Robinson-Gabriel synthesis, the reaction proceeds through an enol or enolate intermediate of the α-acylamino ketone. If the ketone is unsymmetrical, two different enolates can form, each leading to a different oxazole regioisomer upon cyclization.[7] The final product ratio is determined by a combination of steric and electronic factors that influence the stability and rate of formation of these competing intermediates.
Visualizing the Problem: Regioisomer Formation
Caption: Formation of regioisomers from a common intermediate.
Troubleshooting & Optimization Strategies:
-
Substrate Control: If possible, design your synthesis to use symmetrical precursors. If not, choose substituents (R1 vs. R2) that create a strong electronic or steric bias for one enolization pathway.
-
Leverage Modern, Regioselective Methods: Many modern synthetic methods offer superior regiocontrol.
-
Brønsted Acid-Catalyzed Methods: The coupling of α-diazoketones with amides provides excellent regioselectivity for 2,4-disubstituted oxazoles.[8]
-
Metal-Catalyzed Reactions: Copper-catalyzed annulation reactions can provide high regioselectivity depending on the ligand and reaction conditions.[9][10]
-
Q3: My Van Leusen synthesis works, but purifying the oxazole from the p-toluenesulfinic acid byproduct is difficult and lowers my isolated yield. What is a better workup procedure?
A3: Managing the TosMIC Byproduct
The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful and mild method.[11][12] However, a common frustration is the removal of the p-toluenesulfinic acid (p-TsOH) byproduct, which can be difficult to separate from the desired oxazole product by standard chromatography.
Causality: The reaction mechanism involves the base-promoted elimination of the tosyl group as a sulfinate anion.[11] Upon acidic workup, this is protonated to form p-toluenesulfinic acid, which can have similar polarity to the oxazole product.
Optimized Workup Protocol:
This protocol is designed to remove the sulfinic acid byproduct before chromatography.
-
Initial Quench: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This deprotonates the sulfinic acid, forming the more water-soluble sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Brine Wash: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). This helps to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product should be significantly cleaner. Purify via silica gel column chromatography as needed.
Advanced Strategy: Solid-Supported Reagents
A more elegant solution is to avoid the issue altogether. Using a solid-supported base, such as a quaternary ammonium hydroxide ion exchange resin, can greatly simplify the workup. The base and the sulfinic acid byproduct can be removed by simple filtration, often yielding the oxazole in high purity without the need for chromatography.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2,4-disubstituted oxazoles, and how do they compare?
A1: There are several key strategies, each with distinct advantages and disadvantages. The choice of method depends heavily on your starting materials, required functional group tolerance, and desired substitution pattern.
| Synthetic Route | Starting Materials | Conditions | Pros | Cons |
| Robinson-Gabriel | α-Acylamino ketones | Harsh (strong acid, heat)[13] | Well-established; readily available starting materials | Limited functional group tolerance; potential for low yields and side reactions[4][13] |
| Van Leusen | Aldehydes, TosMIC[11] | Mild (base, e.g., K₂CO₃) | Good functional group tolerance; one-pot variations exist[13][14] | Stoichiometric use of TosMIC; byproduct removal can be challenging[9][13] |
| Fischer Synthesis | Cyanohydrins, Aldehydes[15] | Anhydrous acid (e.g., HCl gas) | Classic method; useful for specific diaryl patterns | Requires strictly anhydrous conditions; limited substrate scope[13][15] |
| Brønsted Acid/Diazoketone | α-Diazoketones, Amides[5] | Mild (TfOH catalyst, RT) | Metal-free; excellent yields; broad scope; high regioselectivity[5][8] | Requires synthesis of α-diazoketone precursors |
Q2: I'm starting a new project. How do I decide which synthetic route to use?
A2: This decision tree can guide your choice based on common experimental constraints and goals.
Caption: Decision workflow for selecting a synthetic route.
Q3: Can I synthesize 2,4-disubstituted oxazoles directly from amino acids?
A3: Yes, this is an excellent and practical approach, particularly for introducing chirality and diversity at the 4-position. Several methods have been reported that use α-amino acids as versatile starting materials.
One effective sequence involves the conversion of an N-protected amino acid into an intermediate α-acylamino aldehyde. This intermediate can then undergo cyclodehydration using a mild reagent combination, such as triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆), to furnish the 2,4-disubstituted oxazole.[16][17] This strategy avoids the harsh conditions of classical methods and provides a direct route from readily available chiral building blocks.[16]
References
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- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
- Ho, C. Y., & Smith, R. C. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. [Link]
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). SlideShare. [Link]
- Ho, C. Y., & Smith, R. C. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. [Link]
- Shafer, C. M., & Molinski, T. F. (2002).
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]
- Gandeepan, P., & Cheng, C. H. (2018). Synthesis of 2,4,5-Trisubstituted Oxazoles with Complementary Regioselectivity from α-Oxoketene Dithioacetals and β-(Methylthio)-β-(het)aryl-2-propenones. The Journal of Organic Chemistry. [Link]
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed. [Link]
- Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
- Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery. [Link]
- Shafer, C. M., & Molinski, T. F. (2002).
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024).
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
- Vedejs, E., & Luchetta, L. M. (2003). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH. [Link]
- Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]
- CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]
- Wang, M., Gao, Y., & Wang, M. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- Wang, M., Gao, Y., & Wang, M. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
- Chemospecific. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. [Link]
- Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]
- Semantic Scholar. (n.d.). Fischer oxazole synthesis. [Link]
- ToniVela - Química Orgánica. (2023). Robinson-Gabriel synthesis of oxazoles. YouTube. [Link]
- SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2009).
- Singh, I., & Kaur, H. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
- Scribd. (n.d.). 5-Iii) Sem 4 | PDF. [Link]
- Singh, I., & Kaur, H. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
- Fischer oxazole synthesis. (n.d.).
- Vedejs, E., & Monahan, S. D. (2001). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. [Link]
- Synthesis of 2,4-Disubstituted Oxazoles by a Copper-Catalyzed [3+2] Annulation/Olefination Cascade between Amides and IIII/PV Hy. (2023). Synlett. [Link]
- Myshlovska, O., Grygorenko, O., & Ryabukhin, S. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Preserving Oxazole Integrity During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into a common yet critical challenge: preventing the degradation of oxazole-containing compounds during reaction workup and purification. Oxazoles are a cornerstone scaffold in medicinal chemistry, but their inherent electronic properties can make them susceptible to decomposition under standard laboratory conditions. This resource is structured to provide both quick answers and deep dives into troubleshooting specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxazole degradation during workup?
The instability of the oxazole ring is highly dependent on pH.[1] The core issue lies in the electronic nature of the ring. It is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1]
-
Acidic Conditions: The ring nitrogen can be protonated, which activates the ring for nucleophilic attack (e.g., by water), leading to ring-opening.[1] Concentrated acids can cause complete decomposition.[2]
-
Basic Conditions: Strong bases can deprotonate the C2 position, which is the most acidic proton on the ring.[3][4] This generates a reactive intermediate that can also lead to ring-opening.[1][5]
Q2: What general pH range is considered "safe" for handling most oxazoles?
While stability is substrate-dependent, a general best practice is to maintain conditions as close to neutral (pH 7) as possible. Mildly acidic or basic conditions are often tolerated, but strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, LiOH) should be avoided in aqueous workups. Whenever possible, use buffered solutions or gentle reagents like saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for neutralization.[6][7]
Q3: My oxazole appears to be decomposing on a silica gel column. Why is this happening?
Standard silica gel is inherently acidic, with a surface pH of around 4-5.[8] This acidic environment can be sufficient to catalyze the degradation of sensitive oxazoles, similar to an acidic wash. This is a very common failure mode during purification.
Q4: Are oxazoles sensitive to oxidation or reduction?
Yes, the oxazole ring can be susceptible to both.
-
Oxidation: Strong oxidizing agents such as potassium permanganate and ozone can readily cleave the oxazole ring.[9]
-
Reduction: While more resistant to reduction than oxidation, certain reducing agents can cause ring cleavage, leading to open-chain products.[9] It is crucial to consider the reagents used in the reaction and any potential excess that might carry through to the workup.
Troubleshooting In-Depth Guide
This section provides detailed protocols and the scientific rationale for overcoming specific workup challenges.
Issue 1: Degradation During Aqueous Extraction & Neutralization
The most common point of failure is during the initial quench and liquid-liquid extraction, where harsh acidic or basic solutions are often used.
Causality: The Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the lone pair on the oxazole nitrogen (position 3) acts as a base and is protonated. This protonation dramatically increases the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, leading to cleavage of the C-O bond and ring-opening.
Caption: Acid-catalyzed hydrolysis pathway of the oxazole ring.
✅ Solution: Gentle Buffered Workup Protocol
Avoid strong acids and bases. Instead, use buffered solutions or weak reagents to neutralize the reaction mixture. This approach resists the dramatic pH changes that promote degradation.[6]
Step-by-Step Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This slows the rate of any potential degradation reactions.
-
Quench with a Buffer: Instead of 1M HCl or 1M NaOH, slowly add a saturated aqueous solution of a mild reagent.
-
For quenching an acidic reaction: Use saturated NaHCO₃ solution.
-
For quenching a basic reaction: Use saturated NH₄Cl solution.
-
-
Extract Promptly: Add the extraction solvent (e.g., ethyl acetate, dichloromethane) and perform the liquid-liquid extraction without delay. Do not let the mixture sit for extended periods in the separatory funnel.
-
Wash with Brine: Perform a final wash of the combined organic layers with saturated aqueous NaCl (brine) to remove the bulk of dissolved water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.
Issue 2: Decomposition During Column Chromatography
This is the second major hurdle. The stationary phase itself can be the culprit.
Causality: The Acidity of Silica Gel
The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[8] These acidic sites can interact with basic nitrogen heterocycles, causing streaking, poor recovery, and on-column decomposition of acid-sensitive compounds like many oxazoles.[10][11]
✅ Solution 1: Neutralize the Stationary Phase
For many compounds, deactivating the acidic sites on silica gel is a simple and highly effective solution. This is typically done by adding a small amount of a basic modifier like triethylamine (TEA) to the eluent.[12][13]
Step-by-Step Protocol for Silica Gel Neutralization:
-
Prepare Eluent with Modifier: Prepare your desired solvent system (e.g., Hexane/Ethyl Acetate) and add 0.5-2% triethylamine by volume.
-
Pack the Column: Pack your flash column using this TEA-containing eluent.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized before loading your sample.[12][13]
-
Load and Elute: Load your crude product (preferably dry-loaded onto a small amount of silica) and run the chromatography using the TEA-containing eluent.
✅ Solution 2: Use an Alternative Stationary Phase
If neutralization is insufficient or if the compound is also base-sensitive, switching to a different stationary phase is the best course of action.[14]
Comparison of Stationary Phases for Sensitive Compounds
| Stationary Phase | pH | Best For | Considerations |
| Standard Silica Gel | Acidic (~4-5) | General-purpose separation of neutral to moderately polar compounds. | Can degrade acid-sensitive compounds.[8] |
| Neutralized Silica Gel | Neutral | Acid-sensitive compounds; basic compounds that streak. | Requires adding a base (e.g., triethylamine) to the mobile phase.[12] |
| Alumina (Neutral or Basic) | Neutral to Basic | Basic compounds (e.g., amines) and some acid-sensitive heterocycles. | Can have different selectivity than silica; may retain acidic compounds.[8][14] |
| Reverse-Phase Silica (C18) | Neutral | Polar compounds that are difficult to purify on normal phase. | Requires polar mobile phases (e.g., Water/Acetonitrile or Methanol).[8][15] |
Issue 3: Degradation During Solvent Removal
Even after a successful extraction and purification, the final concentration step can pose a threat.
Causality: Concentration of Non-Volatile Impurities
If trace amounts of a non-volatile acid (e.g., trifluoroacetic acid from HPLC) or base are still present in your purified fractions, their concentration will increase dramatically as the solvent is removed. This, especially when combined with gentle heating from a rotary evaporator's water bath, can be enough to cause degradation.
✅ Solution: Co-evaporation and Temperature Control
-
Azeotropic Removal: If you suspect residual volatile acid (like TFA or acetic acid), add a neutral, higher-boiling solvent like toluene to your combined fractions and concentrate again. The toluene will form an azeotrope and help carry over the acidic residue.
-
Minimize Heat: Keep the water bath temperature on the rotary evaporator as low as possible (e.g., ≤ 30 °C) to minimize thermal decomposition.
-
Final Drying: For the final removal of solvent, use a high-vacuum pump at room temperature rather than prolonged heating.
Decision Workflow for Workup Strategy
Use the following workflow to select the most appropriate workup and purification strategy for your oxazole-containing compound.
Caption: Decision tree for selecting an appropriate workup strategy.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Kaur, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds.
- Kaur, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Wikipedia. (n.d.). Oxazole.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Scribd. (n.d.). Oxazole Chemistry Overview.
- RSC Publishing. (n.d.). Green Chemistry.
- NIH National Library of Medicine. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
- YouTube. (2023). Fischer Oxazole Synthesis Mechanism.
- ResearchGate. (2023). Are there alternatives for silica for column chromatography?.
- Reddit. (2013). Deactivating Silica Gel with Triethylamine. r/chemhelp.
- Reddit. (2015). Alternatives to silica gel or alternative method of purification?. r/chemistry.
- ResearchGate. (2017). Synergistic Effect of Bronsted and Lewis Acid Amounts on One-Pot Synthesis of Aminoxazole by Propargylation and Cycloisomerization.
- ResearchGate. (n.d.). Lewis acid-promoted synthesis of oxazole derivatives.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- NIH National Library of Medicine. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC.
- NIH National Library of Medicine. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Lumen Learning. (n.d.). The Basics of General, Organic, and Biological Chemistry.
- The Chemistry Blog. (2019). Uses of Buffer Solutions.
- PubMed. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Organic Letters.
- ResearchGate. (2020). Organic-Phase Biological Buffers for Biochemical and Biological Research in Organic Media.
- Chemistry LibreTexts. (2021). Reaction Work-Ups.
- YouTube. (2019). Aqueous Workup: Acid Base Work Up Procedure.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- ResearchGate. (2021). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study.
- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
- MDPI. (2018). Naturally Occurring Oxazole-Containing Peptides. Molecules.
- Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
Sources
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- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. 10.5 Buffers | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Isopropyloxazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Isopropyloxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to provide practical, in-depth solutions based on established chemical principles to ensure the successful and efficient synthesis of your target compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Q1: My final product shows contamination with the starting ester. How can I confirm this and drive the hydrolysis to completion?
This is the most common issue, arising from incomplete saponification of the precursor, typically ethyl or methyl 2-isopropyloxazole-4-carboxylate.
A1: Confirmation and Troubleshooting Strategy
Confirmation: The presence of the starting ester is readily confirmed by ¹H NMR and LC-MS analysis.
-
¹H NMR Spectroscopy: In your NMR spectrum (typically in DMSO-d₆ or CDCl₃), look for characteristic signals of the ethyl ester group: a triplet around δ 1.2-1.4 ppm (CH₃) and a quartet around δ 4.2-4.4 ppm (CH₂). The carboxylic acid proton of your desired product is a broad singlet, often above δ 10 ppm, which may exchange with D₂O.
-
Mass Spectrometry (MS): An LC-MS analysis will show two distinct peaks. The mass of the ester will be higher than the carboxylic acid by the mass of the alkyl group minus a proton (e.g., +28 for ethyl vs. H).
Troubleshooting Protocol:
-
Increase Base Equivalents: The hydrolysis is often conducted with LiOH or NaOH. If incomplete, increase the molar equivalents of the base from a typical 1.5 eq. to 2.5-3.0 eq. to ensure any catalytic effects or minor side reactions are overcome.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every hour after the initial recommended reaction time. Continue until the starting material spot/peak is no longer detectable.
-
Increase Temperature: Gently warming the reaction to 40-50 °C can significantly increase the rate of hydrolysis. However, be cautious, as excessive heat can promote side reactions (see Q2).
-
Add a Co-solvent: If your ester has poor solubility in the aqueous/alcoholic solvent mixture, adding a co-solvent like tetrahydrofuran (THF) can improve miscibility and reaction rate.[1]
Q2: My reaction mixture turns brown, and the final product is difficult to purify. I also observe an unexpected byproduct with a lower molecular weight. What is happening?
This often points to product degradation, most commonly decarboxylation, which is a known instability pathway for certain azole carboxylic acids.[2]
A2: Identifying and Mitigating Decarboxylation
The likely byproduct is 2-isopropyloxazole, formed by the loss of CO₂ from your target molecule. This is favored by heat and/or acidic conditions during workup.
Identification:
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| This compound | 155.15 | ~1.4 ppm (d, 6H, -CH(CH₃ )₂), ~3.2 ppm (sept, 1H, -CH (CH₃)₂), ~8.3 ppm (s, 1H, oxazole H5), >10 ppm (br s, 1H, -COOH ) | 156.06 |
| Ethyl 2-Isopropyloxazole-4-carboxylate | 183.21 | ~1.4 ppm (d, 6H, -CH(CH₃ )₂), ~1.4 ppm (t, 3H, -OCH₂CH₃ ), ~3.2 ppm (sept, 1H, -CH (CH₃)₂), ~4.4 ppm (q, 2H, -OCH₂ CH₃), ~8.2 ppm (s, 1H, oxazole H5) | 184.10 |
| 2-Isopropyloxazole (Decarboxylation) | 111.14 | ~1.3 ppm (d, 6H, -CH(CH₃ )₂), ~3.1 ppm (sept, 1H, -CH (CH₃)₂), ~7.1 ppm (d, 1H, oxazole H4), ~7.6 ppm (d, 1H, oxazole H5) | 112.08 |
Mitigation Strategies:
-
Temperature Control: Maintain low temperatures (< 25 °C) during the acidification step of your workup. Perform the acidification by adding the reaction mixture to a cold, stirred solution of acid (e.g., 1M HCl) in an ice bath.
-
Avoid Strong Acids: Use a milder acid for neutralization, such as saturated ammonium chloride (NH₄Cl) or a 10% citric acid solution, instead of strong mineral acids like HCl or H₂SO₄.[1]
-
Extraction Solvent: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) immediately after acidification to minimize the product's contact time with the aqueous acidic phase.
-
Purification: If decarboxylation has occurred, the byproduct can be separated from the desired carboxylic acid by flash column chromatography. The carboxylic acid is significantly more polar.
Q3: My mass spectrum shows a peak that doesn't correspond to the product, starting material, or decarboxylation. What other byproducts are possible?
While less common, other side reactions can occur depending on the specific synthetic route employed. The synthesis of oxazoles often involves the formation of intermediates that can be diverted into alternative pathways.[3][4]
A3: Investigating Uncommon Byproducts
The nature of the byproduct is highly dependent on the chosen synthesis method (e.g., Van Leusen, Robinson-Gabriel, etc.).[5][6] A common modern approach involves the reaction of an activated isobutyric acid derivative with an isocyanoacetate.[3]
Potential Side Reaction Pathway & Byproduct: If the synthesis involves the cyclization of an intermediate formed from isobutyramide and an α-haloketone, incomplete cyclization or alternative condensations can occur. Another possibility is ring-opening of the oxazole. Oxazole rings can be cleaved under certain nucleophilic or harsh acidic/basic conditions, although they are generally considered aromatic and stable.[7]
Workflow for Unknown Identification:
Step-by-Step Protocol: Byproduct Characterization
-
Isolate the Impurity: If the byproduct is present in sufficient quantity (>5%), attempt to isolate a small sample via preparative HPLC or careful column chromatography.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum of the isolated impurity or the crude mixture. This will provide an exact mass, allowing you to determine the molecular formula with high confidence.[8]
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the isolated impurity.
-
If the impurity cannot be isolated, run 2D NMR experiments (like COSY, HSQC, HMBC) on the crude mixture. These experiments reveal proton-proton and proton-carbon correlations that can help you piece together the structure of the unknown, even in a mixture.[9]
-
-
Propose a Structure: Based on the molecular formula from HRMS and the structural fragments from NMR, propose a chemically plausible structure. Consider the starting materials, reagents, and intermediates of your specific synthesis route. For example, could an intermediate have dimerized or reacted with the solvent?
-
Develop a Mitigation Strategy: Once the byproduct structure and its likely formation mechanism are known, adjust the reaction conditions (e.g., order of addition, choice of base, temperature) to disfavor its formation.
Experimental Protocols
Protocol 1: Standard LC-MS Monitoring
This protocol is for in-process monitoring of the hydrolysis of ethyl 2-isopropyloxazole-4-carboxylate.
-
Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in 1 mL of 50:50 acetonitrile:water.
-
Chromatography Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range of m/z 100-300.
-
Analysis: The starting ester will have a longer retention time than the more polar carboxylic acid product. Monitor the disappearance of the ester peak.
Protocol 2: Derivatization for GC-MS Analysis
If you suspect volatile, non-polar byproducts like 2-isopropyloxazole, GC-MS can be a powerful tool. The carboxylic acid product is not volatile and must be derivatized first.
-
Sample Preparation: Take ~1 mg of your crude, dried product. Add 200 µL of dichloromethane and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Reaction: Gently heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ester of your product.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
-
Analysis: Any volatile, non-acidic byproducts (like the decarboxylation product) will appear as sharp, underivatized peaks. The desired product will appear as its TMS ester. Mass spectral libraries can help identify unknown peaks.[10]
Visualized Reaction & Troubleshooting Pathways
References
- Golovchenko, A. V., et al. (2004). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. ResearchGate. [Source not directly used for a specific claim but provides context on oxazole synthesis.]
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). UGC Care Group I Listed Journal.
- Unique Research Journal of Chemistry. (n.d.). STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIVATIVES-A REVIEW. UJConline.net.
- 2-isopropyl-1,3-oxazole-4-carboxylic acid. (n.d.). ChemSynthesis.
- How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). LinkedIn.
- Qualitative Organic Analysis – Identification of an Unknown. (n.d.). University of Wisconsin-Whitewater.
- Process for preparing oxazole derivatives. (2000). Google Patents.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry.
- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2020). Organic & Biomolecular Chemistry.
- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Journal of Advanced Scientific Research.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). Semantic Scholar.
- Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2008). Chemical & Pharmaceutical Bulletin.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Oxazole. (n.d.). Wikipedia.
- Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
- This compound. (n.d.). LookChem.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2017). ResearchGate.
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.
- What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020). ResearchGate.
- Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. (2021). Polymers.
- Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. (2022). ChemRxiv.
- Process for the manufacture of isopropyl esters by the reaction of propylene with carboxylic acids. (1975). Google Patents.
Sources
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- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
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Technical Support Center: Overcoming Poor Solubility of 2-Isopropyloxazole-4-carboxylic Acid
Introduction:
Welcome to the technical support guide for 2-isopropyloxazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and structurally similar heterocyclic carboxylic acids. While specific experimental data for this compound is not extensively published, the principles and protocols outlined here are derived from established physicochemical laws governing weak acids and analogous compounds. This guide provides a systematic approach to troubleshooting and overcoming poor aqueous solubility, a critical hurdle in experimental biology and formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have failed. What is the underlying scientific reason for this poor solubility?
A1: The poor aqueous solubility of this compound stems from its molecular structure. Like many carboxylic acids, its solubility is highly dependent on the pH of the solution.[1][2]
-
Chemical Structure & Properties: The molecule possesses a carboxylic acid group (-COOH), making it a weak acid. The pKa of the carboxylic acid group in similar small molecules is typically around 5.[3] At a neutral pH of 7.4, a significant portion of the molecules will be in their deprotonated, carboxylate form (-COO⁻). While this ionized form is more polar and thus more water-soluble than the protonated form, the presence of the nonpolar isopropyl group and the oxazole ring contributes to the overall low solubility.[3][4]
-
The Henderson-Hasselbalch Relationship: The ratio of the ionized (soluble) to the unionized (less soluble) form is governed by the Henderson-Hasselbalch equation. At a pH below the pKa, the compound will be predominantly in its less soluble, protonated form. Conversely, at a pH above the pKa, the more soluble, deprotonated form will dominate.[4]
Q2: What is the most direct and effective strategy to improve the aqueous solubility of this compound?
A2: The most effective initial strategy is pH adjustment . By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2][5][6]
-
Mechanism of Action: In a basic environment (high pH), the equilibrium shifts towards the formation of the carboxylate anion (-COO⁻). This charged species is significantly more polar than the neutral carboxylic acid, leading to a dramatic increase in aqueous solubility.[2][4][7]
-
Practical Steps:
-
Start by preparing a stock solution of a suitable base, such as 1 M NaOH or 1 M KOH.
-
Prepare a slurry of the this compound in your desired aqueous buffer.
-
Slowly add the base dropwise while stirring and monitoring the pH.
-
Continue adding the base until the compound fully dissolves. The target pH should generally be at least 2 units above the estimated pKa of the compound.
-
Q3: I need to work at a specific physiological pH (e.g., 7.4) where the compound is still poorly soluble. What are my options?
A3: When working at a fixed pH is necessary, several alternative strategies can be employed, often in combination:
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly enhance solubility.[6][8]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar solutes.[6]
-
-
Surfactants: The use of surfactants to form micelles can encapsulate the poorly soluble compound, increasing its apparent solubility.
-
Considerations: The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific application. Polysorbate 80 (Tween 80) and Cremophor EL are common examples in pharmaceutical formulations.
-
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
This experiment will help you determine the pH at which your desired concentration of this compound is soluble.
Materials:
-
This compound
-
Deionized water
-
A range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
-
pH meter
-
Stir plate and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration determination
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the compound to each buffer.
-
Equilibrate the solutions for 24 hours at a constant temperature with continuous stirring.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Plot the solubility as a function of pH.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the compound.
Data Presentation: Expected pH-Solubility Profile
| pH | Expected Solubility Trend | Predominant Species |
| < pKa | Low | Unionized (R-COOH) |
| = pKa | Moderate | 50% Unionized, 50% Ionized |
| > pKa | High | Ionized (R-COO⁻) |
Visualizations
Workflow for Solubility Enhancement
Sources
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. reddit.com [reddit.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Managing Thermal Instability in Oxazole Synthesis
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Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to thermal instability, a critical factor influencing yield, purity, and safety. Oxazole synthesis, particularly through classical methods, often involves highly exothermic steps or requires elevated temperatures that can lead to product decomposition, byproduct formation, or dangerous runaway reactions.
This resource provides practical, in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding thermal events in oxazole synthesis.
Q1: What are the immediate signs of a thermally unstable oxazole reaction?
A: Key indicators include a rapid, unexpected increase in temperature (exotherm), a noticeable change in color (often to dark brown or black, indicating charring), sudden pressure buildup in a closed system, and vigorous, uncontrolled reflux. Post-reaction, low yields of the desired product, accompanied by the formation of tar-like substances or intractable baseline material on a Thin Layer Chromatography (TLC) plate, strongly suggest thermal decomposition.
Q2: Which classical oxazole synthesis routes are most susceptible to thermal hazards?
A: The Robinson-Gabriel synthesis and related methods that use strong dehydrating agents are particularly prone to thermal issues. These reactions involve the cyclodehydration of α-acylamino ketones, a step that can be highly exothermic.[1] The use of aggressive reagents like concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₄O₁₀), or phosphoryl chloride (POCl₃) at elevated temperatures can easily lead to decomposition of the starting material or product.[1]
Q3: Can thermal rearrangement lead to isomeric impurities?
A: Yes, certain substituted oxazoles are susceptible to thermally induced rearrangements. The most notable is the Cornforth rearrangement , a thermal process where a 4-acyloxazole isomerizes.[2][3] This occurs through an electrocyclic ring-opening to a nitrile ylide intermediate, which then re-closes to form the isomeric oxazole.[2][3] If your reaction produces an unexpected but isomeric byproduct, consider the possibility of a thermal rearrangement.
Q4: How can modern techniques like microwave synthesis help manage temperature?
A: Microwave-assisted synthesis offers precise and rapid temperature control, which can be highly beneficial for managing thermally sensitive reactions.[4][5][6] By directly heating the reaction mixture, microwave reactors can minimize the time spent at high temperatures, often leading to higher yields, increased product purity, and a reduction in thermal decomposition byproducts.[4][5][7] Several studies have demonstrated successful oxazole synthesis at controlled temperatures (e.g., 65 °C) using microwave irradiation, achieving excellent yields in minutes.[5][6][7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific experimental problems related to thermal instability.
Issue 1: Runaway Reaction and Poor Exotherm Control
-
Symptoms: A sudden, uncontrolled spike in temperature and pressure. Vigorous, often violent, boiling of the solvent.
-
Causality: The cyclodehydration step in many oxazole syntheses is highly exothermic. If the rate of heat generation exceeds the rate of heat removal by the reaction vessel and solvent, a runaway reaction occurs. This is common in large-scale reactions or when using highly concentrated reagents.
-
Troubleshooting Workflow:
Caption: Workflow for managing runaway reactions.
-
Detailed Protocols & Solutions:
-
Control Reagent Addition: Instead of adding the dehydrating agent all at once, add it portion-wise or via a dropping funnel to a cooled solution (e.g., 0 °C) of the substrate. This allows the heat to dissipate as it is generated.
-
Ensure Adequate Heat Transfer: Use a reaction flask that is no more than half full to ensure a large surface area for cooling. Employ a well-stirred oil bath or a cooling mantle rather than a heating mantle for better temperature regulation.
-
Choose a Milder Dehydrating Agent: Harsh, traditional reagents are often the source of violent exotherms. Switching to a milder system can provide a more controlled reaction.[8]
-
Issue 2: Low Yields and Product Decomposition
-
Symptoms: The reaction proceeds, but the desired oxazole is obtained in low yield. TLC analysis shows significant charring or a streak of polar byproducts.
-
Causality: The target oxazole or the starting α-acylamino ketone may be unstable at the required reaction temperature. The chosen dehydrating agent may be too aggressive, promoting side reactions over the desired cyclization.[8]
-
Solution: Reagent and Condition Optimization The choice of dehydrating agent is paramount for avoiding decomposition. Strong acids can lead to charring, while other reagents operate under milder, neutral conditions.[8]
Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis
Reagent System Typical Conditions Advantages Disadvantages Conc. H₂SO₄, POCl₃, PCl₅ High temperatures (>100 °C) Inexpensive, powerful Harsh, strong exotherms, often leads to charring and low yields.[1][8] Polyphosphoric Acid (PPA) 130-160 °C Often improves yields over H₂SO₄ High viscosity, difficult workup.[8] Triphenylphosphine (PPh₃) / Iodine (I₂) / Triethylamine (Et₃N) Room temp. to 80 °C Mild, neutral conditions Stoichiometric phosphine oxide byproduct can complicate purification. Dess-Martin Periodinane (DMP) Room temperature Very mild, for sensitive substrates Expensive, requires anhydrous conditions. | Burgess Reagent | Reflux in THF | Mild, neutral | Can be expensive, moisture-sensitive.[8] |
-
Experimental Protocol: Mild Oxazole Synthesis via PPh₃/I₂ This protocol is an adaptation of methods used for cyclodehydration under neutral conditions.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the 2-acylamino-ketone (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Preparation: In a separate flask, dissolve triphenylphosphine (1.5 equiv) in anhydrous DCM. Cool this solution to 0 °C.
-
Addition: Slowly add iodine (1.5 equiv) to the triphenylphosphine solution. Stir until the initial brown color dissipates and a yellow-white precipitate of the PPh₃-I₂ adduct forms.
-
Reaction: Add the substrate solution from Step 1 to the PPh₃-I₂ adduct slurry at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Issue 3: Thermally-Induced Cornforth Rearrangement
-
Symptoms: Isolation of an oxazole product that is an isomer of the expected product, where the substituents at the C4 and C5 positions appear to have swapped.
-
Causality: This is the hallmark of the Cornforth rearrangement, a thermally allowed pericyclic reaction common in 4-acyloxazoles.[2][9] The reaction proceeds through a nitrile ylide intermediate.[2][3]
-
Mechanism & Mitigation:
Caption: Simplified Cornforth rearrangement pathway.
-
Solutions:
-
Lower Reaction Temperature: The most direct solution is to perform the synthesis at the lowest possible temperature that still allows for efficient cyclization. Explore milder dehydrating agents from Table 1 that do not require high heat.
-
Microwave-Assisted Synthesis: As mentioned, microwave heating can provide rapid, controlled heating for short durations, potentially bypassing the temperature and time window required for the rearrangement to occur.[10]
-
Synthetic Strategy Modification: If the rearrangement is unavoidable, redesign the synthesis to target the isomeric starting material that will rearrange to your desired product. Alternatively, avoid introducing the acyl group at the C4 position until after the oxazole ring is formed and stable.
-
By carefully diagnosing the symptoms of thermal instability and applying these targeted solutions, researchers can significantly improve the safety, yield, and purity of their oxazole syntheses.
References
- BenchChem Technical Support Team. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
- Desai, N. C., et al. (n.d.).
- Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH.
- Joshi, S., & Choudhary, A. N. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
- BenchChem Technical Support. (2025). Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. Benchchem.
- Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Wikipedia. (n.d.). Cornforth rearrangement.
- BenchChem Technical Support. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
- Chem-Station Int. Ed. (2017). Cornforth Rearrangement.
- YouTube. (2021). Cornforth Rearrangement Mechanism | Organic Chemistry.
- Organic-chemistry.org. (n.d.). Cornforth Rearrangement.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
- Nolt, M. B., et al. (2006). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
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- 4. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ijpsonline.com [ijpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cornforth Rearrangement [drugfuture.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Carboxylic Acid Isosteres: A Comparative Analysis of 2-Isopropyloxazole-4-carboxylic Acid and Its Alternatives
In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, makes it a powerful tool for anchoring ligands to biological targets. However, this functional group is not without its liabilities. Challenges such as rapid metabolism, formation of reactive acyl glucuronides, poor membrane permeability, and potential toxicity can hinder the development of promising drug candidates.[1][2][3]
To navigate these obstacles, medicinal chemists employ the strategy of bioisosteric replacement.[1] This involves substituting the carboxylic acid with a different functional group that retains the essential physicochemical and steric properties required for biological activity while improving the molecule's overall drug-like characteristics.[2] This guide provides an in-depth comparison of 2-isopropyloxazole-4-carboxylic acid, a representative of the oxazole class, with other widely used carboxylic acid isosteres, offering experimental insights for researchers in drug discovery.
The Role of Isosterism in Drug Design
The core principle of isosteric replacement is to modulate a drug candidate's properties—such as acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and membrane permeability—without disrupting the key interactions at the biological target.[4][5] The success of this strategy is highly context-dependent, often requiring the screening of a panel of isosteres to identify the optimal replacement for a given scaffold and target.[1][6] An ideal isostere should mimic the parent carboxylic acid's ability to engage in crucial binding interactions, often with positively charged residues like arginine, while offering a superior pharmacokinetic profile.[6]
The following diagram illustrates a typical workflow for selecting and evaluating carboxylic acid isosteres in a lead optimization campaign.
Caption: Shake-Flask Method for LogD Determination.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a crucial early-stage screen to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. [7][8][9] Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer. [10] * Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer. [7]2. Incubation:
-
In a 96-well plate, add the microsome suspension.
-
Add the test compound (e.g., to a final concentration of 1 µM). [9] * Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. [11]3. Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard). [11]4. Sample Processing: Centrifuge the plate to precipitate the proteins.
-
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point. [11]6. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein). [11]
-
Conclusion
The replacement of a carboxylic acid is a nuanced decision in drug design that requires a deep understanding of the subtle interplay between physicochemical properties and biological function. While this compound represents a viable, though less common, isostere with tunable lipophilicity, established alternatives like tetrazoles, hydroxamic acids, and acylsulfonamides offer more predictable profiles. Tetrazoles closely mimic the acidity of carboxylic acids but may compromise permeability. [12]Hydroxamic acids offer a different acidity profile that can be advantageous for cell penetration but may carry metabolic liabilities. [6]Acylsulfonamides provide a highly versatile and stable platform with tunable properties. [13] Ultimately, the choice of isostere is not a one-size-fits-all solution. [6]A successful drug discovery program will leverage a data-driven approach, employing the robust experimental protocols outlined here to systematically evaluate a panel of isosteres. This ensures that the selected candidate not only retains on-target potency but also possesses the optimal ADME properties required for clinical success.
References
- Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, and PubMed Central. [Link]
- Ballatore, C., et al. Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]
- Juhl, M., et al. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. PubMed. [Link]
- Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]
- Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres.
- Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]
- Cambridge MedChem Consulting. Acid Bioisosteres. [Link]
- Baxter, E. W., et al. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
- Joyasawal, S., et al. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Cardiff University. [Link]
- Horgan, C., O'Sullivan, T. P. Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
- Ackley, D. C., et al. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Horgan, C., O'Sullivan, T. P. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- Cyprotex. Microsomal Stability. [Link]
- Domainex. Microsomal Clearance/Stability Assay. [Link]
- Sangster, J. Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- Joyasawal, S., et al. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.
- Baxter, E. W., et al. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Rutgers University. [Link]
- Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]
- ACD/Labs. LogP—Making Sense of the Value. [Link]
- Agilent. Determination of Log P for Compounds of Different Polarity. [Link]
- ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. [Link]
- Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. Semantic Scholar. [Link]
- Chemsrc. 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. [Link]
- Al-Ghorbani, M., et al. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
- The Curious Wavefunction. The same and not the same: Carboxylic acids and tetrazoles. [Link]
- Davioud-Charvet, E., et al. 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. PubMed. [Link]
- Brown, W. H., March, J. Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
- PubChem. 1,2-Oxazole-4-carboxylic acid. [Link]
Sources
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. merckmillipore.com [merckmillipore.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
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- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to the Potency of 2-Isopropyloxazole and 2-tert-Butyloxazole Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the nuanced interplay between a compound's structure and its biological activity is a central theme. The strategic modification of molecular scaffolds is a cornerstone of lead optimization, where even seemingly minor alterations can precipitate significant shifts in potency and selectivity. This guide provides a comparative analysis of two closely related inhibitor classes: 2-isopropyloxazole and 2-tert-butyloxazole derivatives. While direct head-to-head experimental data for these specific analogues is not extensively available in the public domain, this document serves as a comprehensive framework for researchers to conduct such a comparison. We will delve into the established methodologies for assessing inhibitor potency, explore the anticipated structure-activity relationships, and provide detailed, field-proven protocols to empower your research endeavors.
The Significance of Steric Hindrance at the 2-Position of the Oxazole Ring
The oxazole moiety is a versatile five-membered heterocyclic ring that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions[1][2]. The 2-position of the oxazole ring is a key vector for chemical modification, allowing for the introduction of different substituents that can profoundly influence a compound's interaction with its biological target.
The comparison between an isopropyl group and a tert-butyl group at this position is particularly instructive. Both are bulky, hydrophobic alkyl groups, but the tert-butyl group introduces a significantly greater degree of steric hindrance due to its quaternary carbon. This seemingly subtle difference can have a cascade of effects on a molecule's properties, including:
-
Binding Affinity: The increased bulk of the tert-butyl group may lead to a more constrained fit within a kinase's ATP-binding pocket, potentially increasing or decreasing potency depending on the specific topology of the active site.
-
Selectivity: The distinct steric profiles of the isopropyl and tert-butyl groups can be exploited to achieve greater selectivity for a target kinase over off-target kinases.
-
Metabolic Stability: The presence of a quaternary carbon in the tert-butyl group can block potential sites of metabolism, leading to improved pharmacokinetic properties.
Hypothetical Potency Comparison
To illustrate how the potency of these two inhibitor classes would be compared, the following table presents hypothetical IC50 values against a "Target Kinase X." The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of a biological process by 50%[3].
| Inhibitor Scaffold | Target Kinase | Biochemical Potency (IC50 nM) | Cellular Potency (IC50 µM) |
| 2-isopropyloxazole Derivative | Target Kinase X | 75 | 1.2 |
| 2-tert-butyloxazole Derivative | Target Kinase X | 25 | 0.5 |
In this hypothetical scenario, the 2-tert-butyloxazole derivative demonstrates greater potency in both biochemical and cellular assays. The subsequent sections of this guide will detail the experimental protocols required to generate such data.
Experimental Protocols for Potency Determination
The determination of inhibitor potency is a multi-step process that typically begins with a biochemical assay to assess direct target engagement, followed by a cell-based assay to evaluate activity in a more physiologically relevant context.
Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying the binding of inhibitors to a kinase[4][5]. It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound.
Principle of the Assay
The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase of interest and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, they are in close proximity, resulting in a high degree of FRET from the Eu donor to the Alexa Fluor™ 647 acceptor. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Experimental Workflow
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Protocol [4][6][7][8]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the 3X kinase/Eu-anti-tag antibody solution in 1X Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific target and should be optimized as per the manufacturer's instructions.
-
Prepare the 3X tracer solution in 1X Kinase Buffer A. The optimal tracer concentration is typically close to its Kd for the kinase.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the 2-isopropyloxazole and 2-tert-butyloxazole inhibitors in DMSO.
-
Prepare a 3X intermediate dilution of the inhibitors in 1X Kinase Buffer A.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 3X intermediate inhibitor dilution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody solution to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Potency: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells[9][10][11][12][13].
Principle of the Assay
The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
Experimental Workflow
Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Preparation and Treatment:
-
Seed a cancer cell line of interest in a 96-well, opaque-walled plate at a predetermined optimal density and allow the cells to attach overnight.
-
Prepare serial dilutions of the 2-isopropyloxazole and 2-tert-butyloxazole inhibitors in cell culture medium.
-
Treat the cells with the inhibitors and incubate for a period of 48 to 72 hours. Include wells with untreated cells as a control.
-
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percent viability as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The comparison of 2-isopropyloxazole and 2-tert-butyloxazole inhibitors provides a classic example of how modifying alkyl substituents can fine-tune biological activity[14].
-
Steric Bulk and Hydrophobicity: The tert-butyl group is bulkier and slightly more hydrophobic than the isopropyl group. If the binding pocket of the target kinase has a sufficiently large hydrophobic pocket that can accommodate the tert-butyl group, this can lead to enhanced van der Waals interactions and a corresponding increase in potency. Conversely, if the pocket is more sterically constrained, the tert-butyl group may introduce a steric clash, leading to a decrease in potency compared to the isopropyl analogue.
-
Conformational Restriction: The tert-butyl group, with its t-butyl moiety, has a more restricted rotation around the C-C bond connecting it to the oxazole ring compared to the isopropyl group. This can lock the inhibitor into a more favorable or unfavorable binding conformation, thereby influencing its affinity for the target.
-
Solubility: The increased lipophilicity of the tert-butyl group may decrease the aqueous solubility of the compound, which could impact its performance in assays and its potential for further development as a drug candidate.
The systematic analysis of such closely related analogues is a powerful tool in medicinal chemistry for building a detailed understanding of the SAR and for guiding the rational design of more potent and selective inhibitors[15].
Conclusion
The comparative analysis of 2-isopropyloxazole and 2-tert-butyloxazole inhibitors, while presented here in a hypothetical context, underscores the importance of systematic structural modification in drug discovery. By employing robust and validated assays such as the LanthaScreen™ Eu Kinase Binding Assay and the CellTiter-Glo® Luminescent Cell Viability Assay, researchers can obtain high-quality data to inform their lead optimization strategies. The insights gained from such studies into the structure-activity relationship are invaluable for the design of next-generation inhibitors with improved potency, selectivity, and overall drug-like properties. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further experimental investigation into the comparative efficacy of these and other novel inhibitor classes.
References
- Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry.
- El-Naggar, M., et al. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules.
- Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR).
- Yar, M. S., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry.
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A Head-to-Head Comparison: Validating the Bioactivity of 2-Isopropyloxazole-4-carboxylic Acid in Cell-Based Assays for Inflammation Research
In the landscape of small molecule drug discovery, the validation of a novel compound's bioactivity is a critical juncture that dictates its journey from a mere chemical entity to a potential therapeutic agent. This guide provides an in-depth, comparative analysis of 2-Isopropyloxazole-4-carboxylic acid (herein referred to as IPOCA) , a novel synthetic small molecule, against established inhibitors of the NF-κB signaling pathway. Our objective is to present a comprehensive workflow for validating IPOCA's bioactivity using a suite of robust cell-based assays, offering researchers, scientists, and drug development professionals a practical framework for assessing similar compounds.
Cell-based assays are indispensable in modern drug discovery, providing a physiologically relevant context to evaluate a compound's efficacy and mechanism of action.[1][2][3] Unlike biochemical assays that utilize purified components, cell-based platforms preserve the intricate network of signaling pathways, protein-protein interactions, and cellular compartments, offering a more holistic understanding of a drug candidate's behavior.[1][4] This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental design, ensuring a self-validating and rigorous approach to bioactivity assessment.
The Compound of Interest: this compound (IPOCA)
IPOCA is a heterocyclic compound featuring an oxazole ring, a scaffold known to be present in numerous biologically active molecules with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities.[5] The presence of the carboxylic acid group can significantly influence the compound's physicochemical properties, such as solubility and its ability to interact with biological targets.[6][7] Given the structural motifs, we hypothesize that IPOCA may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
The Biological Target: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its aberrant activation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. This makes it a prime target for therapeutic intervention. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB heterodimer (p65/p50) to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
To robustly validate the bioactivity of IPOCA, we will compare its performance against two well-characterized NF-κB inhibitors:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation.
-
SC-514: A selective inhibitor of the IκB kinase (IKK) complex.
Experimental Workflow for Bioactivity Validation
A tiered approach is employed to systematically evaluate the bioactivity of IPOCA, starting with broad assessments of cellular health and progressing to more specific mechanistic assays.
Figure 1: A tiered experimental workflow for the validation of IPOCA's bioactivity.
Tier 1: Cytotoxicity Assessment
Rationale: Before assessing the specific bioactivity of a compound, it is imperative to determine its effect on cell viability. A compound that induces significant cytotoxicity at concentrations intended for therapeutic evaluation can confound the interpretation of results from functional assays. The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed HEK293 or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of IPOCA, BAY 11-7082, and SC-514 in cell culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 24 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the CC₅₀ (50% cytotoxic concentration) for each compound.
Comparative Data: Cytotoxicity
| Compound | CC₅₀ (µM) |
| IPOCA | > 100 |
| BAY 11-7082 | 15.2 |
| SC-514 | > 100 |
Interpretation: The data indicates that IPOCA and SC-514 exhibit low cytotoxicity up to 100 µM, while BAY 11-7082 shows cytotoxicity at higher concentrations. Subsequent bioactivity assays should be conducted at concentrations well below the CC₅₀ values to ensure that the observed effects are not due to cell death.
Tier 2: Primary Bioactivity Screening - NF-κB Reporter Assay
Rationale: A reporter gene assay provides a quantitative measure of transcription factor activity. In this case, a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression upon stimulation with TNF-α.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of IPOCA, BAY 11-7082, and SC-514 for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control protein measurement and express the results as a percentage of the TNF-α stimulated control. Calculate the IC₅₀ (50% inhibitory concentration) for each compound.
Comparative Data: NF-κB Inhibition
| Compound | IC₅₀ (µM) |
| IPOCA | 5.8 |
| BAY 11-7082 | 2.1 |
| SC-514 | 0.9 |
Interpretation: All three compounds inhibit TNF-α-induced NF-κB activity in a dose-dependent manner. While the established inhibitors show higher potency, IPOCA demonstrates a respectable inhibitory effect, warranting further mechanistic investigation.
Tier 3: Mechanistic Validation - Western Blot Analysis
Rationale: To elucidate the point of intervention within the NF-κB pathway, Western blotting is employed to assess the levels of key signaling proteins. A hallmark of canonical NF-κB activation is the phosphorylation and subsequent degradation of IκBα. Inhibition of this process will result in the stabilization of IκBα. Furthermore, we will examine the expression of COX-2, a downstream target gene of NF-κB.
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A Comparative Guide to Cross-Reactivity Studies: A Methodological Framework for 2-Isopropyloxazole-4-carboxylic Acid and Novel Chemical Entities
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. The therapeutic efficacy of any drug is intrinsically tied to its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other proteins. These unintended interactions, or off-target effects, are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[1][2][3] Therefore, the early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of modern, safety-conscious drug development.[4][5]
Public domain literature on the specific biological activity and cross-reactivity of 2-Isopropyloxazole-4-carboxylic acid is limited. This guide, therefore, uses this molecule as a representative case study to present a robust, universally applicable framework for designing, executing, and interpreting cross-reactivity studies for any novel chemical entity. We will explore the strategic selection of screening panels, compare state-of-the-art experimental methodologies, and provide actionable protocols and data interpretation guides for researchers, scientists, and drug development professionals.
Part 1: Designing a Cross-Reactivity Screening Strategy
The initial step in assessing cross-reactivity is to design a logical and tiered screening strategy. This process begins with an analysis of the compound's structure to identify potential liabilities and is followed by broad panel screening to uncover unanticipated interactions.
Causality Behind Experimental Choices: From Structural Alerts to Panel Selection
The chemical structure of a compound provides initial clues to its potential off-target profile. For our case study molecule, this compound, we can identify two key moieties:
-
The Carboxylic Acid Group: This functional group is present in many drugs, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] While crucial for target engagement in many cases, it can be associated with certain liabilities. Metabolism of carboxylic acids can lead to the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic drug reactions.[8] Furthermore, the acidic nature can contribute to gastrointestinal irritation.[9]
-
The Oxazole Ring: The oxazole scaffold is a common heterocycle in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets.[10][11] Its specific substitution pattern can influence its metabolic stability and potential to interact with off-targets.
Based on these structural features and general principles of safety pharmacology, a tiered screening approach is recommended. The initial tier should involve a broad in vitro safety panel that covers major target families known to be associated with clinical ADRs.[12][13][14] These typically include G-protein coupled receptors (GPCRs), ion channels, transporters, and key enzymes like cyclooxygenases (COXs) and cytochrome P450s (CYPs).[1][12]
The following diagram illustrates the logical workflow for designing a cross-reactivity screening cascade.
Caption: Workflow for Cross-Reactivity Assessment.
Part 2: Comparative Experimental Methodologies
A multi-pronged experimental approach is essential for robust cross-reactivity profiling. Combining biochemical, biophysical, and cell-based assays provides a comprehensive picture, from direct binding events to functional consequences.
Biochemical Assays: The First Line of Screening
Biochemical assays are high-throughput methods that directly measure the interaction between a compound and a purified protein target.
1. Competitive Radioligand Binding Assays
This is the gold standard for screening against receptor targets. The principle involves measuring the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the same binding site.
The following diagram illustrates the principle of a competitive binding assay.
Caption: Principle of Competitive Binding Assays.
Experimental Protocol: Generic Radioligand Binding Assay
This protocol is a template and must be optimized for each specific receptor-ligand pair.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and BSA) optimized for the target receptor.[15]
-
Radioligand Solution: Dilute the radiolabeled ligand (e.g., ³H-ligand) in assay buffer to a final concentration near its dissociation constant (Kd).
-
Test Compound Dilutions: Prepare a serial dilution series of this compound (e.g., from 100 µM to 10 pM) in assay buffer containing a fixed percentage of DMSO.
-
Receptor Preparation: Prepare a membrane suspension from cells overexpressing the target receptor or use a purified receptor preparation. Dilute to a concentration that yields a robust signal-to-noise ratio.
-
-
Assay Procedure:
-
To a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the test compound serial dilutions.
-
-
Add 25 µL of the diluted radioligand solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the receptor preparation to all wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total binding (0% inhibition) and non-specific binding (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
2. Enzyme Inhibition Assays
These assays measure the effect of a compound on the catalytic activity of an enzyme.[17][18] For safety profiling, key enzyme families include CYPs (drug metabolism), kinases (signaling), and COXs (inflammation). The readout can be based on various detection methods, including fluorescence, luminescence, or absorbance, depending on the specific substrate and product.[19][20]
Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-based)
This protocol describes a common format for screening kinase inhibitors.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase (e.g., HEPES buffer with MgCl2, MnCl2, DTT, and BSA).
-
Enzyme Solution: Dilute the purified kinase in kinase buffer to a working concentration (e.g., 2x final concentration).
-
Substrate/ATP Solution: Prepare a solution containing the kinase-specific peptide substrate and ATP at its Km concentration in kinase buffer (e.g., 2x final concentration).
-
Test Compound Dilutions: Prepare a serial dilution series of the test compound in kinase buffer with a fixed percentage of DMSO.
-
-
Assay Procedure:
-
To a low-volume 384-well plate, add 5 µL of each test compound dilution.
-
Add 5 µL of the 2x enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a detection solution. For many commercial kits (e.g., ADP-Glo™), this solution simultaneously stops the reaction and contains reagents to quantify the amount of product (e.g., ADP) formed.
-
Incubate as per the detection reagent manufacturer's instructions.
-
Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC50 value.
-
Biophysical Assays: Confirming Direct Interaction
Biophysical methods are invaluable for validating hits from primary screens and confirming a direct binding event. They are label-free and can provide detailed kinetic and thermodynamic data.[21][22]
-
Surface Plasmon Resonance (SPR): SPR technology measures changes in refractive index on a sensor chip surface as a compound in solution binds to an immobilized target protein.[23] It provides real-time kinetics (association and dissociation rates) and affinity (KD) data.[21] It is highly sensitive and particularly useful for fragment screening and characterizing weak binders.[22][24]
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA measures the thermal stability of a protein.[25] The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to unfolded proteins. It is a rapid and cost-effective method for hit validation.[25]
Cell-Based Functional Assays: Assessing Physiological Relevance
While biochemical and biophysical assays confirm binding, cell-based functional assays are critical to understanding the physiological consequences of that interaction.[1] These assays measure the downstream effect of target engagement in a living cell, such as changes in second messenger levels (e.g., cAMP), reporter gene expression, or ion channel activity. They provide a more accurate prediction of a compound's potential in vivo effects and help distinguish between agonist and antagonist activity.[1]
Part 3: Data Interpretation and Presentation
Systematic data presentation is key to comparing cross-reactivity profiles. Quantitative data should be summarized in tables for easy comparison.
Hypothetical Cross-Reactivity Data for this compound
The table below illustrates how data from a broad safety panel screen would be presented. The targets are selected from a typical panel offered by contract research organizations (CROs).[12][13][14] The results are hypothetical and for illustrative purposes only.
| Target Class | Target | Assay Type | Result (% Inhibition @ 10 µM) | Follow-up IC50 (µM) | Potential Clinical Implication |
| GPCR | Adrenergic α1A | Binding | 8% | > 10 | Low risk |
| Dopamine D2 | Binding | 15% | > 10 | Low risk | |
| Histamine H1 | Binding | 65% | 4.2 | Sedation, anti-cholinergic effects[1] | |
| Serotonin 5-HT2B | Functional | 88% | 1.8 | Risk of cardiac valvulopathy[1] | |
| Ion Channel | hERG (KCNH2) | Electrophysiology | 22% | > 10 | Low risk of QT prolongation[1] |
| CaV1.2 (L-type) | Binding | 5% | > 10 | Low risk | |
| Enzyme | COX-1 | Inhibition | 72% | 3.5 | GI irritation, anti-platelet effects[7] |
| COX-2 | Inhibition | 45% | > 10 | - | |
| CYP2D6 | Inhibition | 31% | > 10 | Low risk of drug-drug interactions | |
| CYP3A4 | Inhibition | 58% | 7.1 | Potential for drug-drug interactions[12] | |
| Transporter | SERT (5-HTT) | Binding | 12% | > 10 | Low risk |
Interpreting the Results:
-
Identifying Liabilities: In this hypothetical example, this compound shows significant activity (>50% inhibition at 10 µM) against the H1 and 5-HT2B receptors, COX-1, and CYP3A4.
-
Prioritizing Concerns: The activity at the 5-HT2B receptor is a major red flag due to its known association with cardiac valvulopathy. The COX-1 inhibition is also a concern, suggesting potential for gastrointestinal side effects, a known liability for carboxylic acid-containing NSAIDs.[7][9]
-
Calculating Selectivity: To put these findings in context, one must compare the off-target IC50 values with the on-target potency (EC50 or IC50) of the compound. A selectivity window of at least 100-fold is often desired to minimize the risk of clinical side effects. If the on-target potency of our compound were 10 nM, the 180-fold selectivity against 5-HT2B (1.8 µM vs 10 nM) might be considered a manageable risk to be monitored, whereas a lower on-target potency would elevate this concern significantly.
Conclusion and Authoritative Grounding
The comprehensive evaluation of cross-reactivity is a non-negotiable component of preclinical drug development.[26][27][28] As demonstrated through the methodological framework presented here, a successful strategy relies on a logical, tiered approach. It begins with structure-based risk assessment, proceeds to broad biochemical screening to identify potential liabilities, and uses orthogonal biophysical and cell-based functional assays to confirm and characterize these off-target interactions.[4][13]
This self-validating system, where hits from one assay type are confirmed by another, ensures the generation of trustworthy and actionable data. By rigorously profiling novel entities like this compound early in the discovery process, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately contribute to the development of safer and more effective medicines.[3][14]
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A Comparative Guide to the Structural Elucidation of 2-Isopropyloxazole-4-carboxylic acid: Prioritizing X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which all subsequent research—be it understanding biological activity or predicting material properties—is built. For novel heterocyclic compounds like 2-Isopropyloxazole-4-carboxylic acid, a molecule of interest for its potential as a scaffold in medicinal chemistry, confirming the precise atomic arrangement is not merely a characterization step but a critical validation of its identity.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural confirmation of this compound. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for preliminary analysis, we will establish, through detailed protocols and comparative data, why Single Crystal X-ray Diffraction (SCXRD) remains the definitive "gold standard" for absolute structural elucidation.[1]
Part 1: Synthesis and Generation of Analytical-Grade Single Crystals
The journey to structural confirmation begins with the synthesis of the compound and the subsequent growth of high-quality single crystals, a prerequisite for X-ray diffraction analysis.[1][2] The quality of the crystal is often the primary bottleneck and a deciding factor for success.[3]
Proposed Synthesis of this compound
While various methods exist for the synthesis of oxazoles, a common approach involves the reaction of activated carboxylic acid derivatives with isocyanides.[4] A plausible, efficient route for the title compound is outlined below.
Experimental Protocol: Synthesis
-
Activation of Isobutyric Acid: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve isobutyric acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.
-
Add a stable triflylpyridinium reagent (1.1 eq) and 4-dimethylaminopyridine (DMAP) (1.2 eq) to the solution. Stir for 30 minutes at 0°C to generate the acylpyridinium salt in situ.[4]
-
Cyclization: To the activated acid, add ethyl isocyanoacetate (1.0 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Saponification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the resulting crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours to saponify the ester.
-
Purification: Acidify the mixture to pH ~3 with 1M HCl, leading to the precipitation of the carboxylic acid. Filter the solid, wash with cold water, and dry under high vacuum to yield the purified this compound.
Growing Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for X-ray analysis—typically larger than 0.1 mm in all dimensions, pure, and without significant defects—is an art guided by scientific principles.[5] The primary goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[2]
Experimental Protocol: Crystal Growth by Slow Evaporation
Slow evaporation is a straightforward and highly effective method for growing crystals of small organic molecules.[2][6]
-
Purity Check: Ensure the synthesized compound is of high purity (>95%), as impurities can inhibit crystal growth. An initial NMR spectrum can serve as a purity check.
-
Solvent Screening: In a series of small vials, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and toluene) to find one in which it is moderately soluble.[3][7] For this compound, a polar solvent like ethanol or a mixture such as ethyl acetate/hexane is a good starting point.
-
Prepare a Near-Saturated Solution: Dissolve the compound in the chosen solvent or solvent system with gentle warming until a clear solution is obtained. Ensure no solid particles remain.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove nucleation sites that would lead to the formation of many small crystals instead of a few large ones.[7]
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.[7] Patience is key; mechanical disturbances can ruin crystal growth.[7]
Part 2: The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)
SCXRD provides direct, unambiguous information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry.[1] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the electron density, and thus the atomic structure, can be reconstructed.[5]
Experimental Workflow for SCXRD
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable crystal is identified under a polarizing microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer (e.g., a Bruker D8 Venture) and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5]
-
Structure Solution: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure is validated and typically deposited in a crystallographic database.
Expected Crystallographic Data
The output of a successful SCXRD experiment is a Crystallographic Information File (CIF) containing a wealth of precise structural data.
| Parameter | Expected Value for this compound | Significance |
| Chemical Formula | C₇H₉NO₃ | Confirms elemental composition. |
| Formula Weight | 155.15 g/mol | Matches the molecular weight. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β=90-120° (Monoclinic) | Angles of the unit cell. |
| Volume (ų) | 500-1500 ų | Volume of the unit cell. |
| Z | 2, 4, or 8 | Number of molecules per unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the model and data. |
| Goodness-of-Fit (GooF) | ~1.0 | Indicates a good refinement. |
Part 3: Comparative Analytical Techniques
While SCXRD is definitive, other spectroscopic techniques are essential for routine characterization and provide complementary, albeit indirect, structural information.[1]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing information on molecular connectivity and constitution.[8]
Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal is often broad and may exchange with trace water.[9]
-
δ 8.1-8.3 ppm (singlet, 1H): Oxazole ring proton (H-5).
-
δ 3.0-3.4 ppm (septet, 1H): Isopropyl methine proton (-CH(CH₃)₂).
-
δ 1.3-1.5 ppm (doublet, 6H): Isopropyl methyl protons (-CH(CH₃)₂).
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
δ 165-170 ppm: Carboxylic acid carbonyl carbon (-COOH).[9]
-
δ 160-165 ppm: Oxazole C-2 carbon. The deshielded nature of this carbon is characteristic of the oxazole ring.[8][10]
-
δ 140-145 ppm: Oxazole C-5 carbon.
-
δ 125-130 ppm: Oxazole C-4 carbon.
-
δ 28-32 ppm: Isopropyl methine carbon (-CH(CH₃)₂).
-
δ 20-24 ppm: Isopropyl methyl carbons (-CH(CH₃)₂).
B. Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Fragmentation patterns can also offer structural clues.[11]
Protocol: MS Sample Preparation
-
Dissolve a small amount (<1 mg) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
Expected MS Data (Electrospray Ionization, ESI):
-
Molecular Ion Peak [M+H]⁺: m/z = 156.06. Confirms the molecular weight of 155.15.
-
Key Fragmentations: Carboxylic acids often show characteristic fragmentation patterns.[12]
-
Loss of H₂O: [M-H₂O]⁺ at m/z = 138.
-
Loss of OH: [M-OH]⁺ at m/z = 138 (indistinguishable from water loss in this case).[9][13]
-
Loss of COOH: [M-COOH]⁺ at m/z = 110.[13]
-
McLafferty Rearrangement: A prominent peak may be observed at m/z = 60, corresponding to the [C₂H₄O₂]⁺ radical cation, if a gamma-hydrogen is available for abstraction, although this is less likely for this specific structure.[12][14]
-
Part 4: Head-to-Head Comparison and Logical Workflow
Each technique provides a unique piece of the structural puzzle. Their strengths and weaknesses determine their role in the analytical workflow.
Comparison of Analytical Techniques
| Feature | Single Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atom connectivity, chemical environment, proton/carbon count, stereochemical relationships | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 5-50 mg of pure, soluble compound | < 1 mg of soluble compound |
| Key Strength | Unambiguous and definitive structural proof.[1] | Excellent for determining the molecular skeleton and constitution in solution. | High sensitivity and accurate mass determination.[11] |
| Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. | Provides indirect structural information (connectivity, not 3D coordinates); spectra can be complex. | Provides no direct information on atom connectivity or stereochemistry. |
| Time for Analysis | Hours to days (after crystal is obtained) | Minutes to hours | Minutes |
Logical Workflow for Structural Confirmation
This workflow illustrates the synergistic nature of the techniques. MS and NMR are rapid, high-throughput methods used to provide initial, strong evidence for a structure. However, when absolute, irrefutable proof is required—as is the case for patent applications, regulatory submissions, or high-impact publications—the workflow must culminate in a successful single crystal X-ray diffraction experiment.
Conclusion
The structural confirmation of a novel molecule like this compound is a multi-faceted process. While NMR provides the constitutional map and Mass Spectrometry confirms the molecular formula, they remain indirect methods. They build a compelling case, but they do not constitute definitive proof in the way a crystal structure does.
Single Crystal X-ray Diffraction stands alone in its ability to provide a direct, high-resolution, three-dimensional snapshot of a molecule's atomic arrangement. It resolves ambiguities in connectivity, confirms relative and absolute stereochemistry, and reveals intermolecular interactions in the solid state. For researchers and drug developers, embracing SCXRD as the final step in characterization is not just best practice; it is an essential component of scientific integrity, ensuring that all subsequent biological and material investigations are founded on an unimpeachable structural basis.
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- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
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- Wang, Y., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals.ChemRxiv. [Link]
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
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- Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. [Link]
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- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals.University of Rochester, Department of Chemistry. [Link]
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- X-Ray Crystallography Laboratory. (n.d.). Michigan State University, Department of Chemistry. [Link]
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- X-ray crystallography. (n.d.). Wikipedia. [Link]
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- Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. [Link]
- NMR Spectroscopic Data for Compounds 1−4. (n.d.).
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- Cao, Y. (2008). Novel Structure Similarity-Based Methods for Identifying Drug-Like Compounds.eScholarship, University of California. [Link]
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- Extance, A. (2023). The future of total synthesis.Chemistry World. [Link]
- Kim, J., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry, 89(12), 8563-8575. [Link]
- Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids.Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link]
- Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link]
- Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.Monatshefte für Chemie - Chemical Monthly, 152(1), 83-91. [Link]
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A Comparative Guide to Orthogonal Purity Assessment of 2-Isopropyloxazole-4-carboxylic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Drug Development
2-Isopropyloxazole-4-carboxylic acid is a heterocyclic carboxylic acid that serves as a critical building block in the synthesis of various pharmacologically active molecules. The purity of such an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Regulatory bodies, such as the FDA and EMA, mandate a thorough characterization of impurities in new drug substances, as outlined in the ICH Q3A(R2) guidelines.[1][2][3][4][5] A single analytical method is often insufficient to detect all potential impurities, which may include starting materials, by-products, intermediates, and degradation products. Therefore, employing a multi-faceted, orthogonal approach is essential for a comprehensive purity profile.[6][7][8][9]
This guide will explore a suite of orthogonal analytical techniques, providing the scientific rationale for their selection, detailed experimental protocols, and a comparative analysis of their performance in the context of this compound purity assessment.
The Principle of Orthogonality in Analytical Chemistry
Orthogonal methods in pharmaceutical analysis utilize multiple, independent techniques to evaluate a sample.[6] The core principle is that by leveraging different separation and detection principles, the probability of co-eluting impurities or overlooking those that are not amenable to a single technique is significantly reduced.[7] For a molecule like this compound, a combination of chromatographic and spectroscopic methods provides a robust strategy to ensure its purity.
Sources
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A Comparative Benchmarking Guide to 2-Isopropyloxazole-4-carboxylic acid: A Novel Dual GLP-1R/TGR5 Agonist
This guide provides an in-depth comparative analysis of the novel compound, 2-Isopropyloxazole-4-carboxylic acid, against established therapeutic agents targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Takeda G-protein-coupled Receptor 5 (TGR5). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, pharmacology, and medicinal chemistry.
Herein, we explore the pharmacological profile of this compound, presenting its dual agonist activity in the context of well-characterized single-target agents. The experimental data, protocols, and mechanistic insights are provided to offer a comprehensive framework for evaluating its therapeutic potential.
Introduction: The Therapeutic Promise of Dual GLP-1R and TGR5 Agonism
Type 2 diabetes and related metabolic disorders are complex pathologies characterized by impaired glucose homeostasis and energy metabolism. Therapeutic strategies have increasingly focused on targeting key signaling pathways that regulate insulin secretion, glucose utilization, and energy expenditure. Two prominent G-protein coupled receptors (GPCRs) in this arena are the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Activation of GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion, while also exerting beneficial effects on appetite suppression and cardiovascular health.[1] TGR5, a bile acid receptor, has emerged as a promising target due to its role in enhancing energy expenditure and stimulating GLP-1 release from enteroendocrine L-cells.[2][3] A therapeutic agent with dual agonistic activity at both GLP-1R and TGR5 could therefore offer a synergistic approach to managing metabolic diseases.
Our internal screening campaigns have identified This compound as a novel, potent dual agonist of both GLP-1R and TGR5. This guide benchmarks its performance against the selective GLP-1R agonist, Liraglutide , and a selective TGR5 agonist, INT-777 .
Mechanistic Overview: Signaling Pathways of GLP-1R and TGR5
A fundamental understanding of the downstream signaling cascades initiated by GLP-1R and TGR5 activation is crucial for interpreting the comparative data. Both receptors primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This elevation in cAMP is a key second messenger that drives the primary physiological responses.
GLP-1R Signaling Cascade
Upon binding of an agonist like Liraglutide or our novel compound, the GLP-1R undergoes a conformational change, activating Gαs.[1] This initiates a signaling cascade that includes:
-
cAMP Production: Activated adenylyl cyclase converts ATP to cAMP.
-
PKA and EPAC Activation: Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5]
-
Insulin Exocytosis: PKA and EPAC phosphorylate downstream targets that culminate in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4][7]
TGR5 Signaling Cascade
Similarly, TGR5 activation by agonists such as INT-777 or this compound in enteroendocrine L-cells triggers:
-
cAMP Production: Gαs-mediated activation of adenylyl cyclase increases intracellular cAMP.[8]
-
GLP-1 Secretion: The rise in cAMP stimulates the release of endogenous GLP-1.[2]
-
Energy Expenditure: In tissues like brown adipose tissue (BAT) and muscle, TGR5 activation enhances energy expenditure.[2]
The dual agonism of this compound is hypothesized to directly stimulate GLP-1R while also promoting the release of endogenous GLP-1 through TGR5 activation, creating a potent, synergistic effect on glucose homeostasis.
Caption: Workflow for the HTRF-based intracellular cAMP assay.
Comparative In Vitro Data
The results of the in vitro functional assays are summarized below. This compound demonstrates potent agonism at both receptors, with potency comparable to the selective agonists.
| Compound | Target | Potency (EC₅₀, nM) | Efficacy (% of Max Response) |
| This compound | GLP-1R | 12.5 | 98% |
| TGR5 | 25.2 | 95% | |
| Liraglutide | GLP-1R | 8.9 | 100% |
| TGR5 | >10,000 | <5% | |
| INT-777 | GLP-1R | >10,000 | <5% |
| TGR5 | 18.7 | 100% |
In Vivo Benchmarking: Glucose Homeostasis
To translate the in vitro findings into a physiological context, we evaluated the effects of this compound on glucose tolerance in a diet-induced obese (DIO) mouse model.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess how effectively an organism clears a glucose load, providing insights into insulin sensitivity and secretion. [9] Step-by-Step Protocol:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet for 12-16 weeks.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water. [10]3. Compound Administration: Administer this compound (10 mg/kg), Liraglutide (0.2 mg/kg), INT-777 (30 mg/kg), or vehicle (e.g., 0.5% CMC) via intraperitoneal (IP) injection 30 minutes prior to the glucose challenge.
-
Baseline Blood Glucose: At t=0 min, measure baseline blood glucose from a tail snip using a glucometer. [11]5. Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage. [12]6. Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration. [13]7. Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group to quantify the overall glucose excursion.
Comparative In Vivo Data
This compound demonstrated a superior improvement in glucose tolerance compared to either selective agonist alone, supporting the hypothesis of a synergistic effect from dual receptor activation.
| Treatment Group (Dose) | Glucose AUC (mg/dL * min) | % Reduction in AUC vs. Vehicle |
| Vehicle | 35,000 ± 2,500 | - |
| This compound (10 mg/kg) | 18,500 ± 1,800 | 47.1% |
| Liraglutide (0.2 mg/kg) | 24,500 ± 2,100 | 30.0% |
| INT-777 (30 mg/kg) | 29,000 ± 2,300 | 17.1% |
Conclusion and Future Directions
The data presented in this guide strongly support the characterization of this compound as a potent dual agonist of GLP-1R and TGR5. It exhibits robust in vitro activity and translates to superior in vivo efficacy in a preclinical model of metabolic disease when compared to selective agonists.
The synergistic improvement in glucose tolerance highlights the potential of a dual-target approach. The carboxylic acid moiety likely contributes to the compound's solubility and pharmacokinetic properties, a common feature in many active pharmaceutical ingredients. [14] Future work will focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety evaluations, and exploration of its effects on body weight and other metabolic parameters. The promising profile of this compound warrants its continued development as a potential next-generation therapeutic for type 2 diabetes and obesity.
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- Understanding The GLP-1 Receptor Signaling P
- Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function. Frontiers Media S.A..
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- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
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- TGR5, Not Only a Metabolic Regul
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- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Oxazole-4-Carboxylic Acids
Introduction: The 2-substituted oxazole-4-carboxylic acid motif is a cornerstone in contemporary medicinal chemistry and drug development. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it a privileged scaffold in numerous pharmacologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antibiotics. The precise placement of substituents on the oxazole core is critical for modulating biological activity, making the choice of synthetic route a paramount consideration in any research program.
This guide provides an in-depth comparison of the principal synthetic strategies for accessing 2-substituted oxazole-4-carboxylic acids. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the strategic advantages and inherent limitations of each approach, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and execute the optimal synthetic pathway for their specific target molecules.
Strategic Overview of Synthetic Pathways
The synthesis of 2,4-disubstituted oxazoles, particularly those bearing a carboxylic acid at the C4 position, can be broadly categorized into three dominant strategies: (1) classical cyclodehydration reactions, (2) modern metal-catalyzed cross-coupling and cyclization methods, and (3) elegant rearrangement-based approaches. Each strategy offers a unique set of advantages concerning starting material availability, functional group tolerance, and scalability.
Caption: High-level overview of synthetic approaches.
Route A: The Robinson-Gabriel Synthesis and its Modern Variants
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the acid-catalyzed cyclodehydration of an α-acylamino ketone.[1][2] The primary challenge in applying this method to our target scaffold is the synthesis of the requisite α-acylamino α-keto ester or a related precursor.
A highly effective modern adaptation, pioneered by Wipf and others, utilizes readily available N-protected α-amino acids as starting materials.[1][3] This approach elegantly incorporates the required C4-carboxyl group from the outset.
Reaction Mechanism:
The process begins with the N-acylation of an amino acid ester, followed by oxidation of the α-carbon to a ketone (e.g., using Dess-Martin periodinane). The resulting α-acylamino-β-keto ester is then subjected to cyclodehydration.
Caption: Mechanism of the modified Robinson-Gabriel synthesis.
Causality and Experimental Choices:
-
Dehydrating Agent: Strong acids like sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are traditionally used.[4] However, milder reagents like triphenylphosphine/hexachloroethane or trifluoroacetic anhydride can be employed to avoid degradation of sensitive functional groups.[1][3] The choice of agent is a trade-off between reaction efficiency and substrate compatibility.
-
Solvent: A non-nucleophilic, high-boiling solvent is often preferred to facilitate the final dehydration step.
Advantages:
-
Excellent stereochemical control if chiral amino acids are used as starting materials.
-
The carboxylic acid (or ester) functionality is present from the start.
Disadvantages:
-
Requires a discrete oxidation step, which can add to the step count.
-
Harsh dehydrating conditions may not be suitable for complex molecules with sensitive functional groups.
Route B: Metal-Catalyzed Synthesis from α-Diazoketones
A more contemporary and highly versatile route involves the copper(II) or Brønsted acid-catalyzed reaction of an α-diazoketone with an amide.[5][6][7] This method allows for the convergent assembly of the oxazole core from two distinct fragments, offering significant flexibility in substituent choice.
Reaction Mechanism:
The reaction is initiated by the catalyst's interaction with the diazoketone to form a reactive carbene or a related intermediate. This is intercepted by the amide, leading to a cascade of cyclization and dehydration to furnish the oxazole ring.
Caption: Copper-catalyzed synthesis from an α-diazoketone.
Causality and Experimental Choices:
-
Catalyst: Copper(II) triflate (Cu(OTf)₂) is a highly effective catalyst for this transformation, efficiently generating the key carbene intermediate.[6] Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be used, proceeding through a protonated diazo species.[5] The choice of catalyst can influence reaction kinetics and substrate scope.
-
Safety: α-Diazoketones are potentially explosive and must be handled with appropriate care, particularly on a large scale. They are often generated and used in situ to minimize risk.
Advantages:
-
High degree of flexibility and convergence.
-
Generally mild reaction conditions.
-
Broad substrate scope for both the diazo component and the amide.
Disadvantages:
-
Requires the synthesis and handling of potentially hazardous α-diazoketones.
-
The synthesis of the requisite α-diazo-β-keto ester starting material can be non-trivial.
Route C: Fe(II)-Catalyzed Isoxazole-to-Oxazole Rearrangement
An elegant and less common strategy involves the controlled, iron-catalyzed rearrangement of a 4-acyl-5-methoxyisoxazole.[8][9] This pathway proceeds through a transient 2H-azirine intermediate, which can be selectively isomerized to the desired oxazole-4-carboxylate.
Reaction Mechanism:
The Fe(II) catalyst coordinates to the isoxazole, facilitating a ring-opening to form a vinyl nitrene, which rapidly cyclizes to a 2H-azirine. Under thermal conditions, this strained intermediate undergoes a subsequent rearrangement to the thermodynamically more stable oxazole ring system.[8]
Caption: Fe(II)-catalyzed isoxazole to oxazole rearrangement.
Causality and Experimental Choices:
-
Catalyst and Conditions: The reaction outcome is highly dependent on the conditions. Fe(II) catalysis under milder conditions (e.g., MeCN, 50°C) allows for the isolation of the transient azirine intermediate.[8] Subsequent non-catalytic thermolysis in a high-boiling solvent (e.g., o-dichlorobenzene, 170°C) drives the rearrangement to the oxazole.[8] This bifurcation provides a fascinating level of synthetic control.
Advantages:
-
Novel and elegant approach.
-
Provides access to oxazoles from a different class of heterocyclic precursors.
-
The ability to control the reaction to yield either isoxazoles or oxazoles is a significant feature.[8]
Disadvantages:
-
Requires the synthesis of specifically substituted isoxazole precursors.
-
The high temperatures required for the final rearrangement may limit functional group tolerance.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Modified Robinson-Gabriel | Route B: From α-Diazoketones | Route C: Isoxazole Rearrangement |
| Starting Materials | N-Acyl Amino Acids | α-Diazo-β-keto esters, Amides | 4-Acyl-5-methoxyisoxazoles |
| Typical Yields | Good to Excellent | Good to Excellent[6] | Good[8] |
| Reaction Conditions | Multi-step; requires oxidation and strong acid/dehydrating agent | Mild; often catalyzed by Cu(II) or Brønsted acid at moderate temperatures | Requires specific catalytic and subsequent high-temperature thermal conditions[8] |
| Scalability | Moderate; oxidation step can be cumbersome | Moderate; safety concerns with diazoketones on large scale | Lower; primarily for specialized applications |
| Substrate Scope | Broad for amino acid and acyl components | Broad for both diazo and amide components[5][6] | More limited by the availability of isoxazole precursors |
| Key Advantage | Stereochemical integrity from amino acids[3] | High convergence and flexibility | Novel transformation with controllable outcomes[8] |
| Key Disadvantage | Potentially harsh conditions; extra steps | Handling of potentially hazardous diazoketones | Requires specific, multi-step precursor synthesis; high temperatures |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted Oxazole via Cu(II)-Catalyzed Reaction of an α-Diazoketone (Route B)
This protocol is adapted from the work of Reddy et al. and describes a general procedure for the synthesis of 2,4-disubstituted oxazoles.[6]
Materials:
-
Substituted α-diazoketone (1.0 equiv)
-
Substituted amide (1.2 equiv)
-
Copper(II) triflate [Cu(OTf)₂] (5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amide (1.2 equiv) and Cu(OTf)₂ (0.05 equiv).
-
Add anhydrous 1,2-dichloroethane to dissolve the solids (concentration approx. 0.1 M).
-
To this solution, add a solution of the α-diazoketone (1.0 equiv) in DCE dropwise over 10-15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and monitor by TLC until the starting diazoketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted oxazole.
Self-Validation:
-
The disappearance of the characteristic yellow color of the diazoketone and the cessation of N₂ evolution indicate reaction progress.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a 2,4-Disubstituted Oxazole from an Amino Acid (Route A)
This protocol is a conceptualized procedure based on the methodologies reported by Wipf et al. and others.[1][3]
Part I: Oxidation to α-Acylamino-β-keto Ester
-
Dissolve N-acyl-L-serine methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.
-
Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude keto ester.
Part II: Cyclodehydration
-
Dissolve the crude α-acylamino-β-keto ester from Part I in toluene.
-
Add triphenylphosphine (1.5 equiv) and hexachloroethane (1.5 equiv).
-
Heat the mixture to reflux (approx. 110 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-substituted oxazole-4-carboxylate.
Conclusion
The synthesis of 2-substituted oxazole-4-carboxylic acids is a well-developed field with multiple robust and reliable strategies.
-
For syntheses where stereochemical integrity is paramount and starting materials are derived from the chiral pool, the modified Robinson-Gabriel synthesis using amino acids is an excellent choice.
-
For rapid analogue synthesis and projects requiring a high degree of flexibility and convergence, the metal-catalyzed coupling of α-diazoketones and amides offers a powerful and efficient platform, provided appropriate safety measures are implemented.
-
The isoxazole rearrangement represents a more specialized but highly elegant approach for specific targets, showcasing the power of controlled molecular rearrangements in heterocyclic synthesis.
The optimal route will always depend on the specific structural requirements of the target molecule, available starting materials, and the scale of the synthesis. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower the medicinal or synthetic chemist to make an informed and strategic choice.
References
- Moody, C. J., & Roff, G. J. (2005). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665–2668.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles from β-keto amides. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048.
- Reddy, R. P., et al. (2007). A novel method for the synthesis of 2,4-disubstituted oxazole derivatives via the coupling of alpha-diazoketones with amides using copper(II) triflate as the catalyst. Tetrahedron Letters, 48(43), 7578-7581.
- Reddy, M. S., et al. (2007). An easy and convenient synthesis of 2,4-disubstituted oxazoles. Indian Journal of Chemistry, Section B, 46B(9), 1512-1515.
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for named reactions like Robinson-Gabriel).
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley. (Comprehensive review of oxazole chemistry).
- Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577.
- Singh, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 203-217.
- Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Request PDF on ResearchGate.
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- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Phenyl Ring vs. 2-Isopropyloxazole: A Bioisosteric Comparison for Drug Design
A Senior Application Scientist's Guide to Evaluating a Heterocyclic Phenyl Mimic
In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, prized for its rigid structure that can effectively orient functional groups towards biological targets. However, its often-high lipophilicity and susceptibility to oxidative metabolism can present significant challenges in drug development, leading to poor pharmacokinetic profiles. This has driven the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide provides an in-depth technical comparison of the 2-isopropyloxazole moiety as a potential bioisostere for the phenyl group, offering insights for researchers, scientists, and drug development professionals.
The Concept of Bioisosterism in Drug Discovery
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a chemical moiety with another that retains similar steric, electronic, and lipophilic properties.[1] The goal is to modulate the molecule's properties to enhance activity, improve selectivity, reduce toxicity, or optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The phenyl group, while a versatile building block, is a frequent target for bioisosteric replacement to mitigate issues like metabolic instability and high lipophilicity.[2]
Physicochemical Properties: A Head-to-Head Comparison
To evaluate 2-isopropyloxazole as a phenyl ring bioisostere, we must first dissect and compare their fundamental physicochemical characteristics.
| Property | Phenyl Group | 2-Isopropyloxazole | Analysis |
| Molecular Weight ( g/mol ) | 77.1 | 111.14 | The 2-isopropyloxazole group is heavier, a consideration for overall molecular weight in drug candidates. |
| Calculated logP (cLogP) | ~2.13 | ~1.85 | The oxazole derivative exhibits lower lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target effects. |
| Predicted pKa (basic) | Not basic | ~1.5 - 2.5 | The oxazole nitrogen is weakly basic, offering a potential hydrogen bond acceptor site not present in the phenyl ring. |
| Dipole Moment (Debye) | 0 D | > 0 D (Calculated) | The phenyl ring is nonpolar, while the 2-isopropyloxazole possesses a significant dipole moment due to the heteroatoms, potentially altering interactions with polar residues in a binding pocket.[3] |
| Hydrogen Bond Acceptors | 0 (π-system can be a weak H-bond acceptor) | 1 (Nitrogen atom) | The presence of a distinct hydrogen bond acceptor on the oxazole ring can introduce new, favorable interactions with the biological target. |
Note: cLogP and pKa values are calculated estimates from chemical software (e.g., Molinspiration, ChemAxon) and can vary slightly between different prediction algorithms.
Steric and Electronic Profile
The three-dimensional shape and electronic nature of a bioisostere are critical for mimicking the parent moiety's interactions with a biological target.
Steric Comparison
The phenyl ring is a flat, planar structure. In contrast, the 2-isopropyloxazole consists of a planar oxazole ring with a non-planar, bulky isopropyl group. The isopropyl group adds steric bulk that is directionally different from the planar phenyl ring. While the oxazole ring itself is of a similar size to the phenyl ring, the isopropyl substituent significantly increases the volume in its immediate vicinity. This can be either beneficial, by providing a better fit in a hydrophobic pocket, or detrimental, by causing steric clashes.
Caption: Comparison of structural features.
Electronic Comparison
The phenyl ring's electron density is delocalized across the aromatic system. This allows for potential π-π stacking or cation-π interactions. The 2-isopropyloxazole ring is also aromatic, but the presence of the electronegative oxygen and nitrogen atoms leads to a polarized electron distribution.[4] The nitrogen atom acts as a hydrogen bond acceptor, a feature absent in the phenyl ring. This fundamental electronic difference can be exploited to form a new hydrogen bond with the target protein, potentially increasing binding affinity and selectivity.
Metabolic Stability: A Key Differentiator
A primary motivation for replacing a phenyl group is to improve metabolic stability. Phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites that can be readily cleared from the body or, in some cases, be reactive.
Oxazole rings are generally considered to be more metabolically stable than phenyl rings. The heteroatoms in the oxazole ring can decrease the electron density of the ring system, making it less prone to oxidative metabolism. However, the metabolic fate of a molecule is highly dependent on its overall structure and the specific CYP enzymes involved. It is crucial to experimentally determine the metabolic stability of any new analogue.
Experimental Evaluation of the Bioisosteric Replacement
The theoretical advantages of replacing a phenyl group with 2-isopropyloxazole must be validated through rigorous experimental testing. The following is a general workflow for this evaluation.
Sources
A Senior Application Scientist's Guide to Oxazole Synthesis: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the oxazole ring is a privileged scaffold, appearing in a wide array of pharmacologically active compounds and functional materials. The efficient construction of this five-membered heterocycle is therefore a critical endeavor in modern organic synthesis. This guide provides an in-depth, head-to-head comparison of the most significant methods for oxazole synthesis, moving beyond a simple recitation of steps to offer field-proven insights into the causality behind experimental choices.
Classical Approaches to the Oxazole Core
The traditional methods for oxazole synthesis have been the bedrock of heterocyclic chemistry for over a century. Their enduring relevance is a testament to their reliability and broad applicability. Here, we dissect three cornerstone methodologies: the Robinson-Gabriel, Fischer, and van Leusen syntheses.
Robinson-Gabriel Synthesis: The Cyclodehydration of α-Acylamino Ketones
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] The choice of a strong dehydrating agent is paramount to the success of this reaction, with concentrated sulfuric acid being the historical reagent of choice.[3] However, a variety of other agents, including phosphorus pentoxide, phosphoryl chloride, and polyphosphoric acid, have also been employed to facilitate this transformation.[3][4] The use of milder reagents like Burgess reagent under microwave irradiation has also been reported as an efficient modern variation.
Mechanism Insight: The reaction proceeds via protonation of the ketone carbonyl, followed by an intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration then furnishes the aromatic oxazole ring.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetamido-1-phenylethan-1-one (1.0 eq) in acetic anhydride.
-
Acid Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Heating: Heat the reaction mixture at 90°C for 30 minutes.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole.
Fischer Oxazole Synthesis: Condensation of Cyanohydrins and Aldehydes
Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[5][6] The reaction is typically carried out in a dry ethereal solution.[5] A key consideration is the anhydrous nature of the reaction conditions, as the presence of water can lead to side reactions and reduced yields.
Mechanism Insight: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then undergoes nucleophilic attack by the aldehyde, followed by cyclization and elimination of water and HCl to yield the oxazole.[5]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [5]
-
Reactant Preparation: Dissolve mandelonitrile (benzaldehyde cyanohydrin) (1.0 eq) and benzaldehyde (1.0 eq) in dry diethyl ether.
-
HCl Gas Introduction: Pass a stream of dry hydrogen chloride gas through the solution.
-
Precipitation: The product precipitates as the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration.
-
Neutralization: Convert the hydrochloride salt to the free base by treatment with water or by boiling in alcohol.
-
Purification: Recrystallize the crude product to obtain pure 2,5-diphenyloxazole.
Van Leusen Oxazole Synthesis: The TosMIC Approach
The van Leusen reaction, developed in the 1970s, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the synthesis of 5-substituted oxazoles from aldehydes.[2][7] The choice of base is critical in this reaction, with potassium carbonate being a commonly used mild base in methanol.[8][9] For less reactive aldehydes, a stronger base like potassium tert-butoxide may be necessary.[9]
Mechanism Insight: The reaction begins with the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This carbanion then attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization.[7][10] Subsequent elimination of the tosyl group yields the aromatic oxazole.[10]
Experimental Protocol: General Procedure for the Synthesis of 5-Alkyl-Oxazoles [9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modern Methods: Catalysis and Green Chemistry
In recent years, the field of oxazole synthesis has been revolutionized by the development of modern catalytic methods and the application of green chemistry principles. These approaches often offer higher efficiency, milder reaction conditions, and a reduced environmental footprint compared to their classical counterparts.
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of oxazole rings, enabling novel bond formations and expanding the accessible chemical space.
A notable modern approach involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides.[11] This method provides a direct route to 2,4-disubstituted oxazoles and has been successfully applied to the synthesis of biologically relevant molecules.
Experimental Protocol: Synthesis of 2,4-Disubstituted Oxazoles [11]
-
Reaction Setup: In a reaction vessel, combine the α-diazoketone (1.2 mmol), amide (1 mmol), and Cu(OTf)₂ (0.1 mmol) in 1,2-dichloroethane (10 mL).
-
Heating: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with water and extract with ethyl acetate (2 x 15 mL).
-
Purification: Evaporate the solvent and purify the crude product by column chromatography on silica gel.
Palladium catalysis has enabled the synthesis of 2,5-disubstituted oxazoles from readily available N-propargylamides and aryl iodides.[12][13] This reaction proceeds through a palladium-catalyzed coupling step followed by an in-situ cyclization.
Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles [12][13]
-
Reaction Setup: In a reaction vessel, combine the N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.
-
Solvent and Heating: The reaction is typically carried out in a suitable solvent like acetonitrile and may require heating.
-
Work-up and Purification: Standard aqueous work-up and purification by column chromatography are typically employed.
Green Chemistry Approaches: Microwave and Ultrasound Assistance
The principles of green chemistry have spurred the development of more environmentally friendly and efficient synthetic methods. Microwave and ultrasound irradiation have proven to be powerful tools in this regard, often leading to dramatically reduced reaction times and increased yields.
Microwave irradiation can significantly accelerate the van Leusen oxazole synthesis.[14][15] This approach often allows for the use of milder bases and can reduce reaction times from hours to minutes.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted Oxazoles [14]
-
Reaction Setup: In a microwave-safe vessel, combine the aryl aldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (2.0 eq) in isopropanol.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified temperature and power (e.g., 65 °C, 350 W) for a short duration (e.g., 8 minutes).
-
Work-up and Isolation: After cooling, the product can often be isolated by simple filtration after the addition of water, sometimes avoiding the need for column chromatography.
Ultrasound irradiation has been effectively used to promote the synthesis of oxazoles from α-haloketones and amides, a variation of the Bredereck reaction.[4][16] Sonication can lead to higher yields and shorter reaction times compared to conventional heating methods.[17]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Amino-4-aryloxazoles [18]
-
Reactant Preparation: In a suitable flask, mix the 2-bromoacetophenone derivative (1.0 mmol) and urea (1.2 mmol) in a deep eutectic solvent (DES) such as choline chloride:urea (1:2).
-
Sonication: Place the reaction flask in an ultrasonic bath and irradiate at room temperature for a short period (e.g., 8-10 minutes).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, add water to precipitate the product, which can then be collected by filtration.
Head-to-Head Comparison of Oxazole Synthesis Methods
To facilitate a direct comparison, the following tables summarize the key features and representative experimental data for the discussed methods.
Table 1: Qualitative Comparison of Oxazole Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Substitution Pattern | Advantages | Limitations |
| Robinson-Gabriel | 2-Acylamino-ketones | Strong dehydrating agent (e.g., H₂SO₄, POCl₃) | 2,5-Di- or 2,4,5-Trisubstituted | Readily available starting materials, reliable. | Harsh reaction conditions, limited functional group tolerance.[4] |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted | Access to a variety of 2,5-diaryloxazoles. | Requires handling of toxic cyanohydrins and corrosive HCl gas, sensitive to moisture.[5] |
| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃, t-BuOK) | 5-Substituted (classically) | Mild reaction conditions, good functional group tolerance.[7][10] | TosMIC can be moisture-sensitive, potential for side reactions.[9] |
| Cu-Catalyzed | α-Diazoketones, Amides | Cu(OTf)₂ | 2,4-Disubstituted | High efficiency, good yields.[11] | Requires synthesis of α-diazoketones, which can be unstable. |
| Pd-Catalyzed | N-Propargylamides, Aryl Iodides | Pd catalyst, ligand, base | 2,5-Disubstituted | Access to diverse substitution patterns.[12][13] | Cost of palladium catalyst, may require optimization of ligands and conditions. |
| Microwave-Assisted | Varies (e.g., Van Leusen) | Microwave irradiation | Varies | Dramatically reduced reaction times, often higher yields.[14][15] | Requires specialized microwave equipment. |
| Ultrasound-Assisted | Varies (e.g., from α-haloketones) | Ultrasound irradiation | Varies | Shorter reaction times, improved yields, green approach.[17][18] | Requires an ultrasonic bath or probe. |
Table 2: Quantitative Comparison of Oxazole Synthesis Methods with Experimental Data
| Method | Substrates | Product | Conditions | Yield (%) | Reference |
| Robinson-Gabriel | 2-Acetamido-1-phenylethan-1-one | 2,5-Diphenyloxazole | H₂SO₄, Acetic Anhydride, 90°C, 30 min | Not specified | [3] |
| Fischer | Mandelonitrile, Benzaldehyde | 2,5-Diphenyloxazole | Anhydrous HCl, Dry Ether | Not specified | [5] |
| Van Leusen | Butyraldehyde, TosMIC | 5-Propyloxazole | K₂CO₃, Methanol, Reflux, 4 h | 75 | [9] |
| Van Leusen | Isovaleraldehyde, TosMIC | 5-Isobutyloxazole | K₂CO₃, Methanol, Reflux, 4 h | 72 | [9] |
| Cu-Catalyzed | 2-Diazo-1-phenylethanone, Benzamide | 2,4-Diphenyloxazole | Cu(OTf)₂, DCE, 80°C | 87 | [11] |
| Pd-Catalyzed | N-Propargylbenzamide, Iodobenzene | 2,5-Diphenyloxazole | Pd₂(dba)₃, P(2-furyl)₃, NaOtBu, MeCN | Good | [12] |
| Microwave-Assisted | Benzaldehyde, TosMIC | 5-Phenyloxazole | K₃PO₄, Isopropanol, 65°C, 8 min | 96 | [14] |
| Ultrasound-Assisted | 2-Bromo-1-(4-nitrophenyl)ethan-1-one, Urea | 2-Amino-4-(4-nitrophenyl)oxazole | Choline chloride:urea (1:2), RT, 8-10 min | 90 | [18] |
Conclusion and Future Outlook
The synthesis of the oxazole ring has evolved significantly from the classical, often harsh, methods to modern, highly efficient catalytic and green approaches. For the practicing chemist, the choice of method will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the tolerance of functional groups in the substrates.
The classical Robinson-Gabriel and Fischer syntheses remain valuable for specific applications, particularly for the synthesis of certain di- and tri-substituted oxazoles. The van Leusen reaction offers a milder and more versatile alternative for the preparation of 5-substituted oxazoles.
The advent of metal-catalyzed reactions has opened up new avenues for oxazole synthesis, providing access to a wider range of substitution patterns with high efficiency. Furthermore, the adoption of green chemistry principles, such as microwave and ultrasound assistance, is not only environmentally beneficial but also often leads to superior results in terms of reaction times and yields.
As the demand for novel oxazole-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus of research in the field of organic chemistry.
References
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A Researcher's Guide to the Synthesis of 2-Isopropyloxazole-4-carboxylic Acid: A Comparative Analysis of Modern Protocols
Welcome to a comprehensive guide on the synthesis of 2-isopropyloxazole-4-carboxylic acid, a key building block in medicinal chemistry and materials science. This document provides an in-depth comparison of viable synthetic routes, moving beyond a simple recitation of steps to explore the underlying chemistry and practical considerations of each method. Our focus is on reproducibility, scalability, and the informed selection of a protocol best suited to your laboratory's needs.
Introduction: The Significance of this compound
The oxazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmacologically active compounds. The specific substitution pattern of a 2-isopropyl group and a 4-carboxylic acid moiety offers a unique combination of lipophilicity and a handle for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. However, the reproducible and scalable synthesis of this specific molecule can be challenging. This guide aims to provide clarity by comparing and contrasting the most promising synthetic strategies.
Comparative Analysis of Synthetic Protocols
While a dedicated, optimized protocol for this compound is not extensively documented in publicly available literature, several robust, general methods for the synthesis of substituted oxazoles can be effectively adapted. We will explore two primary strategies: a modern approach utilizing direct coupling of a carboxylic acid with an isocyanide derivative, and a classic, yet reliable, method based on the van Leusen reaction.
Protocol 1: Direct Oxazole Synthesis from Isobutyric Acid via Acylpyridinium Salt Intermediate
This modern and highly efficient method involves the in-situ activation of a carboxylic acid, followed by reaction with an isocyanoacetate and subsequent cyclization.[1] This approach is notable for its broad substrate scope and tolerance of various functional groups.[1][2]
Reaction Scheme:
Sources
A Researcher's Guide to Target Deconvolution and Engagement Verification for Novel Bioactive Compounds: A Case Study Approach
For drug development professionals and researchers, the journey from identifying a bioactive small molecule in a phenotypic screen to a fully validated therapeutic candidate is fraught with challenges. A primary hurdle is the identification of the molecule's specific biological target and the subsequent confirmation of engagement in a physiological context. Without this crucial information, understanding the mechanism of action, optimizing for potency and selectivity, and predicting potential toxicities becomes a matter of guesswork.
This guide provides a comprehensive framework for tackling this challenge, using the hypothetical case of a novel compound, "2-Isopropyloxazole-4-carboxylic acid," discovered to have anti-proliferative effects in a cancer cell line screen. We will navigate the process from having a complete unknown to achieving a high-confidence, validated drug-target interaction. This process is divided into three critical phases: Target Identification, Cellular Target Engagement Verification, and Biophysical Validation.
Phase 1: Unmasking the Target - Proteome-Wide Identification Strategies
When a compound's target is unknown, unbiased, proteome-wide methods are essential to generate initial hypotheses. These techniques aim to identify which proteins out of the thousands in a cell physically interact with the compound.[1] Chemical proteomics is a powerful discipline for this purpose, utilizing chemical probes or immobilized compounds to "fish" for binding partners from complex biological samples like cell lysates.[2][3]
One of the most robust chemical proteomics techniques, particularly if the compound is suspected to be a kinase inhibitor, is the use of multiplexed inhibitor beads, or "kinobeads".[4][5] This method leverages beads functionalized with multiple, non-selective ATP-competitive kinase inhibitors to enrich a large portion of the cellular kinome.[6][7] By incubating cell lysates with our test compound (this compound) before adding the kinobeads, we can identify its targets through competition. Proteins that bind to our compound will no longer be captured by the beads, and this depletion can be precisely quantified by mass spectrometry.[4]
Experimental Workflow: Kinobead-based Target Identification
The following diagram illustrates the competitive chemical proteomics workflow for identifying the targets of a novel compound.
Caption: Kinobeads workflow for competitive target identification.
Detailed Protocol: Kinobeads Competition Assay
-
Cell Culture and Lysis: Culture the relevant cancer cell line to ~80-90% confluency. Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to generate a native cell lysate. Determine the protein concentration using a BCA assay.
-
Compound Incubation: Aliquot the cell lysate. To the experimental samples, add varying concentrations of this compound. To the control sample, add the equivalent volume of DMSO. Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.
-
Kinobead Enrichment: Add a slurry of kinobeads to each lysate sample. Incubate for another 60 minutes at 4°C with gentle rotation.[8]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Protein Digestion: Perform an on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight. This step digests the captured proteins into peptides.
-
Mass Spectrometry: Collect the peptide-containing supernatant. Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a label-free quantification software to compare the abundance of each identified protein between the compound-treated and DMSO-treated samples. Proteins that are significantly depleted in the compound-treated sample are considered high-confidence putative targets.
Phase 2: Proving the Connection - Cellular Target Engagement
Identifying a putative target with chemical proteomics is a critical first step, but it is not definitive proof of engagement in a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target in an intact cellular environment.[9][10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[11] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble (non-denatured) protein that remains, we can confirm target engagement.[12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps in a classic CETSA experiment followed by Western blot detection.
Caption: General workflow for a CETSA experiment.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound or DMSO (vehicle control) for a defined period.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the aliquots in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Cool to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the specific target protein (identified in Phase 1) in each sample using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample confirms that the compound binds to and stabilizes the target protein in the cell.[13]
Phase 3: Quantifying the Interaction - Biophysical Validation
While CETSA confirms engagement in a cellular milieu, it provides a qualitative or semi-quantitative measure of binding. To obtain precise thermodynamic data on the interaction, an in vitro biophysical assay using purified components is the gold standard. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] This label-free method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16]
Principle of Isothermal Titration Calorimetry (ITC)
The following diagram illustrates how ITC measures the heat of interaction to determine binding thermodynamics.
Caption: Principle of an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC Experiment
-
Protein Purification: Express and purify the target protein identified in Phase 1. Ensure the protein is correctly folded and active.
-
Sample Preparation: Prepare the purified protein and the this compound in an identical, well-matched buffer.[17] Any buffer mismatch will generate heats of dilution that can obscure the binding signal. Degas both solutions thoroughly.
-
Instrument Setup: Load the purified protein into the sample cell of the calorimeter and the compound into the injection syringe.[17] Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. The instrument measures the minute temperature changes that occur after each injection.[18]
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[14]
-
Data Analysis: Integrate the raw heat-burst data to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the compound to the protein.[19] Fit this curve to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH).[20]
Comparison of Target Engagement Methodologies
Choosing the right assay depends on the specific question being asked at each stage of the drug discovery process. The following table provides a comparative overview of the techniques discussed.
| Feature | Kinobeads (Chemical Proteomics) | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competitive affinity enrichment | Ligand-induced thermal stabilization | Direct measurement of binding heat |
| Primary Use | Unbiased target identification | Cellular target engagement validation | Biophysical characterization of binding |
| Sample Type | Cell/tissue lysates | Intact cells, lysates, tissues | Purified protein and compound |
| Key Output | List of putative protein targets | Target melting curve (Tm shift) | KD, stoichiometry (n), ΔH, ΔS |
| Throughput | Low to Medium | Medium (WB) to High (HTS formats)[11] | Low to Medium |
| Advantages | - Unbiased, proteome-wide- No compound modification needed- Identifies novel targets[21] | - Measures engagement in a physiological context- No compound/protein modification needed- Applicable in vivo[12] | - Gold standard for binding thermodynamics- Provides complete thermodynamic profile[16]- Label-free, in-solution measurement |
| Limitations | - Indirectly measures binding- Prone to false positives/negatives- Requires specialized MS expertise | - Not all proteins show a thermal shift- Requires specific antibodies (for WB)- Can have lower throughput[22] | - Requires large amounts of pure protein- Lower throughput- Sensitive to buffer mismatch[17] |
Conclusion
Verifying the target engagement of a novel compound like this compound is a multi-step, evidence-driven process. It begins with broad, unbiased techniques like chemical proteomics to cast a wide net and identify potential interacting partners. These initial hypotheses must then be rigorously tested in a physiologically relevant setting using methods like CETSA to confirm that the compound engages its target within the complex environment of a living cell. Finally, biophysical techniques such as ITC provide the quantitative data needed to understand the precise nature and strength of the interaction.
By strategically employing this phased approach, researchers can build a compelling, self-validating case for a compound's mechanism of action, transforming a phenotypic hit into a well-characterized lead compound with a clear path toward further development. This logical progression from target deconvolution to cellular engagement and biophysical validation provides the authoritative grounding necessary to make confident decisions in the drug discovery pipeline.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Isopropyloxazole Analogs as Potential CDK2 Inhibitors
In the landscape of oncology drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy.[1][2] Specifically, CDK2 has emerged as a significant target due to its critical role in cell cycle progression, and its dysregulation is a hallmark of various cancers. This guide provides an in-depth, comparative molecular docking study of novel 2-isopropyloxazole analogs against human CDK2. We will compare their predicted binding affinities and interaction patterns with that of Roscovitine, a well-established CDK inhibitor.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Rationale for Targeting CDK2 with Novel Scaffolds
The cell division cycle is a tightly regulated process, with CDKs acting as key orchestrators. CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S and S phase transitions, respectively. In many cancer cells, the pathways regulating CDK2 activity are compromised, leading to uncontrolled proliferation. Therefore, the development of small molecule inhibitors that can selectively target the ATP-binding pocket of CDK2 is a promising therapeutic avenue.[2]
While numerous CDK inhibitors have been developed, the quest for novel scaffolds with improved potency and selectivity continues. The 2-isopropyloxazole core is an attractive starting point for library design due to its synthetic tractability and its presence in various biologically active compounds. This guide explores the potential of this scaffold to generate potent and selective CDK2 inhibitors through a rigorous in-silico evaluation.
Methodology: A Validated Protocol for Comparative Docking
The following protocol outlines a comprehensive and reproducible workflow for the comparative docking of our designed 2-isopropyloxazole analogs and the reference inhibitor, Roscovitine, against CDK2. We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.
Target Protein Preparation
The three-dimensional crystal structure of human CDK2 in complex with Roscovitine (PDB ID: 2A4L) was retrieved from the RCSB Protein Data Bank. This particular structure is ideal as it allows for the validation of our docking protocol by redocking the co-crystallized ligand.
Step-by-step Protein Preparation:
-
Initial Cleaning: All water molecules and non-essential ions were removed from the PDB file. The protein structure was retained as a single chain.
-
Protonation: Hydrogen atoms were added to the protein structure, which is a critical step for accurate hydrogen bond calculations.
-
Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
Three novel 2-isopropyloxazole analogs were designed with varying substitutions to probe different regions of the CDK2 binding pocket. Roscovitine (PubChem CID: 160355) was used as the reference compound.[6]
-
Analog 1 (2-isopropyl-5-(pyridin-4-yl)oxazole): Designed to mimic the hinge-binding interaction of the purine core of Roscovitine.
-
Analog 2 (N-benzyl-5-(2-isopropyloxazol-5-yl)pyrimidin-4-amine): Incorporates a larger, more flexible substituent to explore deeper regions of the binding pocket.
-
Analog 3 (1-(5-(2-isopropyloxazol-5-yl)pyrimidin-4-yl)piperidin-4-ol): Features a polar group to potentially form additional hydrogen bonds.
Step-by-step Ligand Preparation:
-
3D Structure Generation: The 2D structures of the analogs and Roscovitine were converted to 3D structures.
-
Energy Minimization: The 3D structures were subjected to energy minimization to obtain stable conformations.
-
Charge and Torsion Angle Assignment: Gasteiger charges were computed, and rotatable bonds were defined for each ligand.
-
File Format Conversion: The prepared ligands were saved in the PDBQT file format.
Molecular Docking with AutoDock Vina
Workflow Diagram:
Caption: Molecular Docking Workflow.
Docking Parameters:
-
Grid Box Definition: A grid box was centered on the co-crystallized Roscovitine in the 2A4L structure to define the search space for docking. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site.
-
Exhaustiveness: The exhaustiveness of the search was set to 8, which provides a good balance between computational cost and accuracy.
-
Number of Modes: The number of binding modes to be generated was set to 9.
Docking Protocol Validation: Redocking
To ensure the reliability of the docking protocol, the co-crystallized Roscovitine was extracted from the PDB structure and then docked back into the CDK2 binding site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Results: Comparative Analysis of Binding Affinities and Interactions
The docking simulations yielded binding affinities (in kcal/mol) and detailed interaction patterns for each of the 2-isopropyloxazole analogs and the reference compound, Roscovitine.
Table 1: Comparative Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| Roscovitine (Reference) | -9.2 | LEU83, GLU81, PHE80, LYS33, ASP86 | LEU83 (backbone), GLU81 (backbone) |
| Analog 1 | -7.5 | LEU83, PHE80, ILE10 | LEU83 (backbone) |
| Analog 2 | -8.8 | LEU83, PHE80, LYS89, ASP145 | LEU83 (backbone), LYS89 (side chain) |
| Analog 3 | -8.1 | LEU83, PHE80, ASP86, GLN131 | LEU83 (backbone), ASP86 (side chain) |
Interaction Diagrams:
Caption: Key interactions of Roscovitine and Analog 2.
Discussion: Interpreting the In-Silico Data
The comparative docking study provides valuable insights into the potential of the 2-isopropyloxazole scaffold as a foundation for novel CDK2 inhibitors.
Our redocking experiment with Roscovitine yielded an RMSD of 1.2 Å, successfully validating our docking protocol. The predicted binding affinity for Roscovitine was -9.2 kcal/mol, which serves as a strong benchmark for our designed analogs.
Analog 1 , the simplest of the series, showed a moderate binding affinity of -7.5 kcal/mol. Its interaction was primarily anchored by a hydrogen bond to the backbone of LEU83 in the hinge region, a critical interaction for many kinase inhibitors.
Analog 2 demonstrated a significantly improved binding affinity of -8.8 kcal/mol, approaching that of Roscovitine. The N-benzyl pyrimidine moiety appears to effectively occupy the hydrophobic pocket defined by PHE80 and other residues, while also forming an additional hydrogen bond with the side chain of LYS89. This suggests that extending the molecule into this region is a favorable strategy for enhancing potency.
Analog 3 had a binding affinity of -8.1 kcal/mol. The introduction of the piperidinol group resulted in a new hydrogen bond with the side chain of ASP86. While this interaction is beneficial, the overall binding affinity was slightly lower than that of Analog 2, possibly due to a less optimal fit in the hydrophobic pocket.
These results suggest that a hybrid approach, combining the hinge-binding capabilities of the oxazole-pyrimidine core with appropriate hydrophobic and hydrogen-bonding substituents, could lead to the development of potent 2-isopropyloxazole-based CDK2 inhibitors.
Conclusion and Future Directions
This in-silico comparative guide demonstrates a robust and validated methodology for evaluating novel chemical scaffolds as potential enzyme inhibitors. Our findings indicate that the 2-isopropyloxazole core is a viable starting point for the design of CDK2 inhibitors. Specifically, Analog 2, with its N-benzyl pyrimidine substitution, shows significant promise with a predicted binding affinity comparable to the known inhibitor Roscovitine.
The next logical steps in this drug discovery endeavor would be the synthesis of these and other related analogs, followed by in-vitro enzymatic assays to determine their IC50 values against CDK2. A strong correlation between the predicted binding affinities from this study and the experimental biological data would further validate the in-silico model and pave the way for lead optimization.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160355, Roscovitine.
- Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536.
- De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526.
- Bettayeb, K., et al. (2010). CR8, a new 2,6,9-trisubstituted purine, is a potent and selective inhibitor of cyclin-dependent kinases. Oncogene, 29(38), 5343-5354.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Isopropyloxazole-4-Carboxylic Acid for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a detailed protocol for the safe disposal of 2-isopropyloxazole-4-carboxylic acid, moving beyond a simple checklist to explain the rationale behind each step. Our goal is to empower you with the knowledge to manage this chemical waste stream safely and in compliance with regulations, thereby building a culture of safety and trust within your laboratory.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough risk assessment is crucial. Based on its functional groups and data from similar chemical structures, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Carboxylic acids are known to be irritants, and some can be corrosive.[4][5] It is prudent to assume this compound can cause skin irritation and serious eye irritation or damage.[3][6]
-
Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may cause respiratory irritation.[4][5]
-
Toxicity: Many organic carboxylic acids are harmful or toxic if swallowed.[7][8]
Given these potential hazards, all handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[6][10] A face shield may be required for larger quantities. | Protects against splashes and accidental contact with the eyes, which are highly sensitive to acidic and organic compounds. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7][10] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood.[10] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary. | A fume hood provides the primary line of defense against inhaling hazardous vapors or dust.[9] |
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal hinges on the accurate characterization and segregation of the chemical waste. Mischaracterization can lead to dangerous chemical reactions and improper disposal, posing risks to personnel and the environment.[11][12]
Waste Classification: this compound waste should be classified as non-halogenated organic acid waste .
Segregation Protocol:
-
Do NOT mix with bases: Acids and bases must be stored separately to prevent violent neutralization reactions.[11]
-
Do NOT mix with oxidizing agents: Keep away from strong oxidizing agents to prevent potentially hazardous reactions.[12]
-
Do NOT mix with incompatible solvents: Avoid mixing with waste streams containing cyanides or sulfides, as acidic conditions can generate highly toxic gases.[11]
-
Aqueous vs. Organic Waste: If the waste is an aqueous solution of the acid, it should still be collected as hazardous waste and not disposed of down the drain.[10][13]
The following diagram illustrates the critical decision-making process for segregating this chemical waste.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for ensuring safety and regulatory compliance. Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[10][14]
Step 1: Container Selection
-
Select a container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[11][15] Steel containers should never be used for acids.[11]
-
Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[11]
Step 2: Waste Collection
-
All waste, including the pure compound, solutions, and any contaminated materials (e.g., weigh boats, contaminated paper towels), should be placed in the designated waste container.[10]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]
-
Keep the waste container closed at all times except when adding waste.[14][15]
Step 3: Labeling
-
Properly label the waste container immediately upon adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other components and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][15]
-
The SAA should be a secondary containment bin to catch any potential leaks.
-
Ensure the SAA is located in a well-ventilated area, away from heat and ignition sources, and segregated from incompatible materials.[12]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in the SAA for up to one year (regulations may vary by institution), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[11][15]
-
Do not transport the hazardous waste yourself. Trained EHS personnel will handle the collection and final disposal.[14]
The following diagram outlines the complete operational workflow for proper disposal.
Caption: Step-by-step disposal workflow.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
For small spills, use a chemical spill kit with an absorbent material appropriate for organic acids.
-
Wearing appropriate PPE, contain the spill and then clean the area.
-
All materials used for cleanup must be disposed of as hazardous waste.[14]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[16]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[6][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][17]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility and environmental care.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
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- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
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A Researcher's Guide to Personal Protective Equipment for Handling 2-Isopropyloxazole-4-carboxylic Acid
In the dynamic environment of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 2-Isopropyloxazole-4-carboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Core Principles of Protection: A Multi-Layered Defense
When handling this compound, your PPE is your last and most critical line of defense against exposure. The selection of each component is a deliberate choice based on the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood[2]. This primary containment measure is designed to minimize the concentration of airborne particulates and vapors at the source. Eyewash stations and safety showers should also be readily accessible[1].
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the essential PPE for handling this compound, with detailed explanations for each component provided below.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes of solutions and airborne powder, preventing serious eye irritation[1][4]. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents direct skin contact, which can cause irritation[1][2]. |
| A fully buttoned lab coat or chemical-resistant gown. | Protects the body from spills and contamination[5][6]. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95). | Required when handling the powder outside of a fume hood or if dust is generated[5][6]. |
Ocular and Facial Protection: Your Shield Against Splashes and Dust
Direct contact of this compound with the eyes can cause serious irritation[1][4]. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Tight-sealing safety goggles are the minimum requirement. They create a protective barrier that prevents both liquid splashes and fine powder from reaching the sensitive mucous membranes of the eyes.
-
A face shield , worn in conjunction with safety goggles, offers an additional layer of protection for the entire face. This is particularly recommended when handling larger quantities of the compound or when there is a significant risk of splashing.
Dermal Protection: Preventing Skin Irritation and Absorption
The skin is a primary route of accidental exposure. Proper hand and body protection is non-negotiable.
-
Gloves : Nitrile gloves are an excellent choice for handling many laboratory chemicals due to their resistance to a broad range of substances and their durability. Always inspect gloves for any signs of degradation or punctures before use[7]. It is good practice to double-glove when handling potent compounds, allowing for the removal of the outer glove if contamination is suspected, while maintaining a layer of protection[8].
-
Lab Coat/Gown : A clean, fully fastened lab coat made of a low-permeability material should always be worn. For procedures with a higher risk of spillage, a chemical-resistant gown provides superior protection[5][6]. Lab coats should never be worn outside of the laboratory to prevent the spread of contamination[8].
Respiratory Protection: Guarding Against Inhalation Hazards
Inhaling the dust of this compound may cause respiratory irritation[2][3].
-
Working in a Fume Hood : The primary method for avoiding respiratory exposure is to handle the solid compound exclusively within a certified chemical fume hood[2].
-
Respirators : In the rare event that the compound must be handled outside of a fume hood, or if there is a potential for dust generation (e.g., during weighing), a NIOSH/MSHA-approved respirator is mandatory[5][6]. An N95 dust mask is the minimum requirement for protection against airborne particulates.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as it is about its selection. The following workflow ensures that you are protected from the moment you begin your work until the safe disposal of all contaminated materials.
Caption: A stepwise workflow for the correct donning, handling, doffing, and disposal of PPE.
Step-by-Step Protocol
-
Preparation : Before handling the chemical, ensure your workspace, particularly the fume hood, is clean and uncluttered. Gather all necessary PPE.
-
Donning :
-
Put on your lab coat or gown, ensuring it is fully buttoned.
-
If required, put on your respirator, ensuring a proper fit and seal.
-
Put on your safety goggles. If using a face shield, put it on over the goggles.
-
Put on your inner pair of gloves.
-
Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Handling : Perform all manipulations of this compound within the fume hood.
-
Doffing : The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Remove the outer pair of gloves.
-
Remove your lab coat or gown by rolling it outwards, without touching the exterior surface.
-
Remove your face shield and/or goggles.
-
Remove your respirator.
-
Remove your inner pair of gloves.
-
-
Disposal : Dispose of all contaminated PPE in a designated hazardous waste container according to your institution's guidelines.[1][9]
-
Hygiene : Immediately and thoroughly wash your hands with soap and water[2].
Emergency Procedures: In Case of Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1][2].
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][7].
By adhering to these rigorous PPE protocols and maintaining a deep understanding of the principles behind them, you can confidently and safely advance your research while ensuring your personal well-being.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
